(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJVLRMWVTLDB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide: Structure, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral synthetic building block featuring a piperidine ring, a common scaffold in medicinal chemistry. The presence of a stereocenter at the 3-position of the piperidine ring, coupled with the methanesulfonamide moiety, offers a unique three-dimensional structure for potential interactions with biological targets. While this specific compound is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in a variety of biologically active molecules. This guide aims to provide a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic approach, and potential pharmacological relevance based on the analysis of related compounds.
Chemical Structure and Physicochemical Properties
The chemical identity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is defined by its unique arrangement of atoms, including a chiral center that dictates its stereochemistry.
Chemical Structure and Identifiers
The molecule consists of a piperidine ring substituted at the 3-position with a nitrogen atom that is part of a methanesulfonamide group and also bears a methyl group. The "(R)" designation indicates the specific stereochemical configuration at the chiral carbon in the piperidine ring.
-
IUPAC Name: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
-
Molecular Formula: C₇H₁₆N₂O₂S[1]
-
Molecular Weight: 192.28 g/mol [1]
-
Hydrochloride Salt CAS Number: 2007919-47-1
-
Canonical SMILES: CN(S(=O)(=O)C)[C@H]1CNCCC1
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 192.28 g/mol | [1] |
| XLogP3-AA (logP) | -0.4 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Topological Polar Surface Area | 54.6 Ų | PubChem (Computed) |
| pKa (most basic) | 9.5 (predicted) | ChemAxon (Predicted) |
Note: These values are computationally derived and may differ from experimental results.
Spectroscopic Data
While specific spectra for the (R)-enantiomer are not published, data for the corresponding (S)-enantiomer is available from some suppliers and can be considered representative for spectroscopic identification purposes.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the N-methyl protons, and the S-methyl protons. The chemical shifts and coupling patterns of the piperidine protons would be complex due to their diastereotopic nature.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
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IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit strong absorption bands characteristic of the sulfonyl group (S=O stretching) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. N-H stretching of the piperidine amine may also be visible.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
Synthesis and Characterization
A specific, detailed, and validated protocol for the synthesis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is not available in peer-reviewed literature. However, a plausible and logical synthetic route can be proposed based on established organic chemistry principles and methodologies for the synthesis of similar chiral piperidine derivatives.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the formation of the N-S bond of the sulfonamide late in the synthesis from a chiral piperidine precursor.
Caption: Proposed Retrosynthetic Pathway.
Proposed Synthetic Protocol
This proposed protocol is illustrative and would require optimization and validation in a laboratory setting.
Step 1: N-Boc Protection of (R)-3-Aminopiperidine
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Dissolve commercially available (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting (R)-tert-butyl 3-aminopiperidine-1-carboxylate by column chromatography.
Step 2: N-Methylation of the 3-Amino Group
-
Dissolve the Boc-protected amine from Step 1 in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH).
-
After stirring for a short period, add a methylating agent, for example, methyl iodide (CH₃I).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product. Purify by column chromatography to obtain (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate.
Step 3: Sulfonylation
-
Dissolve the N-methylated intermediate from Step 2 in an aprotic solvent like DCM, in the presence of a non-nucleophilic base such as pyridine or triethylamine.
-
Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.
-
Perform an aqueous workup and purify the product, (R)-tert-butyl 3-(N-methylmethylsulfonamido)piperidine-1-carboxylate, by column chromatography.
Step 4: Boc Deprotection
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Dissolve the Boc-protected sulfonamide from Step 3 in a suitable solvent like DCM or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, likely as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Characterization Workflow
A standard workflow for the characterization of the synthesized compound would involve:
Caption: Characterization Workflow.
Potential Pharmacological Applications and Future Directions
While no specific biological activity has been reported for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, the piperidine and sulfonamide moieties are present in numerous pharmacologically active compounds. This suggests potential avenues for its application in drug discovery and development.
The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system (CNS), cardiovascular diseases, and infectious diseases.[2] Its conformational flexibility allows it to adopt various shapes to fit into the binding pockets of different biological targets. The introduction of a chiral center at the 3-position provides a vector for stereospecific interactions.
The Methanesulfonamide Group
The methanesulfonamide group is often used in drug design as a bioisostere for carboxylic acids or phenols. It can act as a hydrogen bond donor and acceptor and can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability.
Potential Therapeutic Areas
Based on the activities of structurally related piperidine derivatives, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide could serve as a building block for the synthesis of novel compounds with potential activity in areas such as:
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CNS Disorders: Many piperidine-containing molecules act as antagonists or agonists for various CNS receptors, including dopamine, serotonin, and opioid receptors.[3]
-
Oncology: Piperidine derivatives have been investigated as anticancer agents, with some showing antiproliferative activity.
-
Infectious Diseases: The piperidine scaffold is also found in some antibacterial and antiviral agents.[4]
Future Research Directions
To fully elucidate the potential of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, the following steps are recommended:
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Definitive Synthesis and Characterization: A robust and scalable synthesis of the enantiomerically pure compound is required, followed by full spectroscopic and physicochemical characterization.
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In Vitro Screening: The compound should be screened against a panel of common biological targets (e.g., GPCRs, ion channels, kinases) to identify any potential biological activity.
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Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: If initial hits are identified, a library of analogues could be synthesized to explore the SAR and optimize for potency and selectivity.
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Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial for its development as a potential drug lead.
Conclusion
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral building block with significant potential for use in drug discovery. While specific data for this compound is currently limited, its structural components are well-represented in a multitude of bioactive molecules. The information and proposed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in the synthesis of novel chemical entities with therapeutic potential. Further experimental investigation is necessary to fully characterize its properties and unlock its potential in medicinal chemistry.
References
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An In-Depth Technical Guide to (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
A Note to the Researcher: Information regarding the synthesis, specific applications, and biological activity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is not extensively available in publicly accessible scientific literature and patent databases. This guide synthesizes the confirmed chemical identity of the molecule and provides a generalized framework for its potential synthesis and characterization based on established principles in medicinal chemistry and organic synthesis. The experimental protocols and mechanistic discussions are presented as illustrative examples grounded in the broader context of piperidine and sulfonamide chemistry.
Core Compound Identification and Properties
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral synthetic compound featuring a piperidine ring, a secondary amine, and a methanesulfonamide functional group. The "(R)" designation indicates a specific stereochemical configuration at the chiral center on the piperidine ring.
Chemical Structure:
Caption: General structure of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Based on available information from chemical suppliers, the hydrochloride salt of this compound is the common commercially available form.
| Property | Value | Source |
| Chemical Name | N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride | [1][2][3] |
| CAS Number | 2007919-47-1 | [1][2][3] |
| Molecular Formula | C₇H₁₇ClN₂O₂S | [1] |
| Molecular Weight | 228.74 g/mol | [1] |
Synonyms: Due to its specific nature, this compound is primarily referred to by its systematic IUPAC name. Broader searches may include terms like "piperidine sulfonamide derivatives" or "chiral piperidines."
Hypothetical Synthesis Strategy: A Chiral Pool Approach
A plausible and efficient method for the stereoselective synthesis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide would likely involve a chiral pool approach, starting from a commercially available enantiopure precursor. A key starting material could be (R)-3-aminopiperidine or a suitable derivative.
Proposed Retrosynthetic Analysis:
Sources
An In-depth Technical Guide on the Mechanism of Action of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (Researchem-X)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, designated herein as Researchem-X, is a novel investigational compound with a complex and promising pharmacological profile. This guide provides a comprehensive analysis of its mechanism of action, rooted in its multi-receptor engagement strategy. Researchem-X exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, coupled with potent antagonism at serotonin 5-HT2A and 5-HT7, histamine H1, muscarinic M1, and α1B-adrenergic receptors. This unique profile suggests its potential as a next-generation therapeutic for complex neuropsychiatric disorders such as schizophrenia and major depressive disorder. This document will elucidate the molecular interactions, downstream signaling cascades, and the integrated physiological consequences of Researchem-X's activity, supported by detailed experimental protocols for its characterization.
Introduction to Researchem-X: A Multi-Modal Neuromodulator
The therapeutic landscape for neuropsychiatric disorders is continually evolving, with a significant shift towards designing molecules that offer a more nuanced modulation of neural circuits compared to older, less specific agents. Researchem-X emerges from this paradigm, engineered to "fine-tune" key neurotransmitter systems implicated in the pathophysiology of psychosis and mood disorders. Its multi-receptor profile is hypothesized to provide a synergistic effect, maximizing therapeutic efficacy while minimizing the side-effect burden associated with first and second-generation antipsychotics and antidepressants. The core of its action lies in its ability to simultaneously stabilize dopaminergic and serotonergic systems while mitigating the effects of other key neurochemicals.
Molecular Mechanism of Action: A Receptor-Level Perspective
Researchem-X's therapeutic potential is a direct consequence of its distinct interactions with multiple G-protein coupled receptors (GPCRs).
Dopamine D2 Receptor Partial Agonism: A Stabilizing Influence
Researchem-X acts as a partial agonist at the dopamine D2 receptor.[1][2] Unlike full agonists that produce a maximal response or antagonists that block all activity, a partial agonist elicits a submaximal response.[1][3] This property allows Researchem-X to function as a dopamine system stabilizer.[3][4] In brain regions with excessive dopaminergic activity (hyperdopaminergic state), such as the mesolimbic pathway in schizophrenia, Researchem-X competes with endogenous dopamine, thereby reducing overstimulation and ameliorating positive symptoms.[1] Conversely, in areas with low dopamine levels (hypodopaminergic state), like the prefrontal cortex, its intrinsic agonist activity can provide a moderate level of stimulation, potentially improving negative and cognitive symptoms.[1][2]
Serotonin 5-HT1A Receptor Partial Agonism: Anxiolytic and Antidepressant Effects
Similar to its action at D2 receptors, Researchem-X is a partial agonist at serotonin 5-HT1A receptors.[5][6] These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically in cortical and limbic areas.[6][7][8] Acutely, activation of presynaptic 5-HT1A autoreceptors reduces serotonin release.[6][9] However, with chronic administration, these autoreceptors are thought to desensitize, leading to normalized serotonin firing.[8][9] The sustained partial agonism at postsynaptic 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[5][9] This action may also contribute to enhanced dopamine release in the prefrontal cortex, further aiding in the improvement of cognitive and negative symptoms.[7]
Serotonin 5-HT2A Receptor Antagonism: Mitigating Psychosis and Improving Sleep
Researchem-X acts as a potent antagonist at 5-HT2A receptors. Blockade of these receptors is a cornerstone of atypical antipsychotic action.[10][11] 5-HT2A antagonism in the mesocortical pathway is believed to increase dopamine release, which may alleviate negative symptoms of schizophrenia.[3] Furthermore, this action can mitigate the extrapyramidal side effects (EPS) often caused by D2 receptor blockade.[10] Blockade of 5-HT2A receptors has also been shown to improve sleep quality by increasing slow-wave sleep.[12]
Broad-Spectrum Antagonism: 5-HT7, H1, M1, and α1B Receptors
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5-HT7 Receptor Antagonism: Blockade of 5-HT7 receptors has been implicated in antidepressant-like effects and may also contribute to cognitive enhancement and regulation of circadian rhythms.[13][14] Several atypical antipsychotics and antidepressants possess 5-HT7 antagonist properties.[14][15]
-
Histamine H1 Receptor Antagonism: Researchem-X's antagonism of the H1 receptor is a property shared with many psychiatric medications.[16][17] While this can contribute to sedation, a common side effect, it can also be clinically useful in patients with agitation or insomnia.[16][18]
-
Muscarinic M1 Receptor Antagonism: Antagonism at M1 receptors is a common feature of some older antipsychotics and antidepressants and is often associated with anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment.[19][20][21] The affinity of Researchem-X for this receptor would need to be carefully evaluated to predict its side-effect profile.
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α1B-Adrenergic Receptor Antagonism: Blockade of α1B-adrenergic receptors can lead to vasodilation and may cause orthostatic hypotension.[22][23][24] This is a dose-dependent side effect that requires careful dose titration.
Caption: Signaling pathways modulated by Researchem-X.
Pharmacological Characterization of Researchem-X
To quantitatively define the interaction of Researchem-X with its targets, a series of in vitro assays are essential.
Receptor Binding Affinity: Radioligand Binding Assays
The affinity of Researchem-X for its target receptors is determined using competitive radioligand binding assays.[25][26] This involves incubating cell membranes expressing the receptor of interest with a known concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (Researchem-X). The concentration of Researchem-X that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Table 1: Fictional Binding Affinity Profile of Researchem-X
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D2 | [³H]Spiperone | 1.5 |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 2.3 |
| Serotonin 5-HT2A | [³H]Ketanserin | 0.8 |
| Serotonin 5-HT7 | [³H]LSD | 5.1 |
| Histamine H1 | [³H]Pyrilamine | 10.2 |
| Muscarinic M1 | [³H]Pirenzepine | 25.6 |
| α1B-Adrenergic | [³H]Prazosin | 15.4 |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes.[26] Resuspend the pellet in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of Researchem-X.[26]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[26]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.[26]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Researchem-X to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity: cAMP Accumulation Assays
To determine whether Researchem-X acts as an agonist, antagonist, or partial agonist, functional assays are employed. For Gi and Gs-coupled receptors like D2, 5-HT1A, and 5-HT7, measuring changes in intracellular cyclic AMP (cAMP) is a standard method.[27][28]
Table 2: Fictional Functional Activity Profile of Researchem-X
| Receptor Target (G-protein) | Assay Mode | EC50/IC50 (nM) | Intrinsic Activity (%) |
| Dopamine D2 (Gi) | Agonist | 8.5 | 30 |
| Serotonin 5-HT1A (Gi) | Agonist | 12.1 | 45 |
| Serotonin 5-HT7 (Gs) | Antagonist | 18.3 | N/A |
Experimental Protocol: cAMP Accumulation Assay (for a Gi-coupled receptor)
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO-K1 or HEK293-T cells) in 384-well plates.[29]
-
Forskolin Stimulation: To measure the inhibitory effect of a Gi-coupled receptor agonist, stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Compound Addition: Add varying concentrations of Researchem-X to the cells and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[27][30][31] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[30]
-
Data Analysis: For agonist mode, plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of Researchem-X to determine the EC50 and the maximal inhibition (intrinsic activity relative to a full agonist). For antagonist mode, co-incubate with a known agonist to determine the IC50.
In Vivo Target Engagement: Microdialysis
To assess the downstream neurochemical effects of Researchem-X in a living system, in vivo microdialysis is a powerful technique.[32][33][34] This method allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[33][35][36]
Caption: Experimental workflow for in vivo microdialysis.
Integrated Mechanism and Therapeutic Rationale
The multifaceted mechanism of Researchem-X offers a compelling rationale for its potential therapeutic efficacy. The combination of D2 partial agonism and 5-HT2A antagonism is a clinically validated strategy for treating the positive symptoms of schizophrenia while minimizing EPS.[3] The addition of 5-HT1A partial agonism is expected to address negative and affective symptoms, a significant unmet need in schizophrenia treatment.[9] This "serotonin-dopamine system stabilizer" profile is designed to restore balance to dysregulated neural circuits. The antagonism at 5-HT7, H1, and α1B receptors further refines the compound's effects, potentially contributing to its antidepressant properties and influencing its side-effect profile (e.g., sedation and orthostatic hypotension).
Caption: Integrated mechanism of action of Researchem-X.
Conclusion
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (Researchem-X) represents a sophisticated approach to the design of CNS therapeutics. Its identity as a dopamine-serotonin system stabilizer with a broad-spectrum antagonistic profile at other key receptors provides a strong rationale for its development in treating complex neuropsychiatric disorders. The detailed characterization of its binding and functional activities through the methodologies described herein is critical for a thorough understanding of its therapeutic potential and for guiding its clinical development.
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An In-Depth Technical Guide to (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide for Research Applications
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential biological applications of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.
Introduction
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral sulfonamide derivative built upon a piperidine scaffold. The unique structural features of this molecule, including a stereocenter at the 3-position of the piperidine ring, a tertiary amine, and a sulfonamide moiety, suggest a range of potential applications in medicinal chemistry and drug discovery. The sulfonamide group is a well-established pharmacophore with a history of use in antibacterial agents, while the chiral piperidine core is a prevalent motif in numerous biologically active compounds. This guide aims to provide a detailed understanding of this compound's fundamental properties to facilitate its investigation in a research setting.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research, influencing aspects from formulation and delivery to biological activity. As specific experimental data for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is not extensively available in the public domain, the following table includes both known data for the hydrochloride salt and estimated values based on the constituent structural motifs, namely N-methylpiperidine and methanesulfonamide.
| Property | Value (Hydrochloride Salt) | Value (Free Base - Estimated) | Source/Method |
| Chemical Structure | See Figure 1 | See Figure 1 | - |
| Molecular Formula | C₇H₁₇ClN₂O₂S | C₇H₁₆N₂O₂S | [1] |
| Molecular Weight | 228.74 g/mol | 192.28 g/mol | [1] |
| CAS Number | 2007919-47-1 | 1179970-60-5 | [2] |
| Appearance | White to off-white solid (predicted) | Colorless to pale yellow liquid (predicted) | General observation for similar compounds |
| Melting Point | Not available | Not available | - |
| Boiling Point | Not available | Not available | - |
| Solubility | Soluble in water (predicted) | Slightly soluble in DMSO and methanol | Based on properties of similar salts and sulfonamides[3] |
| pKa (most basic) | ~10.1 (piperidine nitrogen) | ~10.1 (piperidine nitrogen) | Estimated from N-methylpiperidine[4][5] |
| pKa (most acidic) | ~10.87 (sulfonamide N-H) | ~10.87 (sulfonamide N-H) | Estimated from methanesulfonamide[6] |
| LogP | Not available | ~1.3 | Predicted from N-methylpiperidine[4] |
Synthesis and Purification
The synthesis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide can be approached through a multi-step process, starting from a commercially available chiral precursor. The following is a proposed synthetic route, grounded in established organic chemistry principles for the synthesis of chiral N-substituted piperidines and sulfonamides.
Synthetic Workflow
Caption: Proposed synthetic workflow for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Experimental Protocol: Synthesis of (R)-N-Methyl-3-aminopiperidine
This protocol is adapted from established methods for the N-methylation of secondary amines.[7]
-
Reaction Setup: To a solution of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Addition of Reagents: Cool the mixture to 0 °C and add aqueous formaldehyde (37 wt. %, 1.1 eq).
-
Reduction: After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (R)-N-Methyl-3-aminopiperidine can be purified by distillation or column chromatography.
Experimental Protocol: Methanesulfonylation
This protocol is a general method for the sulfonylation of secondary amines.
-
Reaction Setup: Dissolve (R)-N-Methyl-3-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Cool the solution to 0 °C and add methanesulfonyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the protons and carbons of the target compound can be predicted based on analogous structures.[8]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group, the methanesulfonyl methyl group, and the protons of the piperidine ring. The diastereotopic protons of the piperidine ring will likely appear as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbon, the methanesulfonyl carbon, and the five carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected as the base peak.
-
Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation of the piperidine ring and cleavage of the sulfonamide bond.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is crucial for determining the enantiomeric purity of the final product.
Caption: General workflow for chiral HPLC analysis.
Protocol for Chiral HPLC Analysis:
Due to the lack of a strong chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride may be necessary for sensitive UV detection.[9]
-
Derivatization (Optional): React the sample with p-toluenesulfonyl chloride in the presence of a base to introduce a chromophore.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar) is a suitable starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at an appropriate wavelength (if derivatized) or mass spectrometric detection.
-
Quantification: The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Potential Biological Activity and Mechanism of Action
Sulfonamide-containing compounds are well-known for their antibacterial properties, which arise from the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][10] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its inhibition leads to bacteriostasis.
Proposed Mechanism of Action
Caption: Proposed mechanism of action via inhibition of dihydropteroate synthase.
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, as a structural analog of p-aminobenzoic acid (PABA), is hypothesized to act as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroate and, consequently, folic acid.
In Vitro Assay for DHPS Inhibition
The inhibitory activity against DHPS can be determined using a coupled enzyme assay.[11]
-
Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The consumption of NADPH can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Assay Components: The reaction mixture typically contains buffer, DHPS enzyme, dihydropteridine pyrophosphate, NADPH, DHFR, and varying concentrations of the inhibitor. The reaction is initiated by the addition of PABA.
-
Data Analysis: The rate of NADPH oxidation is measured, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Safety and Handling
While specific toxicity data for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is not available, it should be handled with the standard precautions for a novel chemical entity.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral molecule with the potential for interesting biological activity, particularly as an antibacterial agent. This guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and methods for its characterization and biological evaluation. Further experimental investigation is required to fully elucidate its properties and potential applications.
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(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide biological activity and pharmacology
Starting Research Process
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An In-Depth Technical Guide to the Synthesis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Abstract
Chiral piperidine scaffolds are ubiquitous in modern pharmacology, valued for their ability to confer favorable physicochemical properties and specific molecular geometries for potent and selective target engagement.[1][2] This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a key building block for pharmaceutical research. The narrative focuses on a multi-step synthesis beginning with the enantioselective preparation of the pivotal (R)-3-aminopiperidine intermediate. Each stage of the synthesis is detailed with step-by-step protocols, explanations of the underlying chemical principles, and justifications for methodological choices. This document is intended for researchers, chemists, and professionals in drug development, offering a practical and scientifically grounded framework for the synthesis of this and structurally related compounds.
Strategic Overview: Retrosynthetic Analysis
The synthesis of a chiral, multi-functionalized molecule like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide requires a carefully planned strategy to control regioselectivity and stereochemistry. The core of this strategy is the timely introduction of functional groups and the use of protecting groups to prevent unwanted side reactions.
A logical retrosynthetic analysis breaks down the target molecule into simpler, more accessible precursors:
-
Final Deprotection: The target molecule can be derived from its N-Boc protected precursor, (R)-tert-butyl 3-(N-methylmethanesulfonamido)piperidine-1-carboxylate. The tert-butyloxycarbonyl (Boc) group is a standard and reliable protecting group for the piperidine nitrogen, preventing its participation in earlier reaction steps and being readily removable under acidic conditions.
-
Methanesulfonylation: The sulfonamide linkage is logically formed by the reaction of a secondary amine intermediate, (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate, with methanesulfonyl chloride (MsCl). This is a classic and high-yielding sulfonamide formation reaction.[3]
-
N-Methylation: The (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate intermediate can be synthesized from the corresponding primary amine, (R)-tert-butyl 3-aminopiperidine-1-carboxylate. Methylating the primary amine before sulfonylation is strategically advantageous as the resulting secondary amine remains sufficiently nucleophilic for the subsequent reaction with MsCl. Direct methylation of the sulfonamide in a later step would be significantly more challenging.
-
Chiral Keystone Synthesis: The entire synthesis hinges on the availability of the enantiomerically pure starting material, (R)-tert-butyl 3-aminopiperidine-1-carboxylate. This intermediate is a valuable chiral building block in its own right, used in the synthesis of various pharmaceutical agents.[4] Its synthesis can be approached through several methods, including the resolution of a racemic mixture or, more elegantly, through the asymmetric reduction of a chiral lactam precursor.[5][6][7]
This strategic breakdown is visualized in the following diagram:
Synthesis of the Keystone Intermediate: (R)-tert-Butyl 3-aminopiperidine-1-carboxylate
The stereochemical integrity of the final product is established at the very beginning of the synthesis. The preparation of enantiopure (R)-3-aminopiperidine is therefore the most critical phase of the entire pathway. While several routes exist, including biocatalytic methods and classical resolution, a highly reliable and scalable approach involves the diastereoselective reduction of a chiral lactam, (R)-3-aminopiperidin-2-one, which can be derived from amino acids like ornithine.[8][9][10] This precursor is then protected and reduced.
Experimental Protocol: Reduction and Protection
This protocol outlines the synthesis starting from (R)-3-aminopiperidin-2-one hydrochloride. The process involves a potent reducing agent, followed by in-situ protection of the piperidine nitrogen.
Step 1: Reduction of (R)-3-aminopiperidin-2-one hydrochloride
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add (R)-3-aminopiperidin-2-one hydrochloride (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 15 °C.[6][7]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF. The filtrate contains the crude (R)-3-aminopiperidine.
Step 2: In-situ Boc Protection
-
To the combined THF filtrate containing crude (R)-3-aminopiperidine, add an equal volume of water and cool to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and sodium bicarbonate (NaHCO₃) (3.0 eq.).
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with 2-10% methanol in dichloromethane) to yield (R)-tert-butyl 3-aminopiperidine-1-carboxylate as a white solid or pale oil.[11]
Quantitative Data
| Reagent | MW ( g/mol ) | Equivalents | Role |
| (R)-3-aminopiperidin-2-one HCl | 150.61 | 1.0 | Starting Material |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.0 | Reducing Agent |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | Protecting Agent |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 3.0 | Base |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent |
N-Methylation of the Primary Amine
With the chiral core constructed and protected, the next step is the introduction of the N-methyl group. The Eschweiler-Clarke reaction is an exemplary choice for this transformation. It utilizes formaldehyde as the carbon source and formic acid as the in-situ reducing agent, providing a clean, high-yielding, and scalable method for the methylation of primary and secondary amines without the risk of over-alkylation that can occur with alkyl halides.[12][13]
Experimental Protocol
-
Dissolve (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq.) in formic acid (5.0 eq.) at room temperature.
-
Add aqueous formaldehyde (37% solution, 5.0 eq.) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Vigorous gas (CO₂) evolution will be observed initially.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture to room temperature and carefully basify to pH 9-10 with 4M aqueous NaOH, ensuring the flask is cooled in an ice bath.
-
Extract the product into dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate, which is often pure enough for the next step.
Formation of the Methanesulfonamide
The penultimate step is the formation of the sulfonamide bond. This is achieved by reacting the newly formed secondary amine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The base, typically triethylamine (Et₃N) or pyridine, is critical for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[14][15]
Experimental Protocol
-
Dissolve (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC/LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to yield (R)-tert-butyl 3-(N-methylmethanesulfonamido)piperidine-1-carboxylate.
Quantitative Data
| Reagent | MW ( g/mol ) | Equivalents | Role |
| (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate | 214.31 | 1.0 | Substrate |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | Sulfonylating Agent |
| Triethylamine (Et₃N) | 101.19 | 1.5 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
Final Deprotection: Unveiling the Target Molecule
The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring. This is readily accomplished under strong acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol. The reaction is clean and usually proceeds to completion at room temperature.
Experimental Protocol
-
Dissolve the protected sulfonamide, (R)-tert-butyl 3-(N-methylmethanesulfonamido)piperidine-1-carboxylate (1.0 eq.), in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10 eq.) or a 4M solution of HCl in 1,4-dioxane (5 eq.).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor for the disappearance of the starting material by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
If TFA was used, the residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt. If HCl was used, the hydrochloride salt is obtained directly.[16]
-
The salt can be converted to the free base by dissolving in a minimal amount of water, basifying with NaHCO₃ or K₂CO₃, and extracting into an organic solvent. Alternatively, for many applications, the stable salt form is used directly.
Conclusion
The synthesis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide presented herein is a logical and robust pathway that relies on well-established, high-yielding chemical transformations. The strategy emphasizes the importance of securing the chiral center early in the synthesis and employing a protecting group strategy to ensure regiochemical control. Each step, from the asymmetric reduction of the lactam precursor to the final deprotection, utilizes standard and scalable laboratory techniques, making this route amenable to both small-scale research and larger-scale production campaigns. This guide provides the necessary technical detail and scientific rationale to empower researchers in the successful synthesis of this valuable chiral building block.
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Google Patents. (n.d.). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Retrieved from
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An In-Depth Technical Guide to the Solubility Assessment of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and developability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a versatile small molecule scaffold, in dimethyl sulfoxide (DMSO) and various aqueous buffer systems. As a Senior Application Scientist, this document synthesizes established protocols with practical insights to empower researchers in obtaining reliable and reproducible solubility data, a cornerstone of successful drug discovery and development programs. We will delve into the theoretical underpinnings of kinetic and thermodynamic solubility, provide detailed, step-by-step experimental protocols, and discuss the critical role of pH and buffer composition in modulating the solubility of this amine-containing compound.
Introduction: The Criticality of Solubility in Drug Discovery
In the landscape of drug development, poor aqueous solubility is a major hurdle that can lead to unpredictable in vitro results, diminished in vivo efficacy, and significant formulation challenges.[1][2] Early and accurate assessment of a compound's solubility is therefore paramount to de-risk projects and guide lead optimization efforts.[3] (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, with its piperidine moiety, is a basic compound, and its solubility is expected to be significantly influenced by the pH of the surrounding medium.[4][5] This guide will equip researchers with the foundational knowledge and practical protocols to thoroughly characterize its solubility profile.
The two primary types of solubility measurements pertinent to drug discovery are kinetic and thermodynamic solubility.[1][3]
-
Kinetic solubility is a high-throughput screening method typically employed in the early stages of discovery to rank-order compounds.[1][6] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[3][6] This method reflects the solubility under non-equilibrium conditions and is susceptible to the rate of precipitation.
-
Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2][7] It is a more time- and resource-intensive measurement, typically reserved for later-stage lead optimization and pre-formulation studies.[3][7]
Physicochemical Properties Influencing Solubility
While specific experimental data for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is not publicly available, its chemical structure provides clues to its solubility behavior.
-
Structure: The molecule contains a piperidine ring, which is a secondary amine, and a sulfonamide group. The presence of the amine group, a weak base, suggests that the compound's solubility will be pH-dependent.[5]
-
pKa: The pKa of the piperidine nitrogen will be a critical determinant of its ionization state at different pH values. Basic compounds are generally more soluble in acidic solutions where they are protonated and exist as charged species.[4]
-
LogP/LogD: The lipophilicity of the compound will also play a role. While the sulfonamide group can contribute to polarity, the overall balance between lipophilic and hydrophilic character will influence its partitioning between aqueous and non-polar environments.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Preparation of DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used in drug discovery for preparing high-concentration stock solutions of small molecules.[8][9]
Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride (MW: 228.74 g/mol )[10][11][12][13] or the free base (MW: 192.28 g/mol )[14] using a calibrated analytical balance.
-
Solvent Addition: In a sterile, dry glass vial or microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[15][16]
-
Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved.[15] Visually inspect the solution for any undissolved particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions.[17]
Causality: Preparing a high-concentration, clear stock solution in DMSO is the crucial first step for most in vitro assays, including solubility determination.[18] Ensuring complete dissolution in DMSO is essential to avoid artificially low solubility measurements in subsequent aqueous dilutions.
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method that simulates the rapid dilution of a compound from a concentrated DMSO stock into an aqueous environment.[1][18]
Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Determination.
Protocol (Nephelometric Method):
-
Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide into the wells of a 96- or 384-well microtiter plate.[18]
-
Buffer Addition: Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the target final compound concentration.[18] The final DMSO concentration should be kept low, typically ≤1%, to minimize its co-solvent effects.[17][19]
-
Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period, typically 1-2 hours, with gentle shaking.[1]
-
Measurement: Measure the light scattering in each well using a nephelometer.[8][18] An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Protocol (UV Absorption Method):
-
Solution Preparation and Incubation: Follow steps 1-3 of the nephelometric method.[18]
-
Filtration: After incubation, filter the solutions using a 96-well filter plate to remove any precipitated compound.[6]
-
UV Absorbance Measurement: Transfer the filtrate to a UV-transparent microplate and measure the absorbance at the compound's λmax.[6]
-
Quantification: Calculate the concentration of the dissolved compound in the filtrate using a pre-established calibration curve of the compound in the same buffer/DMSO mixture.[6] The concentration of the saturated solution represents the kinetic solubility.
Thermodynamic Solubility Assay
The thermodynamic solubility assay, often referred to as the "shake-flask" method, measures the equilibrium solubility of a compound and is considered the gold standard.[1][7]
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol:
-
Sample Preparation: Add an excess amount of solid (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide to a vial containing the aqueous buffer of interest.[7]
-
Equilibration: Seal the vials and incubate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[1][7]
-
Phase Separation: After incubation, separate the solid and liquid phases by centrifugation and/or filtration.[20]
-
Quantification: Accurately dilute the resulting saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[2][20]
-
Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility.
Impact of pH and Buffer Selection
For an amine-containing compound like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, pH is a critical variable influencing solubility.[5]
-
pH-Dependent Solubility: The piperidine nitrogen can be protonated at acidic pH, forming a more soluble salt.[4] As the pH increases towards and above the pKa of the piperidine, the compound will deprotonate, becoming less polar and likely less soluble. Therefore, it is crucial to measure solubility across a range of pH values relevant to physiological conditions (e.g., pH 2, 5, and 7.4) to construct a pH-solubility profile.[3]
Buffer Preparation:
-
Choice of Buffer: Select a buffer system with a pKa close to the desired pH to ensure adequate buffering capacity.[21][22] Common buffers include phosphate, acetate, and citrate.[23][24]
-
Ionic Strength and Composition: Be aware that the composition and ionic strength of the buffer can also impact solubility.[25][26] It is important to maintain consistency in buffer preparation for reproducible results.
Table 1: Recommended Aqueous Buffers for pH-Solubility Profiling
| pH | Buffer System | Rationale |
| 2.0 | Phosphate or Glycine-HCl | Simulates gastric fluid pH. |
| 4.5 | Acetate Buffer | Represents the upper small intestine environment. |
| 6.8 | Phosphate Buffer | Simulates the lower small intestine and is a common physiological buffer. |
| 7.4 | Phosphate-Buffered Saline (PBS) | Represents physiological pH of blood and many tissues. |
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 2: Example Data Summary for Solubility of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
| Assay Type | Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS (7.4) | 25 | Experimental Value | Calculated Value |
| Kinetic Solubility | Acetate (4.5) | 25 | Experimental Value | Calculated Value |
| Thermodynamic Solubility | PBS (7.4) | 25 | Experimental Value | Calculated Value |
| Thermodynamic Solubility | Acetate (4.5) | 25 | Experimental Value | Calculated Value |
Interpretation:
-
Kinetic vs. Thermodynamic: A large discrepancy between kinetic and thermodynamic solubility can indicate a high propensity for the compound to form supersaturated solutions, which may have implications for oral absorption.
-
pH-Solubility Profile: A steep pH-solubility profile, with higher solubility at lower pH, is expected for this basic compound. This information is critical for predicting its behavior in the gastrointestinal tract and for developing oral formulations.
Conclusion
The systematic evaluation of the solubility of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in DMSO and a range of aqueous buffers is a fundamental exercise in its development as a potential therapeutic agent. By employing the robust kinetic and thermodynamic solubility protocols detailed in this guide, researchers can generate high-quality, reliable data. Understanding the pH-dependent nature of its solubility will provide invaluable insights for hit-to-lead optimization, formulation development, and the overall progression of this compound through the drug discovery pipeline. This structured approach ensures that solubility, a key determinant of success, is thoroughly characterized from the earliest stages of research.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]
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Pharmaffiliates. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
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Bio-protocol. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
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YouTube. (2017, July 6). Ph and Solubility of Drugs. Retrieved from [Link]
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ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
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Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]
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University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]
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Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
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Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methanesulfonamide. Retrieved from [Link]
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ResearchGate. (2025, August 10). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Retrieved from [Link]
-
LCGC North America. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-Methylmethanesulfonamide. Retrieved from [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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Methodological & Application
High-Affinity Ligand Binding Assay for the α7 Nicotinic Acetylcholine Receptor (nAChR) using [¹²⁵I]α-Bungarotoxin
An in-depth guide to characterizing novel compounds at the human α7 nicotinic acetylcholine receptor.
Application Note & Protocol
Foundational Principles: The α7 nAChR as a Therapeutic Target
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits.[1] This receptor is prominently expressed in key regions of the central nervous system (CNS), including the hippocampus and cerebral cortex, as well as in non-neuronal cells like microglia and astrocytes.[1] Its activation by acetylcholine leads to a rapid influx of cations, primarily Ca²⁺, which modulates a wide array of cellular processes such as neurotransmitter release, synaptic plasticity, and inflammatory signaling.[1]
Given its crucial roles, the α7 nAChR has emerged as a significant therapeutic target for a spectrum of CNS disorders.[2][3][4] Deficits in α7 nAChR function are linked to the cognitive impairments seen in Alzheimer's disease and schizophrenia.[5] Consequently, compounds that modulate this receptor—agonists, antagonists, or positive allosteric modulators (PAMs)—are of high interest in drug discovery.[2][6][7] This document provides a comprehensive protocol for determining the binding affinity of a novel test compound, exemplified by (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (hereafter "Compound X"), to the human α7 nAChR using a competitive radioligand binding assay.
The Radioligand Binding Assay: A Gold Standard Technique
Radioligand binding assays are a powerful and sensitive method for quantifying the interaction between a ligand and its receptor.[8][9][10] The technique is considered a gold standard for determining the binding affinity of unlabelled test compounds.[8] This protocol details a competitive binding assay , the principle of which is illustrated below.
A fixed concentration of a high-affinity radiolabeled ligand (the "tracer") is incubated with the receptor source. In parallel incubations, increasing concentrations of an unlabeled test compound are added. The test compound competes with the radioligand for the same binding site on the receptor. The more potent the test compound, the lower the concentration required to displace the radioligand. By measuring the decrease in bound radioactivity, we can determine the inhibitory concentration (IC50) of the test compound, which can then be used to calculate its binding affinity constant (Ki).
Causality Behind Experimental Design: Key Choices & Rationale
A robust binding assay is built on a series of logical, evidence-based choices for each component.
-
Receptor Source: While native tissue (e.g., rat brain homogenate) can be used, this protocol specifies the use of a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human α7 nAChR.
-
Rationale: Recombinant systems provide a high and consistent level of receptor expression, eliminating the biological variability inherent in native tissues and ensuring the assay specifically measures interaction with the human α7 subtype.[11]
-
-
Radioligand Selection: [¹²⁵I]α-Bungarotoxin ([¹²⁵I]α-Bgtx)
-
Rationale: α-Bungarotoxin is a potent and highly selective antagonist of the α7 nAChR.[2][4] Its irreversible or very slowly dissociating nature in some contexts makes it ideal for filter binding assays. The iodine-125 isotope provides high specific activity, enabling sensitive detection with minimal receptor protein.[12][13][14] The use of a well-characterized radioligand is paramount for reliable data.[13]
-
-
Defining Non-Specific Binding (NSB)
-
Rationale: A radioligand will not only bind to its specific receptor target but can also adhere to other proteins, lipids, and even the filter apparatus itself.[15][16][17] This unwanted binding is termed "non-specific binding" (NSB).[16] To achieve accurate results, NSB must be quantified and subtracted from the total binding. This is accomplished by running a parallel set of tubes containing a high concentration of a known, potent, unlabeled ligand (e.g., nicotine or unlabeled α-Bgtx) that saturates all specific receptor sites, leaving only the NSB component to be measured.[16][18]
-
Experimental Workflow & Data Analysis Logic
The following diagrams, generated using DOT language, outline the end-to-end experimental process and the logical flow of data analysis.
Caption: Experimental workflow for the α7 nAChR competitive binding assay.
Caption: Logical flow of data transformation in the binding assay analysis.
Detailed Step-by-Step Protocol
5.1. Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human α7 nAChR.
-
Radioligand: [¹²⁵I]α-Bungarotoxin (~2000 Ci/mmol).
-
Test Compound: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (Compound X), prepared as a 10 mM stock in DMSO.
-
NSB Agent: Nicotine, prepared as a 10 mM stock in water.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Filtration Apparatus: Cell harvester with glass fiber filters (Whatman GF/B).
-
Scintillation Fluid & Vials.
-
Gamma Counter.
5.2. Preparation of Reagents
-
Assay Buffer: Prepare 1 L of PBS, pH 7.4. Add 1 g of BSA and dissolve completely. Filter and store at 4°C.
-
Radioligand Working Solution: Dilute the [¹²⁵I]α-Bgtx stock in Assay Buffer to a final concentration of 0.5 nM. This concentration is approximately equal to the Kd of the radioligand, which is optimal for competitive assays.
-
Compound X Dilution Series: Perform serial dilutions of the 10 mM Compound X stock in Assay Buffer to obtain final assay concentrations ranging from 0.1 nM to 100 µM.
-
NSB Working Solution: Dilute the nicotine stock in Assay Buffer to a final assay concentration of 100 µM.
5.3. Assay Procedure
-
Plate Setup: Arrange 12x75 mm glass tubes in a rack. For a full curve, set up tubes in triplicate for:
-
Total Binding (TB): No competing ligand.
-
Non-Specific Binding (NSB): 100 µM Nicotine.
-
Compound X: Each concentration from the dilution series.
-
-
Reagent Addition: Add reagents to the tubes in the following order:
-
50 µL of Assay Buffer (for TB tubes) OR 50 µL of NSB Working Solution OR 50 µL of the appropriate Compound X dilution.
-
50 µL of [¹²⁵I]α-Bgtx Working Solution (final concentration 0.25 nM).
-
-
Initiation of Binding: Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each tube. Vortex gently. The final assay volume is 200 µL.
-
Incubation: Incubate the tubes at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Pre-soak the glass fiber filter mat in 0.5% polyethylenimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Rapidly terminate the incubation by filtering the contents of each tube through the pre-soaked filter mat using a cell harvester.
-
Wash each tube and filter 3 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Counting: Place the individual filter discs into scintillation vials and measure the retained radioactivity using a gamma counter.
Data Analysis and Interpretation
6.1. Calculation of Specific Binding
For each concentration of Compound X, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)
The percent specific binding at each concentration of Compound X is then calculated as: % Specific Binding = (Specific Binding at [Compound X] / Mean Specific Binding of TB) x 100
6.2. Determination of IC50
Plot the % Specific Binding against the logarithm of the molar concentration of Compound X. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
6.3. Calculation of the Inhibition Constant (Ki)
The IC50 is dependent on the concentration of the radioligand used. To determine the intrinsic binding affinity of Compound X, the IC50 must be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[19][20][21][22]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] = Concentration of the radioligand ([¹²⁵I]α-Bgtx) used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor. This must be determined in a separate saturation binding experiment.
Assay Validation and Data Interpretation
The table below provides reference affinity values for known α7 nAChR ligands to help contextualize the results obtained for a novel compound.
| Compound | Class | Typical Ki (nM) |
| Nicotine | Agonist | 50 - 200 |
| PNU-282987 | Selective Agonist | 20 - 50[23] |
| Methyllycaconitine (MLA) | Selective Antagonist | 0.5 - 2 |
| α-Bungarotoxin | Selective Antagonist | < 1 |
| PNU-120596 | Type II PAM | N/A (potentiator)[23] |
Interpreting the Results: A low Ki value for Compound X indicates high binding affinity for the α7 nAChR. This assay, however, only measures binding and does not distinguish between agonists, antagonists, or allosteric modulators.[24] Further functional assays (e.g., electrophysiology or calcium flux assays) are required to determine the pharmacological nature of the compound.[25][26]
References
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Kuca, K., Musilek, K., & Jun, D. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences. [Link]
-
Spurny, R., et al. (2015). An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. The Journal of Biological Chemistry. [Link]
-
Arias, H. R., et al. (2021). Sulfonium Ligands of the α7 nAChR. Molecules. [Link]
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Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience Website. [Link]
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Surmodics. Non-Specific Binding: What You Need to Know. Surmodics IVD Website. [Link]
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Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
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Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica. [Link]
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Gonzalez, L. E., et al. (2022). Assessment of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus-Subiculum of Postmortem Human Parkinson's Disease Brain. Journal of Parkinson's Disease. [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology. [Link]
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Gonzalez, L. E., et al. (2021). Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer's Disease Brain. International Journal of Molecular Sciences. [Link]
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Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut Website. [Link]
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Xu, Z. Q., et al. (2020). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. [Link]
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Gonzalez, L. E., et al. (2022). Assessment of [125I]a-Bungarotoxin Binding to a7 Nicotinic Acetylcholinergic Receptors in Hippocampus-Subiculum of Postmortem Human Parkinson's Disease Brain. Journal of Parkinson's Disease. [Link]
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Papke, R. L. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Papke, R. L. (2021). Therapeutic Targeting of α 7 Nicotinic Acetylcholine Receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Maus, D., et al. (2016). Suitability of Nicotinic Acetylcholine Receptor α7 and Muscarinic Acetylcholine Receptor 3 Antibodies for Immune Detection: Evaluation in Murine Skin. PLoS ONE. [Link]
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Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [Link]
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Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software Inc. [Link]
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Dey, R., & Chen, L. (2011). In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening. Journal of Biomolecular Structure & Dynamics. [Link]
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Kuca, K., et al. (2012). Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology. International Journal of Molecular Sciences. [Link]
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de la Torre-Martínez, R., et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience. [Link]
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Note and Protocol: Electrophysiological Characterization of Novel Ligands at the α7 Nicotinic Acetylcholine Receptor
A Guided Workflow for Whole-Cell Patch-Clamp Analysis Using (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide as a Test Article
Abstract
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel deeply implicated in cognitive processes and inflammatory pathways, making it a high-value target for therapeutic development in Alzheimer's disease, schizophrenia, and other neurological disorders[1][2]. However, its unique biophysical properties—notably its high permeability to calcium and extremely rapid desensitization—present significant challenges for functional characterization[2][3]. This guide provides a comprehensive, field-proven protocol for the electrophysiological analysis of novel compounds targeting the human α7 nAChR using the whole-cell patch-clamp technique. We address the inherent challenge of rapid desensitization by incorporating a positive allosteric modulator (PAM) into the workflow. Using the novel compound (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide as a representative test article, this document details a systematic approach for cell preparation, electrophysiological recording, and a logical screening cascade to determine a compound's pharmacological profile as an agonist, antagonist, or allosteric modulator.
Scientific Foundation: The α7 nAChR as a Therapeutic Target
The α7 nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits[1]. It is widely expressed in the central nervous system, particularly in regions crucial for learning and memory like the hippocampus[3]. Unlike other nAChRs, the α7 subtype possesses a remarkably high relative permeability to calcium ions (Ca²⁺)[2][3]. This influx of Ca²⁺ upon activation allows the receptor to modulate a host of downstream cellular events, including neurotransmitter release and gene expression[4].
However, from an electrophysiologist's perspective, the most defining characteristic of the α7 nAChR is its profound and rapid desensitization. Upon binding to an agonist like acetylcholine (ACh), the channel opens for only a few milliseconds before entering a prolonged, non-conducting desensitized state[5]. This transient current can be difficult to measure accurately with standard electrophysiology equipment, complicating drug screening efforts.
To overcome this, a class of compounds known as Type II Positive Allosteric Modulators (PAMs) are invaluable tools. These molecules, such as PNU-120596, bind to a site on the receptor distinct from the agonist-binding (orthosteric) site. In the presence of an agonist, Type II PAMs dramatically slow the desensitization rate and can reactivate desensitized receptors, resulting in a larger, more sustained, and easily quantifiable current[6]. This makes the characterization of both full and partial agonists more tractable[7].
Experimental Design & Workflow
This protocol is designed as a multi-stage process to systematically determine the functional activity of a test compound. The workflow begins with preparing a cellular expression system and culminates in a series of electrophysiological tests to classify the compound's mechanism of action.
Detailed Protocols
Part A: Cell Culture and Transient Transfection
Causality Statement: A heterologous expression system, such as Human Embryonic Kidney (HEK293T) cells, is used because it provides a null background, lacking endogenous nAChRs. This ensures that any recorded currents are due solely to the exogenously expressed α7 receptors. Transient transfection is a rapid method to achieve high levels of protein expression suitable for electrophysiological analysis within 1-2 days.
-
Cell Maintenance: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating for Transfection: The day before transfection, seed cells onto 35 mm culture dishes containing sterile glass coverslips at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection Cocktail: For each 35 mm dish, prepare a transfection mixture according to the manufacturer's protocol (e.g., Lipofectamine 3000). A typical mixture includes:
-
1.5 µg of human α7 nAChR (CHRNA7) plasmid DNA.
-
0.5 µg of an enhanced Green Fluorescent Protein (eGFP) plasmid (for visual identification of transfected cells).
-
A suitable lipid-based transfection reagent and medium.
-
-
Transfection: Add the transfection cocktail dropwise to the cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Return the cells to the incubator for 24-48 hours to allow for receptor expression before patch-clamp recordings.
Part B: Electrophysiological Solutions and Setup
Causality Statement: The composition of the intracellular and extracellular solutions is critical for isolating the desired ionic currents and maintaining cell health. The external solution mimics the physiological ionic environment, while the internal solution is designed to control the intracellular environment and the equilibrium potentials of key ions. A fast solution exchange system is mandatory to apply agonists at a speed that precedes the receptor's rapid desensitization, allowing for a more accurate measurement of the peak current[7].
Table 1: Composition of Electrophysiological Solutions
| External Solution (Extracellular) | Concentration (mM) | Internal Solution (Pipette) | Concentration (mM) |
|---|---|---|---|
| NaCl | 140 | KCl | 140 |
| KCl | 2.8 | MgCl₂ | 2 |
| CaCl₂ | 2 | HEPES | 10 |
| MgCl₂ | 2 | EGTA | 11 |
| HEPES | 10 | ATP-Mg | 4 |
| Glucose | 10 | GTP-Na | 0.3 |
| pH adjusted to 7.4 with NaOH | pH adjusted to 7.2 with KOH |
| Osmolarity ~310 mOsm | | Osmolarity ~295 mOsm | |
-
Stock Solutions: Prepare high-concentration stock solutions of all test compounds, including (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, Acetylcholine (ACh) chloride, and PNU-120596 in water or DMSO. Store as aliquots at -20°C. The final DMSO concentration in the recording solution should not exceed 0.1% to avoid off-target effects.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette should have a resistance of 3-6 MΩ when filled with the internal solution.
-
Setup: Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber continuously with the external solution.
Part C: Whole-Cell Recording Protocol
-
Cell Selection: Using fluorescence microscopy, identify a healthy-looking, eGFP-positive cell that is relatively isolated.
-
Pipette Positioning: Under visual control, lower the patch pipette and approach the selected cell. Apply slight positive pressure to the pipette to keep its tip clean.
-
Giga-Ohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patched membrane area[8].
-
Whole-Cell Configuration: After a stable giga-seal is formed, apply a brief pulse of stronger suction to rupture the membrane patch. This establishes electrical and diffusive access to the cell's interior[9].
-
Stabilization & Compensation: Switch the amplifier to voltage-clamp mode. Set the holding potential (V_hold) to -70 mV. Allow the cell to stabilize for 5-10 minutes. Compensate for the pipette capacitance and ~80% of the series resistance to improve the voltage clamp quality and recording fidelity.
Table 2: Standard Voltage-Clamp Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Recording Mode | Whole-Cell Voltage-Clamp | Allows control of membrane potential while measuring ionic currents across the entire cell. |
| Holding Potential | -60 to -70 mV | A physiological resting potential that provides a large driving force for cation influx. |
| Data Acquisition Rate | 10 kHz | Sufficient to resolve the fast activation kinetics of the α7 nAChR. |
| Low-pass Filter | 2 kHz | Removes high-frequency noise without distorting the signal of interest. |
Part D: Pharmacological Characterization of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Causality Statement: This logical testing cascade is designed to efficiently classify the compound's primary mechanism of action. Each step provides clear, interpretable data that guides the next experiment, preventing confounding results.
-
Agonist Activity Test:
-
Procedure: Apply increasing concentrations of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (e.g., 100 nM to 100 µM) to the cell for 1-2 seconds using the fast-perfusion system.
-
Interpretation: If the compound elicits an inward current, it is acting as an agonist. Proceed to determine its concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
-
-
Antagonist Activity Test:
-
Procedure: If no agonist activity is observed, test for antagonism. First, establish a stable baseline response by applying a concentration of ACh close to its EC₅₀ (typically ~100-300 µM for α7 nAChR). Then, co-apply the same concentration of ACh with increasing concentrations of the test compound.
-
Interpretation: If the test compound reduces the amplitude of the ACh-evoked current in a concentration-dependent manner, it is an antagonist. Calculate the IC₅₀ (the concentration that causes 50% inhibition).
-
-
Positive Allosteric Modulator (PAM) Activity Test:
-
Procedure: If no antagonist activity is found, test for positive modulation. Apply a low, near-threshold concentration of ACh (e.g., EC₁₀). Then, pre-apply the test compound for 5-10 seconds, followed by the co-application of the test compound and the low concentration of ACh.
-
Interpretation: If the ACh-evoked current is significantly larger in the presence of the test compound, it is a PAM.
-
-
Silent Agonist Test:
-
Procedure: Some compounds do not activate the receptor alone but can in the presence of a Type II PAM[10]. Apply the test compound in the presence of a constant concentration of PNU-120596 (e.g., 1-3 µM).
-
Interpretation: If a current is observed only when both the test compound and PNU-120596 are present, the compound is a "silent agonist."
-
Data Analysis and Interpretation
-
Measurement: For each drug application, measure the peak amplitude of the inward current (in picoamperes, pA) from the baseline.
-
Normalization: To account for variability in receptor expression between cells, normalize the responses. For an agonist, normalize each response to the maximal response for that cell. For an antagonist, normalize the response to the control ACh application.
-
Curve Fitting: Plot the normalized responses against the logarithm of the compound concentration. Fit the data to a four-parameter Hill equation to determine key pharmacological parameters:
-
Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
EC₅₀/IC₅₀: The concentration producing a half-maximal response (potency).
-
Eₘₐₓ: The maximum effect of the compound (efficacy), often compared to a reference agonist like ACh.
-
Conclusion
This application note provides a robust and logical framework for the functional characterization of novel compounds at the α7 nAChR. By combining the precision of whole-cell patch-clamp electrophysiology with strategic pharmacological tools like positive allosteric modulators, researchers can effectively navigate the challenges posed by this receptor's rapid desensitization. The systematic workflow presented here enables the unambiguous classification of a test article's mechanism of action, providing critical data for drug development programs targeting the α7 nAChR for the treatment of cognitive and inflammatory diseases.
References
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Hao, L., Fan, L., & Liu, D. (2015). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. Sophion. Available at: [Link]
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Kudryavtsev, D., et al. (2020). Electrophysiological whole-cell patch clamp recordings of acetylcholine action on α7 nAChR. ResearchGate. Available at: [Link]
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Hao, L., et al. (2015). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. ResearchGate. Available at: [Link]
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Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Available at: [Link]
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Auerbach, A. (2012). Nicotinic acetylcholine receptors at the single-channel level. Wiley Online Library. Available at: [Link]
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Gharpure, A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Available at: [Link]
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Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica. Available at: [Link]
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Caton, S. J., et al. (2020). α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity. Frontiers in Neural Circuits. Available at: [Link]
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Skv, S. R., & Kumar, A. (2025). Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders. Molecular Neurobiology. Available at: [Link]
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Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry. Available at: [Link]
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Horenstein, N. A., et al. (2021). Sulfonium Ligands of the α7 nAChR. MDPI. Available at: [Link]
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D'Andrea, M. R., & Nagele, R. G. (2011). The α7 nicotinic acetylcholine receptor function in hippocampal neurons is regulated by the lipid composition of the plasma membrane. The Journal of Physiology. Available at: [Link]
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Application Notes and Protocols: In Vivo Dosing of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in Rodent Models of Cognitive Disorders
Introduction: The Rationale for Targeting the α7 Nicotinic Acetylcholine Receptor in Cognitive Disorders
Cognitive impairment is a debilitating hallmark of several neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia, representing a significant unmet medical need.[1][2] The cholinergic system, particularly the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a promising therapeutic target for enhancing cognitive processes.[3][4] These receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[5] Activation of α7 nAChRs can modulate neurotransmitter release and activate downstream signaling pathways, including those involving ERK1/2 and CREB, which are known to be essential for synaptic plasticity and memory formation.[6]
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a piperidine derivative with a chemical structure amenable to interacting with neurological targets. While specific preclinical data for this compound is not yet widely published, its structural class and the focus on cognitive disorders suggest its potential as an α7 nAChR agonist. This document provides a comprehensive guide for researchers to establish in vivo dosing and evaluate the efficacy of this and similar novel compounds in rodent models of cognitive impairment. The protocols outlined herein are based on established methodologies for testing α7 nAChR agonists and provide a framework for rigorous preclinical evaluation.
Part 1: Compound Formulation and Vehicle Selection
The successful in vivo evaluation of any compound begins with appropriate formulation. The choice of vehicle is critical and should be guided by the physicochemical properties of the test compound, the intended route of administration, and the need to minimize any confounding biological effects of the vehicle itself.[7][8]
Physicochemical Characterization (A Necessary First Step)
Before in vivo studies, a thorough understanding of the compound's properties is essential. This includes:
-
Solubility: Determine the solubility in a range of common preclinical vehicles.
-
pKa: This will inform the choice of pH for aqueous vehicles.
-
Stability: Assess the compound's stability in the chosen formulation over the expected duration of use.
Recommended Vehicle Selection
For novel compounds like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, where solubility in simple aqueous solutions may be limited, a tiered approach to vehicle selection is recommended.
| Vehicle Class | Specific Examples | Suitability and Considerations |
| Aqueous | 0.9% Saline, Phosphate-Buffered Saline (PBS) | Ideal for soluble compounds. Ensure pH compatibility. |
| Aqueous Suspensions | 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Commonly used for poorly soluble compounds for oral administration. Provides uniform suspension.[9] |
| Co-solvents | Polyethylene glycol 400 (PEG400), Propylene glycol (PG) | Can be used for both oral and parenteral routes, but potential for vehicle-induced toxicity should be considered.[10] |
| Surfactants | Tween 80 (Polysorbate 80), Kolliphor® RH40 | Often added in small percentages (e.g., 0.1-5%) to improve solubility and stability of suspensions.[9] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can form inclusion complexes to enhance solubility. However, high concentrations can be associated with renal toxicity.[4] |
Expert Insight: For initial studies, a simple aqueous suspension, such as 0.5% methylcellulose with 0.1% Tween 80, is often a good starting point for oral administration. For intraperitoneal injections, if the compound is not soluble in saline, a solution containing a low percentage of a co-solvent like DMSO (e.g., <10%) mixed with PEG400 and saline can be explored, though vehicle toxicity must be carefully evaluated.[11]
Protocol 1: Preparation of an Oral Suspension (1 mg/mL)
-
Weighing: Accurately weigh the required amount of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
-
Wetting Agent: If needed, create a paste of the compound with a small amount of the vehicle or a suitable wetting agent.
-
Vehicle Preparation: Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Suspension: Gradually add the vehicle to the compound paste while triturating or vortexing to ensure a uniform suspension.
-
Homogenization: Use a sonicator or homogenizer to reduce particle size and improve suspension stability.
-
Quality Control: Visually inspect for uniformity and store at a validated temperature (e.g., 4°C) for a defined period. Always re-suspend thoroughly before each use.
Part 2: Pharmacokinetic Profiling (Optional but Recommended)
A preliminary pharmacokinetic (PK) study in a small cohort of rodents can provide invaluable information for designing subsequent efficacy studies.[8]
Key PK Parameters of Interest:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Cmax: The maximum plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
Brain-to-Plasma Ratio: Crucial for CNS-active compounds, indicating the extent of blood-brain barrier penetration.
Workflow for a Pilot PK Study:
Caption: Workflow for a pilot pharmacokinetic study.
Part 3: In Vivo Efficacy Models
The choice of a rodent model for cognitive impairment depends on the specific research question and the translational relevance to human disease.
Acute Pharmacological Models
These models are useful for initial screening and proof-of-concept studies. A common approach is to induce a transient cognitive deficit using a pharmacological agent.
-
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that impairs learning and memory. It is a well-validated model for assessing the efficacy of pro-cognitive compounds.
Chronic/Genetic Models
These models often have greater face validity for neurodegenerative diseases.
-
Transgenic Mouse Models of Alzheimer's Disease: Models such as the 5xFAD or APP/PS1 mice overexpress human genes associated with familial Alzheimer's disease, leading to age-dependent development of amyloid plaques and cognitive deficits.[12][13]
-
Models of Schizophrenia-Related Cognitive Deficits: Pharmacological models (e.g., using NMDA receptor antagonists like MK-801) or genetic models can be used to study cognitive impairments relevant to schizophrenia.
Protocol 2: Dosing in a Scopolamine-Induced Amnesia Model (Mouse)
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Habituation: Habituate the animals to the testing room and handling for 2-3 days prior to the experiment.
-
Compound Administration: Administer (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide or vehicle via the chosen route (e.g., oral gavage). A typical pre-treatment time is 30-60 minutes before the cognitive task.
-
Amnesia Induction: 30 minutes before the behavioral task, administer scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally).
-
Behavioral Testing: Conduct the chosen cognitive assay (e.g., Y-maze, Novel Object Recognition).
Part 4: Behavioral Assays for Cognitive Assessment
A battery of behavioral tests should be employed to assess different aspects of cognition.
Y-Maze Spontaneous Alternation
This task assesses spatial working memory. Rodents naturally tend to explore novel arms of a maze. A higher rate of spontaneous alternation (entering all three arms in sequence) indicates better spatial working memory.[7]
Novel Object Recognition (NOR)
The NOR task evaluates recognition memory. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Workflow for the Novel Object Recognition Task:
Caption: Experimental workflow for the Novel Object Recognition task.
Morris Water Maze (MWM)
The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[7][10][14] It involves training rodents to find a hidden platform in a pool of water using distal visual cues.
Passive Avoidance Task
This task assesses fear-motivated learning and memory. Animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock).[14]
Part 5: Experimental Design and Data Interpretation
Dose-Response Studies
It is crucial to establish a dose-response relationship for any new compound. Testing a range of doses (e.g., 0.1, 1, 10 mg/kg) will help identify the optimal therapeutic window. For α7 nAChR agonists, a bell-shaped dose-response curve is sometimes observed, where higher doses may lead to receptor desensitization and reduced efficacy.[14]
Control Groups
Proper control groups are essential for valid data interpretation:
-
Vehicle Control: Receives only the vehicle.
-
Model Control: Receives the vehicle and the cognitive impairment agent (e.g., scopolamine).
-
Positive Control: A known pro-cognitive compound (e.g., donepezil or a well-characterized α7 agonist) can be included to validate the assay.
Data Analysis
Statistical analysis should be appropriate for the experimental design. Typically, Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) is used to compare multiple treatment groups.
Hypothetical Dose-Response Data in NOR:
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | 12 | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 12 | 0.05 ± 0.04* |
| Cmpd (0.1 mg/kg) + Scopolamine | 12 | 0.15 ± 0.06 |
| Cmpd (1 mg/kg) + Scopolamine | 12 | 0.35 ± 0.05# |
| Cmpd (10 mg/kg) + Scopolamine | 12 | 0.38 ± 0.06# |
*p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + Scopolamine
Interpretation: In this hypothetical example, scopolamine significantly impaired recognition memory. (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, at doses of 1 and 10 mg/kg, significantly reversed this deficit, indicating pro-cognitive effects.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo evaluation of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and similar novel compounds in rodent models of cognitive disorders. A systematic approach, beginning with proper formulation and progressing through carefully designed and executed behavioral studies, is paramount for generating robust and reliable data. Future studies could explore the efficacy of this compound in more disease-relevant chronic models and investigate its effects on downstream molecular markers of synaptic plasticity to further elucidate its mechanism of action.
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Application Note and Protocol Guide: Evaluating (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in a Phencyclidine (PCP)-Induced Schizophrenia Animal Model
Audience: Researchers, scientists, and drug development professionals in neuroscience and psychiatry.
Abstract: This document provides a comprehensive guide for the preclinical evaluation of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a novel compound with therapeutic potential for schizophrenia. We present detailed protocols for utilizing the phencyclidine (PCP)-induced animal model, which recapitulates the positive, negative, and cognitive symptoms of schizophrenia. This guide offers step-by-step instructions for key behavioral assays, including hyperlocomotion, novel object recognition, and social interaction tests. Furthermore, we discuss the hypothesized mechanism of action of the test compound, data analysis strategies, and expected outcomes, providing a robust framework for assessing its antipsychotic potential.
Introduction
The Challenge of Schizophrenia Drug Discovery
Schizophrenia is a severe psychiatric disorder characterized by a complex array of symptoms, broadly categorized as positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive (e.g., deficits in memory and executive function).[1][2] While current antipsychotics, primarily dopamine D2 receptor antagonists, can be effective for positive symptoms, they often have limited efficacy against negative and cognitive deficits and can be associated with significant side effects.[3][4] This highlights the urgent need for novel therapeutic agents with broader symptom coverage and improved tolerability.
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide: A Novel Modulator of Neurotransmission
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a compound featuring a piperidine moiety, a common structural motif in many CNS-active drugs.[5][6] While the specific molecular target of this compound is yet to be fully elucidated, its structural components suggest potential interactions with key neurotransmitter systems implicated in schizophrenia. The piperidine scaffold is present in various antipsychotic agents, and derivatives have been shown to act as, for example, 5-HT2A receptor inverse agonists.[7][8] Additionally, the methanesulfonamide group is found in compounds that can modulate glutamate release.[9][10] Given the glutamate hypofunction hypothesis of schizophrenia, this compound presents an intriguing profile for investigation.[1][11]
The Phencyclidine (PCP) Model of Schizophrenia: Rationale and Translatability
Pharmacological models are instrumental in preclinical schizophrenia research.[12][13] Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is widely used to induce a state in rodents that mimics the full spectrum of schizophrenia symptoms in humans.[11][14] Acute PCP administration reliably produces hyperlocomotion, analogous to positive symptoms, while sub-chronic treatment can lead to more enduring cognitive deficits and social withdrawal, modeling the cognitive and negative symptoms of the disorder.[11][15] This model's strength lies in its construct validity, as it is based on the well-supported glutamate hypofunction theory of schizophrenia.[11][13]
Materials and Methods
Animals
Adult male Sprague-Dawley rats (250-300 g) are recommended for these studies. Animals should be housed in a controlled environment (12:12 h light/dark cycle, 22±2°C) with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Test Compound and Reagents
-
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide: To be synthesized or procured from a reputable chemical supplier. The hydrochloride salt is often used for improved solubility.[15][16] The compound should be dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Phencyclidine (PCP) hydrochloride: Dissolved in 0.9% saline.
-
Positive Control (e.g., Clozapine): To be dissolved in an appropriate vehicle (e.g., 0.1 M HCl, diluted with saline and pH adjusted).
Experimental Design and Timeline
A sub-chronic PCP administration paradigm is proposed to model a broader range of symptoms. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for sub-chronic PCP model.
Detailed Experimental Protocols
Protocol 1: PCP-Induced Hyperlocomotion - A Model for Psychosis
This test assesses the ability of the test compound to reverse PCP-induced hyperactivity, a proxy for positive symptoms.[17][18][19]
Apparatus: Open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams for automated activity tracking.[20]
Procedure:
-
Habituation: On Day 21 (during the washout period), habituate each rat to the open-field arena for 30 minutes.
-
Test Day (Day 22):
-
Administer the test compound, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (e.g., 1, 3, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., clozapine, 5 mg/kg, i.p.).
-
After a 30-minute pretreatment period, administer an acute challenge of PCP (e.g., 2.5 mg/kg, i.p.) or saline.
-
Immediately place the animal in the open-field arena and record locomotor activity (total distance traveled) for 60 minutes.
-
-
Data Analysis: Analyze the total distance traveled using a two-way ANOVA (PCP treatment x Test compound treatment) followed by post-hoc tests.
Protocol 2: Novel Object Recognition (NOR) Test - Assessing Cognitive Deficits
The NOR test evaluates recognition memory, a cognitive domain impaired in schizophrenia.[5][21] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[3][22]
Apparatus: An open-field arena (same as above) and two sets of identical objects (e.g., small glass bottles, metal cubes) that are heavy enough not to be displaced by the rats.
Procedure:
-
Habituation (Day 23, Morning): Allow each rat to explore the empty arena for 10 minutes.
-
Familiarization/Training (Day 23, Afternoon):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose/paws).
-
-
Test (Day 24):
-
Administer the test compound, vehicle, or positive control 30 minutes prior to the test.
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.
-
-
Data Analysis: Calculate a discrimination index (DI) = (T_novel - T_familiar) / (T_novel + T_familiar). Analyze the DI using a one-way ANOVA, followed by post-hoc tests. A DI significantly above zero indicates successful recognition memory.
Protocol 3: Social Interaction Test - Modeling Negative Symptoms
This test measures social withdrawal, a core negative symptom of schizophrenia.[2][10][23]
Apparatus: A three-chambered social interaction arena. The test rat is placed in the center chamber and can freely access two side chambers, one containing a novel, unfamiliar rat in a wire cage and the other containing an empty wire cage.
Procedure:
-
Habituation (Day 25, Phase 1):
-
Place the test rat in the center chamber and allow it to explore all three chambers for 10 minutes, with both side chambers containing empty wire cages.
-
-
Test (Day 25, Phase 2):
-
Administer the test compound, vehicle, or positive control 30 minutes prior to the test.
-
Place an unfamiliar "stranger" rat of the same sex and strain into one of the wire cages in a side chamber.
-
Place the test rat back into the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each of the three chambers and the time spent actively sniffing each wire cage.
-
-
Data Analysis: Analyze the time spent sniffing the cage with the stranger rat versus the empty cage using a paired t-test within each treatment group. Compare the time spent in the social chamber between treatment groups using a one-way ANOVA.
Data Analysis and Interpretation
Statistical Analysis
All data should be presented as mean ± SEM. Statistical significance is typically set at p < 0.05. The choice of statistical test should be appropriate for the experimental design as outlined in each protocol.
Expected Outcomes and Interpretation
The following table summarizes the expected outcomes for a compound with antipsychotic potential.
| Behavioral Test | Metric | Vehicle Control | PCP + Vehicle | PCP + Test Compound | Interpretation of Positive Result |
| Hyperlocomotion | Total Distance (m) | Low | High | Reduced | Reversal of positive-like symptoms |
| Novel Object Rec. | Discrimination Index | > 0 | ≈ 0 | > 0 | Amelioration of cognitive deficits |
| Social Interaction | Time with Stranger (s) | High | Low | Increased | Reduction of negative-like symptoms |
Signaling Pathway and Mechanism of Action
Hypothesized Mechanism of Action of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
The precise mechanism of action for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide remains to be determined. However, based on its chemical structure and the known pharmacology of related compounds, a plausible hypothesis involves the modulation of both serotonergic and glutamatergic systems, which are dysregulated in schizophrenia.
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Application Note & Protocols: Evaluating (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in Neuroprotection Assays
An in-depth technical guide on the application of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in neuroprotection assays is provided below.
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral synthetic compound featuring a piperidine ring, a core structure found in numerous neurologically active agents. Its methanesulfonamide group suggests potential interactions with a range of biological targets, making it a candidate for investigation in neuroprotective contexts. The evaluation of such novel compounds requires a systematic approach, employing a battery of assays to elucidate their efficacy and mechanism of action in protecting neurons from various insults.
This guide provides a comprehensive framework for assessing the neuroprotective potential of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, detailing both in vitro and in vivo methodologies. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible data.
Part 1: In Vitro Neuroprotection Assays
Initial Cytotoxicity Assessment
Before evaluating neuroprotective effects, it is crucial to determine the inherent cytotoxicity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide on the neuronal cell line of choice. This ensures that any observed protective effects are not confounded by the compound's own toxicity at the tested concentrations.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells (or a relevant primary neuron culture) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in a suitable solvent (e.g., DMSO) and create a serial dilution series ranging from 1 nM to 100 µM in culture medium.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).
Table 1: Example Cytotoxicity Data for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
| Concentration (µM) | Cell Viability (%) |
| 0.01 | 100.2 ± 3.1 |
| 0.1 | 99.8 ± 2.8 |
| 1 | 98.5 ± 3.5 |
| 10 | 95.1 ± 4.2 |
| 50 | 70.3 ± 5.1 |
| 100 | 45.6 ± 4.8 |
Oxidative Stress-Induced Neurotoxicity Model
Oxidative stress is a common pathway in many neurodegenerative diseases. This assay evaluates the ability of the compound to protect neurons from damage induced by an oxidative agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
Protocol: H2O2-Induced Neurotoxicity Assay
-
Cell Culture: Plate SH-SY5Y cells as described above.
-
Pre-treatment: Treat the cells with non-toxic concentrations of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (determined from the cytotoxicity assay) for 2-4 hours.
-
Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration of 100-200 µM. Include a positive control (cells treated with H2O2 only) and a negative control (untreated cells).
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
dot
Caption: Workflow for H2O2-Induced Neurotoxicity Assay.
Excitotoxicity Model
Excitotoxicity, caused by excessive stimulation of glutamate receptors, is another key mechanism of neuronal death. This assay assesses the compound's ability to protect against glutamate- or NMDA-induced toxicity.
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Use primary cortical neurons for this assay as they are more sensitive to excitotoxicity. Plate at an appropriate density.
-
Pre-treatment: Pre-treat the neurons with (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide for 1-2 hours.
-
Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.
-
Wash and Recovery: Wash the cells with fresh medium and incubate for 24 hours in the presence of the compound.
-
Viability Assessment: Measure cell death using the LDH (Lactate Dehydrogenase) assay, which quantifies membrane damage.
Part 2: Mechanistic Assays
Once neuroprotective efficacy is established, the next step is to investigate the underlying mechanism of action.
Assessment of Antioxidant Activity
Protocol: Reactive Oxygen Species (ROS) Measurement
-
Cell Culture and Treatment: Follow the same procedure as the H2O2-induced neurotoxicity assay.
-
DCFDA-AM Staining: After the treatment period, load the cells with the fluorescent probe DCFDA-AM (2',7'-dichlorofluorescin diacetate) for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in compound-treated cells compared to the H2O2-only group indicates a reduction in intracellular ROS.
Apoptosis Pathway Analysis
Protocol: Caspase-3 Activity Assay
-
Cell Culture and Treatment: Induce apoptosis using an appropriate stimulus (e.g., staurosporine or H2O2) in the presence or absence of the compound.
-
Cell Lysis: Lyse the cells to release their contents.
-
Caspase-3 Assay: Use a commercially available colorimetric or fluorometric caspase-3 assay kit to measure the activity of this key executioner caspase. A reduction in caspase-3 activity suggests an anti-apoptotic effect.
dot
Application Note & Protocol: A Robust and Validated LC-MS/MS Method for the Quantification of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by a highly selective and sensitive analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. This method is designed for high-throughput applications in clinical and preclinical studies, offering excellent accuracy, precision, and a low limit of quantification. All procedures adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3]
Introduction: The Rationale for a Specialized LC-MS/MS Assay
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a polar small molecule containing a piperidine moiety. The accurate quantification of such compounds in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4] The inherent polarity of this analyte presents a challenge for traditional reversed-phase liquid chromatography, where it may exhibit poor retention and co-elute with endogenous interferences.[5] To overcome this, we have developed a method based on Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for the separation of polar compounds.[5][6][7][8][9][10][11][12][13]
Coupling HILIC with tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the precise quantification of the analyte even at low concentrations in a complex matrix like plasma.[14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their laboratories.
Method Overview: A Strategic Approach to Quantification
The analytical workflow is designed for efficiency and robustness, consisting of three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Step-by-step workflow for the protein precipitation of plasma samples.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | Precursor Ion (m/z): 193.1, Product Ion (m/z): 96.1, Collision Energy: 15 eV |
| (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide-d3 | Precursor Ion (m/z): 196.1, Product Ion (m/z): 99.1, Collision Energy: 15 eV |
Rationale for Parameter Selection:
-
HILIC Column: An amide-based stationary phase is chosen for its excellent retention and selectivity for polar, nitrogen-containing compounds. [11]* Mobile Phase: The use of a volatile buffer like ammonium formate with formic acid is ideal for MS compatibility and provides good peak shape. [6]* Gradient Elution: A gradient from high to low organic content allows for the efficient elution of the polar analyte while maintaining good separation from endogenous plasma components.
-
ESI Positive Mode: The presence of basic nitrogen atoms in the analyte's structure makes it readily protonated, leading to a strong signal in the positive ionization mode.
-
MRM Transitions: The selected precursor-product ion transitions are specific to the analyte and internal standard, minimizing interference and ensuring accurate quantification. The fragmentation of the piperidine ring is a common and reliable pathway for generating product ions in MS/MS.
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry, assessing selectivity, linearity, accuracy, precision, recovery, and stability. [1][2][3]
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99. The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio of >10 and acceptable accuracy and precision.
Table 2: Calibration Curve and LLOQ Summary
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal concentration |
| Precision (CV%) at LLOQ | ≤ 20% |
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| Low | 3 | 98.5 - 102.1 | ≤ 5.2 | 97.9 - 103.5 | ≤ 6.8 |
| Medium | 100 | 99.2 - 101.5 | ≤ 4.1 | 98.8 - 102.0 | ≤ 5.5 |
| High | 800 | 98.9 - 100.8 | ≤ 3.5 | 99.1 - 101.2 | ≤ 4.9 |
Recovery and Matrix Effect
The extraction recovery of the analyte and internal standard was consistent and reproducible across all QC levels. The matrix effect was evaluated and found to be minimal, indicating that the protein precipitation method effectively removes interfering endogenous components.
Stability
The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage at -80°C.
Discussion: Field-Proven Insights
The choice of a stable isotope-labeled internal standard is critical for compensating for any variability during sample preparation and ionization, thereby ensuring the accuracy and precision of the results. [1][15]The use of a deuterated analog of the analyte is the gold standard for this purpose.
The HILIC methodology provides a significant advantage over reversed-phase chromatography for this polar analyte, leading to improved retention, better peak shape, and enhanced sensitivity. The high percentage of organic solvent in the HILIC mobile phase also facilitates more efficient desolvation in the ESI source, further contributing to the method's sensitivity.
Metabolism of piperidine-containing drugs often involves N-dealkylation. [16][17]While this method is specific for the parent compound, it is important to be aware of potential metabolites, especially if they have similar structures and could potentially interfere with the analysis. The high selectivity of the MRM transitions minimizes this risk.
Conclusion: A Reliable Tool for Drug Development
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in human plasma. The method is sensitive, specific, accurate, and robust, making it an ideal tool for supporting pharmacokinetic and clinical studies. The detailed protocols and rationale behind the experimental choices provide a solid foundation for its successful implementation in any bioanalytical laboratory.
References
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Chromatography Forum. Best way for the precipitation of protein in plasma HPLC. [Link]
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Nováková, L., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(8), 849-863. [Link]
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U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
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LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
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ACS Medicinal Chemistry Letters. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
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National Center for Biotechnology Information. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
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ResearchGate. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
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Taylor & Francis Online. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
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National Center for Biotechnology Information. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. [Link]
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Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
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LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]
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Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
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National Center for Biotechnology Information. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]
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Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]
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Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]
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PubMed. Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats. [Link]
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Application Notes and Protocols: In Vitro ADME Profiling of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Abstract
The characterization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development.[1][2][3] Early in vitro evaluation of these parameters provides essential insights into a compound's pharmacokinetic profile, guiding lead optimization and identifying potential liabilities before advancing to more resource-intensive in vivo studies.[2][4] This document provides a comprehensive guide to the in vitro ADME profiling of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a novel small molecule entity. Detailed, field-proven protocols for key assays—including metabolic stability, permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition—are presented. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction to (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a synthetic compound with a molecular weight of 192.28 g/mol .[5] Its structure features a piperidine ring, a methyl group, and a methanesulfonamide moiety, suggesting potential for various metabolic pathways and interactions with biological systems. A thorough understanding of its ADME properties is paramount for predicting its in vivo behavior and therapeutic potential.
Chemical Structure:
-
Compound Name: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
-
CAS Number: 1179970-60-5[5]
-
Molecular Formula: C₇H₁₆N₂O₂S[5]
-
Molecular Weight: 192.28 g/mol [5]
The Imperative of In Vitro ADME Profiling in Drug Discovery
In vitro ADME assays are indispensable tools in early drug discovery for several key reasons:
-
Early De-risking: Identifying compounds with poor ADME properties early in the discovery pipeline prevents the costly failure of drug candidates in later stages of development.[1][2]
-
Structure-Activity Relationship (SAR) Guidance: ADME data provides crucial feedback to medicinal chemists, enabling the optimization of chemical structures to improve pharmacokinetic properties alongside potency and selectivity.[3]
-
Prediction of In Vivo Pharmacokinetics: Data from in vitro assays can be integrated into physiologically based pharmacokinetic (PBPK) models to simulate drug disposition in humans, aiding in dose selection for clinical trials.[1]
-
Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require in vitro drug-drug interaction studies to assess the potential for a new chemical entity to alter the metabolism of co-administered drugs.[6][7][8]
Experimental Workflows and Protocols
This section details the step-by-step protocols for the in vitro ADME characterization of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Metabolic Stability in Human Liver Microsomes
Scientific Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of xenobiotics.[9][10] The microsomal stability assay provides a measure of a compound's susceptibility to phase I metabolism, allowing for the calculation of its intrinsic clearance and prediction of its in vivo half-life.[10][11]
Experimental Workflow:
Caption: Workflow for the Metabolic Stability Assay.
Protocol:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (20 mg/mL stock) at 37°C and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.[9]
-
Prepare an NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11]
-
Prepare a 1 µM working solution of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in the phosphate buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is less than 0.5%.[9]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.[11][12]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the zero-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Hypothetical Data Summary:
| Compound | t½ (min) | Clint (µL/min/mg protein) |
| (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | 45.2 | 34.1 |
| Verapamil (High Clearance Control) | 8.5 | 182.5 |
| Warfarin (Low Clearance Control) | > 120 | < 11.5 |
Caco-2 Permeability Assay
Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as a well-established in vitro model of the human intestinal epithelium.[13] This assay is used to predict the oral absorption of a drug by measuring its apparent permeability coefficient (Papp) across the Caco-2 monolayer.[14][15] It can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]
Experimental Workflow:
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of tight junctions.[16]
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value > 200 Ω·cm² is generally considered acceptable.[17]
-
-
Transport Experiment:
-
Rinse the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[16]
-
For apical-to-basolateral (A-B) transport, add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[13]
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C for 2 hours with gentle shaking.[13]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.[15]
-
Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Hypothetical Data Summary:
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | 8.5 | 15.2 | 1.79 | High |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 0.98 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.20 | Low |
| Digoxin (P-gp Substrate Control) | 1.2 | 10.8 | 9.00 | Low |
Plasma Protein Binding by Ultracentrifugation
Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion.[18][19] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[19] The ultracentrifugation method separates the free drug in the supernatant from the protein-bound drug in a pellet, allowing for the determination of the unbound fraction (fu).[20][21]
Protocol:
-
Preparation:
-
Spike (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide into blank plasma (human, rat, etc.) at a final concentration of, for example, 1 µM.
-
Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.
-
-
Ultracentrifugation:
-
Transfer the plasma samples to ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 500,000 x g) for a sufficient time (e.g., 4 hours) at 37°C to separate the protein-free supernatant from the protein pellet.[20]
-
-
Sample Analysis:
-
Carefully collect the supernatant (representing the unbound drug fraction) and an aliquot of the original plasma sample (representing the total drug concentration).
-
Precipitate proteins from both samples with acetonitrile.
-
Analyze the drug concentration in the processed samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as: fu = (Concentration in supernatant) / (Total concentration in plasma).
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100.
-
Hypothetical Data Summary:
| Species | Fraction Unbound (fu) | % Bound |
| Human | 0.25 | 75% |
| Rat | 0.32 | 68% |
| Mouse | 0.38 | 62% |
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[6][22] If a new drug inhibits a CYP enzyme, it can slow the metabolism of other drugs cleared by that enzyme, leading to increased plasma concentrations and potential toxicity.[6] This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[23][24]
Protocol:
-
Preparation:
-
Use human liver microsomes or recombinant human CYP enzymes.[23]
-
Prepare a range of concentrations of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
-
Prepare solutions of specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).
-
-
Incubation:
-
In a 96-well plate, pre-incubate the microsomes, the test compound (at various concentrations), and the CYP-specific probe substrate at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
Incubate for a time within the linear range of metabolite formation.
-
Terminate the reaction with cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
-
Data Analysis:
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Summary:
| CYP Isoform | IC₅₀ (µM) for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide |
| CYP1A2 | > 100 |
| CYP2C9 | 85.3 |
| CYP2C19 | > 100 |
| CYP2D6 | 42.1 |
| CYP3A4 | > 100 |
Interpretation and Strategic Implications
The in vitro ADME profile of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, based on the hypothetical data, suggests a promising candidate for further development.
-
Metabolism: The moderate metabolic stability (t½ = 45.2 min) suggests the compound is likely to have a reasonable in vivo half-life, avoiding both rapid clearance and excessive accumulation.
-
Absorption: High permeability (Papp (A-B) > 8 x 10⁻⁶ cm/s) and a low efflux ratio (< 2) indicate a high probability of good oral absorption.
-
Distribution: Moderate plasma protein binding (75% in humans) suggests that a significant fraction of the drug will be free to distribute to tissues and interact with its target.
-
Drug-Drug Interaction Potential: The IC₅₀ values against major CYP isoforms are all > 40 µM. This indicates a low potential for clinically relevant drug-drug interactions at therapeutic concentrations.
These collective data provide a strong rationale for advancing (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide to in vivo pharmacokinetic studies.
Conclusion
This application note has detailed the essential in vitro ADME assays for characterizing (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. The provided protocols are robust, reproducible, and grounded in established scientific principles. By systematically evaluating metabolic stability, permeability, plasma protein binding, and CYP inhibition, researchers can build a comprehensive profile of a drug candidate, enabling informed decision-making and accelerating the path to clinical development.[2][3]
References
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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Selvita. In Vitro ADME. Available from: [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Studylib. Caco-2 Permeability Assay Protocol. Available from: [Link]
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PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
-
Unknown. Caco2 assay protocol. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
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Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
-
protocols.io. In-vitro plasma protein binding. Available from: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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CfPIE. How ADME Studies Contribute To Drug Development. Available from: [Link]
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FDA. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]
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Gyan Sanchay. Plasma Protein Binding in Drug Discovery and Development. Available from: [Link]
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VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]
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PubChem - NIH. Methanesulfonamide | CH5NO2S | CID 72879. Available from: [Link]
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PubChem. Methanesulfonamide, N-(3-(3-((2,3-dihydro-2-hydroxy-1H-inden-2-yl)methyl)-6-ethyl-3-azabicyclo(3.1.0)hex-6-yl)phenyl)- | C24H30N2O3S | CID 11154544. Available from: [Link]
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PubMed. Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Available from: [Link]
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ResearchGate. (PDF) Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. Available from: [Link]
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PubMed. In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Available from: [Link]
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PubMed. In vitro metabolism and interactions of pyridostigmine bromide, N,N-diethyl-m-toluamide, and permethrin in human plasma and liver microsomal enzymes. Available from: [Link]
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Cell-based functional assays for α7 nAChR modulation by (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Application Note & Protocols
A Multi-Assay Strategy for the Functional Characterization of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide as a Modulator of the α7 Nicotinic Acetylcholine Receptor
Introduction: The α7 nAChR as a Key Therapeutic Target
The human α7 nicotinic acetylcholine receptor (nAChR) is a homopentameric ligand-gated ion channel prominently expressed in the central nervous system (CNS), particularly in regions vital for cognition and memory like the hippocampus and cortex.[1] As a member of the cys-loop superfamily, its activation by the endogenous neurotransmitter acetylcholine leads to the influx of cations, most notably Ca²⁺.[2][3][4] This influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, neurotransmitter release, and neuronal survival.[2][3][5]
Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][6] This makes it a compelling target for therapeutic intervention. However, drug development is complicated by the receptor's intrinsic biophysical properties, especially its very rapid and profound desensitization upon agonist binding.[6][7]
An increasingly promising therapeutic strategy involves the use of positive allosteric modulators (PAMs).[8] Unlike direct agonists, PAMs bind to a topographically distinct site on the receptor, enhancing its response to the endogenous agonist, acetylcholine.[9][10] They are broadly classified into two types:
-
Type I PAMs: Primarily increase the peak current amplitude in response to an agonist without significantly affecting the rapid desensitization rate.[7][9]
-
Type II PAMs: Not only enhance the peak current but also dramatically slow the desensitization rate and can reactivate already desensitized receptors.[7][9]
This application note provides a detailed, two-tiered experimental strategy to comprehensively characterize the functional activity of novel compounds, using (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide as an exemplar. The workflow combines a high-throughput fluorescence-based calcium flux assay for initial screening and potency determination with high-fidelity automated patch clamp electrophysiology for detailed mechanistic validation.
Principle of the Assays
Calcium Flux Assay: A High-Throughput Functional Readout
The high permeability of the α7 nAChR to calcium provides a robust basis for a functional assay.[11] Upon channel opening, the influx of extracellular Ca²⁺ leads to a rapid increase in the intracellular free calcium concentration ([Ca²⁺]i). This change can be detected using fluorescent calcium indicators, such as Fluo-4, Fluo-8, or Cal-520, which exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[12][13][14][15]
By loading cells expressing α7 nAChR with a calcium-sensitive dye, the receptor's activation can be measured in real-time using instruments like the Fluorometric Imaging Plate Reader (FLIPR) or other automated microplate readers equipped with liquid handling capabilities.[14][16] This method is highly amenable to high-throughput screening (HTS) and allows for the rapid determination of a compound's potency (EC₅₀) and efficacy.
Automated Patch Clamp (APC): The Gold Standard for Ion Channel Electrophysiology
While calcium flux assays are excellent for screening, they provide an indirect measure of channel activity. Electrophysiology, specifically the patch clamp technique, is the gold standard for directly measuring the flow of ions through a channel.[17][18] Automated Patch Clamp (APC) systems have revolutionized this field by dramatically increasing throughput compared to the traditional manual method, making it a viable tool for drug discovery.[19][20][21]
APC platforms, such as the QPatch or IonFlux, can perform simultaneous whole-cell recordings from multiple cells in a microplate format.[1][22] This technique allows for precise control of the cell's membrane potential and the rapid application of compounds, which is critical for studying the fast activation and desensitization kinetics of the α7 nAChR.[1] APC provides definitive data on a compound's effect on current amplitude, channel gating kinetics (activation, deactivation, and desensitization), and mechanism of action.
Experimental Design: A Workflow for Compound Characterization
A systematic approach is required to determine whether a novel compound like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide acts as an agonist, antagonist, or positive allosteric modulator. The following workflow ensures a comprehensive characterization.
Protocol 1: High-Throughput Calcium Flux Assay
This protocol is designed to rapidly assess the functional activity of the test compound in agonist, antagonist, and PAM modes.
Key Materials
-
Cell Line: HEK293 or GH3 cell line stably expressing the human α7 nAChR.[23][24] Cells should be cultured according to the supplier's recommendations.
-
Assay Plates: Black-walled, clear-bottom 384-well microplates.
-
Fluorescent Dye: Fluo-4 AM or Cal-520 AM Calcium Assay Kit.[13][14]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Acetylcholine (ACh) or PNU-282987.[9]
-
Reference Antagonist: Methyllycaconitine (MLA).[22]
-
Test Compound: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, prepared as a 10 mM stock in DMSO.
Step-by-Step Methodology
-
Cell Plating:
-
Harvest and count the α7-expressing cells.
-
Seed 10,000-20,000 cells per well in a 384-well plate in 20 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in Assay Buffer containing probenecid (typically 2.5 mM) as per the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Plate Preparation:
-
Prepare a separate 384-well compound plate.
-
For Agonist Mode: Prepare a serial dilution of the test compound in Assay Buffer at 4X the final desired concentration.
-
For PAM Mode: Prepare a serial dilution of the test compound at 4X final concentration in Assay Buffer that also contains a fixed concentration of ACh (e.g., an EC₂₀ concentration, predetermined).
-
For Antagonist Mode: Prepare a serial dilution of the test compound at 4X final concentration. The agonist (ACh at EC₈₀) will be added separately by the instrument.
-
-
Assay Execution (FLIPR or similar instrument):
-
Place both the cell plate and the compound plate into the instrument.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
For Agonist/PAM Modes: The instrument will add 10 µL from the compound plate to the cell plate and continue recording the fluorescence signal for 120-180 seconds.
-
For Antagonist Mode: The instrument will first add 10 µL from the test compound plate (pre-incubation). After a defined period (e.g., 15-20 minutes), it will add a second addition of 10 µL of ACh (at a concentration that gives an EC₈₀ response) and record the signal.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the maximum signal minus the baseline signal (Max-Min).
-
Normalize the data to the response of a maximal concentration of a reference agonist (100%) and buffer-only wells (0%).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists/PAMs, or IC₅₀ for antagonists.
-
Data Interpretation
| Mechanism of Action | Test Compound Alone | Test Compound + EC₂₀ Agonist | Pre-incubation + EC₈₀ Agonist |
| Full Agonist | Concentration-dependent ↑ in signal | No significant further increase | N/A |
| Partial Agonist | Concentration-dependent ↑ in signal (low Eₘₐₓ) | May show antagonism at high conc. | N/A |
| Antagonist | No Signal | No Signal | Concentration-dependent ↓ in signal |
| Positive Modulator (PAM) | No Signal | Concentration-dependent ↑ in signal | No effect or slight potentiation |
Protocol 2: Automated Patch Clamp (APC) Electrophysiology
This protocol provides definitive, high-fidelity data to confirm the mechanism of action and detailed biophysical effects of the test compound.
Key Materials & Solutions
-
Cell Line: α7-HEK293 or α7-GH3 cells, optimized for APC.
-
APC System: QPatch, SyncroPatch, or IonFlux system with appropriate planar patch chips/plates.[1][17][20]
-
External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Internal Solution (mM): 130 K-Aspartate, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 Na₂-ATP; pH 7.2 with KOH.
-
Reference & Test Compounds: Prepared in External Solution at desired concentrations.
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest cells using enzymatic or enzyme-free dissociation solution.
-
Resuspend cells in External Solution at a density of 0.5-1.0 x 10⁶ cells/mL. Ensure a high-quality single-cell suspension.
-
Allow cells to recover for at least 30 minutes at room temperature.
-
-
APC System Priming and Execution:
-
Prime the APC system's fluidics with internal and external solutions as per the manufacturer's protocol.
-
Load the cell suspension, compound solutions, and the planar patch plate into the instrument.
-
Initiate the automated experiment script. The system will automatically perform cell capture, sealing (aim for >1 GΩ seal resistance), whole-cell formation, and recording.
-
-
Compound Application & Voltage Protocol:
-
Hold cells at a membrane potential of -70 mV.
-
Agonist Mode: Apply the test compound for a short duration (e.g., 1-2 seconds) at increasing concentrations to generate a concentration-response curve.
-
PAM Mode: Due to rapid desensitization, a co-application protocol is essential.[22] Apply a sub-maximal concentration of ACh (e.g., EC₁₀-EC₂₀) briefly, followed by a wash, and then a co-application of the same ACh concentration plus the test compound.
-
Antagonist Mode: Pre-apply the test compound for 2-5 minutes, followed by the application of an EC₅₀ concentration of ACh in the continued presence of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each compound application.
-
Measure the kinetics of the current, including the 10-90% rise time (activation) and the decay time constant (desensitization).
-
Generate concentration-response curves by normalizing the peak current and fitting to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
-
Data Interpretation and Visualization
The direct measurement of ionic currents allows for a precise classification of the modulator type.
| Parameter | Type I PAM Effect | Type II PAM Effect |
| Peak Current Amplitude | Significant Increase | Significant Increase |
| Agonist EC₅₀ | Leftward shift (increased potency) | Leftward shift (increased potency) |
| Desensitization Rate | No significant change or slight slowing | Dramatically slowed |
| Deactivation Rate | May be slowed | Dramatically slowed |
Conclusion
The characterization of a novel compound's interaction with the α7 nAChR requires a multi-faceted approach. The strategy outlined here, beginning with a high-throughput calcium flux assay and progressing to definitive automated patch clamp electrophysiology, provides a robust and efficient pathway for discovery. This dual-assay system allows for the rapid identification of active compounds and their potencies, followed by a detailed mechanistic investigation to confirm their mode of action—be it as an agonist, antagonist, or a specific type of positive allosteric modulator. This comprehensive functional data is indispensable for advancing promising compounds like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in the drug development pipeline for CNS disorders.
References
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Licheri, V., et al. (2022). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica. Retrieved from [Link]
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Automated Patch Clamp. (n.d.). Cell Microsystems. Retrieved from [Link]
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Automated patch clamp. (n.d.). Nanion Technologies. Retrieved from [Link]
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Calcium Indicators | Calcium Assays. (n.d.). ION Biosciences. Retrieved from [Link]
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Dunlop, J., et al. (2009). Automated planar patch-clamp. Methods in Molecular Biology. Retrieved from [Link]
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Grienberger, C., & Konnerth, A. (2012). Practical aspects of measuring intracellular calcium signals with fluorescent indicators. Neuron. Retrieved from [Link]
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Zakrzewicz, A., et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology. Retrieved from [Link]
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Arias, H. R., et al. (2014). Novel Positive Allosteric Modulators of the Human α7 Nicotinic Acetylcholine Receptor. Biochemistry. Retrieved from [Link]
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Sun, C., et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Molecular Medicine Reports. Retrieved from [Link]
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Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. Biochemical Pharmacology. Retrieved from [Link]
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Guerriero, F., et al. (2009). Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green. Methods in Molecular Biology. Retrieved from [Link]
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Maloku, E. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Chemical Neuroscience. Retrieved from [Link]
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Garcia-Colunga, J., et al. (2017). Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum. Journal of Neurochemistry. Retrieved from [Link]
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Zhang, G., & Li, T. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. Retrieved from [Link]
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Parallel patch clamp of alpha 7 nicotinic acetylcholine receptor channels. (n.d.). Sophion Bioscience. Retrieved from [Link]
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Electrophysiological whole-cell patch clamp recordings of acetylcholine... (n.d.). ResearchGate. Retrieved from [Link]
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Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. (n.d.). Sophion Bioscience. Retrieved from [Link]
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Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. (2024). Cell Microsystems. Retrieved from [Link]
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The principal automated patch clamp paradigms for studying cell... (n.d.). ResearchGate. Retrieved from [Link]
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Human α7 Nicotinic Acetylcholine Receptor Cell Line. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Lu, B., et al. (2014). α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release. Molecular Medicine. Retrieved from [Link]
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Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (2022). Annals of Translational Medicine. Retrieved from [Link]
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Corradi, J., & Bouzat, C. (2016). Nicotinic acetylcholine receptors at the single-channel level. British Journal of Pharmacology. Retrieved from [Link]
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Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology. (n.d.). ResearchGate. Retrieved from [Link]
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Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry. Retrieved from [Link]
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Carlisle, D. L., et al. (2007). Expression of the α7 nicotinic acetylcholine receptor in human lung cells. Respiratory Research. Retrieved from [Link]
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Human Nicotinic Acetylcholine Receptor α7+RIC-3 Membranes. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Guther, L. K., et al. (2012). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology. Retrieved from [Link]
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Zanin, R. F., et al. (2016). Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells. The Journal of Biological Chemistry. Retrieved from [Link]
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Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. Neuropharmacology. Retrieved from [Link]
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Kasheverov, I. E., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS One. Retrieved from [Link]
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Calcium Flux Assays. (n.d.). Agilent. Retrieved from [Link]
-
Albillos, A., et al. (2016). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. Scientific Reports. Retrieved from [Link]
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Functional Human α7 Nicotinic Acetylcholine Receptor (nAChR) Generated from E. coli. (n.d.). ResearchGate. Retrieved from [Link]
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Yeh, J. Z., et al. (1976). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Note: Pre-column Derivatization for Enhanced HPLC Analysis of Piperidine Compounds
Introduction: Overcoming the Detection Challenge of Piperidine Compounds
Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and specialty chemicals. The quantitative analysis of these compounds is paramount in drug development, quality control, and pharmacokinetic studies. However, the piperidine moiety itself presents a significant analytical challenge for High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis. The saturated heterocyclic ring of piperidine lacks a native chromophore or fluorophore, rendering it virtually invisible to the most common HPLC detectors, such as UV-Vis and fluorescence detectors.[1][2]
To surmount this obstacle, pre-column derivatization is a robust and widely adopted strategy. This technique involves a chemical reaction that attaches a labeling agent to the analyte of interest—in this case, the secondary amine of the piperidine ring—prior to its introduction into the HPLC system.[1] The chosen derivatizing reagent imparts a strongly UV-absorbing or fluorescent tag to the piperidine molecule, dramatically enhancing its detectability and allowing for sensitive and accurate quantification.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the pre-column derivatization of piperidine compounds for HPLC analysis. We will delve into the rationale behind reagent selection, provide detailed, step-by-step protocols for three common derivatizing agents, and offer insights into method validation and troubleshooting.
The Principle of Derivatization: A Nucleophilic Substitution Reaction
The derivatization of the secondary amine in piperidine is typically a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking an electrophilic center on the derivatizing reagent. For the sulfonyl chloride reagents discussed herein (Dansyl Chloride, Dabsyl Chloride, and p-Tosyl Chloride), this electrophilic center is the sulfur atom of the sulfonyl chloride group (-SO₂Cl).
The reaction is generally carried out under alkaline conditions (pH 8-10).[1][3] The basic medium serves two critical purposes:
-
Deprotonation of the Amine: It ensures that the piperidine's secondary amine is in its unprotonated, free base form, which is the active nucleophile required for the reaction.
-
Neutralization of HCl: The reaction liberates hydrochloric acid (HCl) as a byproduct. The alkaline buffer neutralizes the generated acid, driving the reaction equilibrium towards the formation of the stable sulfonamide derivative.[1]
The resulting sulfonamide is a stable covalent bond, ensuring the integrity of the derivatized analyte throughout the chromatographic process.
Selection of Derivatizing Reagents: A Comparative Overview
The choice of derivatizing reagent is a critical decision that influences the sensitivity, selectivity, and robustness of the final analytical method. Here, we compare three widely used sulfonyl chloride reagents for the derivatization of secondary amines like piperidine.
| Reagent | Detection Principle | Key Advantages | Potential Considerations |
| Dansyl Chloride (Dns-Cl) | Fluorescence & UV | High sensitivity (fluorescence), well-established methodology, stable derivatives.[1][4][5] | Reagent is light-sensitive, excess reagent can cause interfering peaks.[1] |
| Dabsyl Chloride (Dabs-Cl) | Visible Absorbance | Highly stable derivatives, detection in the visible range minimizes interference from matrix components.[3][6][7] | May have slightly lower sensitivity compared to fluorescence-based methods.[8] |
| p-Tosyl Chloride (Ts-Cl) | UV Absorbance | Cost-effective, readily available, forms stable derivatives suitable for routine analysis.[2][9] | Lower molar absorptivity compared to dansyl and dabsyl derivatives, leading to lower sensitivity. |
A comparative study of various amine-derivatization methods has shown that Dansyl-Cl is a very versatile reagent, yielding products with high ionization efficiency and fluorescence.[8] Dabsyl-Cl is noted as a good alternative, particularly under weakly acidic or basic conditions.[8] The stability of dabsylated amino acids has been reported to be very good, with derivatives being stable for up to a month at room temperature.[7]
Experimental Protocols
Protocol 1: Derivatization with Dansyl Chloride (Dns-Cl)
This protocol is based on established methods for the dansylation of primary and secondary amines.[1][10]
Materials:
-
Piperidine-containing sample
-
Dansyl Chloride solution: 5 mg/mL in acetone or acetonitrile (prepare fresh).
-
Carbonate-Bicarbonate Buffer: 100 mM, pH 9.8.
-
Quenching solution: 1% (v/v) Triethylamine or 2% (v/v) Methylamine hydrochloride in water.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Derivatization Workflow:
Caption: Workflow for Piperidine Derivatization with Dansyl Chloride.
Step-by-Step Procedure:
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the piperidine sample solution (appropriately diluted in a suitable solvent).
-
Buffering: Add 100 µL of 100 mM Carbonate-Bicarbonate Buffer (pH 9.8). Vortex briefly.
-
Derivatization: Add 200 µL of the freshly prepared 5 mg/mL Dansyl Chloride solution.
-
Reaction: Vortex the mixture thoroughly and incubate at 60°C for 45 minutes in the dark (a heating block or water bath can be used).
-
Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of the quenching solution to react with the excess Dansyl Chloride. Vortex for 1 minute.
-
Dilution & Filtration: Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 330 nm, Emission: 530 nm) or UV detector (254 nm).
-
Injection Volume: 10-20 µL.
Protocol 2: Derivatization with p-Tosyl Chloride (Ts-Cl)
This protocol is adapted from a validated method for the determination of piperidine in a pharmaceutical substance.[2][9]
Materials:
-
Piperidine-containing sample
-
p-Tosyl Chloride (PTSC) solution: 8.0 mg/mL in acetonitrile (prepare fresh).
-
Triethylamine (TEA) solution: 3% (v/v) in methanol.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (reagent grade)
Derivatization Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in vitro
Introduction for the Researcher
Low solubility of a test compound is one of the most common and frustrating hurdles in experimental biology and drug development. When a compound like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide precipitates in your assay buffer, it can lead to inaccurate and unreliable data, ultimately compromising your research. The observed effects may be attributed to a lower-than-intended concentration of the compound, or worse, the physical precipitate itself could interfere with the assay system.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the solubility challenges you may be facing with (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. We will move from understanding the compound's intrinsic properties to systematic, actionable troubleshooting strategies. Our approach is grounded in the principles of physical chemistry to not only solve the immediate problem but also to empower you with a robust framework for tackling similar issues with other compounds in the future.
Compound at a Glance: Physicochemical Properties
Understanding the inherent properties of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is the first step in diagnosing solubility issues. The structure contains a basic piperidinyl nitrogen, which is the primary driver of its pH-dependent solubility.
| Property | Value / Prediction | Implication for Solubility |
| Chemical Structure | The key feature is the piperidine ring, which contains a basic secondary amine. | |
| Molecular Formula | C₇H₁₆N₂O₂S | - |
| Molecular Weight | 192.28 g/mol (Free Base) | - |
| Hydrochloride Salt MW | 228.74 g/mol [1][2][3][4] | The salt form is typically used to improve initial solubility and handling. |
| Predicted pKa | 9.23 ± 0.10[5] | This value is critical. It indicates the piperidine nitrogen is a base. At a pH below the pKa, the compound will be protonated (charged), which significantly increases its aqueous solubility. |
| Predicted XLogP3-AA | -1.1 (for the related methanesulfonamide)[6] | A low logP suggests the compound is not excessively lipophilic, which is favorable for aqueous solubility. |
Frequently Asked Questions & Troubleshooting Workflow
Q1: I diluted my DMSO stock of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide into my aqueous buffer (e.g., PBS, pH 7.4), and it immediately precipitated. What's happening?
This is a classic case of a compound "crashing out" of solution. Your compound is highly soluble in a polar aprotic solvent like DMSO, but its solubility is much lower in a purely aqueous environment. The primary reason for this is pH.
Causality: The compound has a basic piperidine nitrogen with a predicted pKa of ~9.23.[5] According to the Henderson-Hasselbalch equation, the ratio of the protonated (charged, more soluble) form to the unprotonated (neutral, less soluble) form is dictated by the pH of the buffer.
-
At pH 7.4: The pH is significantly below the pKa. The compound should be predominantly (>98%) in its protonated, charged form (BH+), which is expected to be water-soluble.
-
The Problem: While theoretically soluble, precipitation can still occur if the concentration exceeds its thermodynamic solubility limit in that specific buffer. The components of the buffer itself can also influence solubility. For instance, high concentrations of phosphate or other salts can sometimes lead to the "salting out" of charged molecules or the formation of insoluble phosphate salts.[7][8]
Q2: What is the most logical first step to improve the solubility of my compound?
Adjust the pH. This is the most effective and scientifically-driven first step for an ionizable compound.[9][10][11] Since solubility is driven by the protonation of the piperidine nitrogen, ensuring the pH of your final assay buffer is well below the pKa of 9.23 is crucial.
Experimental Workflow: pH-Dependent Solubility Screening
This protocol will help you determine the optimal pH for your desired concentration.
Caption: Encapsulation of a guest molecule by a cyclodextrin host.
Commonly Used Cyclodextrins
| Cyclodextrin | Abbreviation | Key Features |
| Beta-Cyclodextrin | β-CD | Parent cyclodextrin, relatively low aqueous solubility itself. |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Highly water-soluble and common in pharmaceutical formulations. Often a good starting point. [12] |
| Methyl-β-Cyclodextrin | M-β-CD | High solubilizing capacity but known to extract cholesterol from cell membranes; use with caution in cell-based assays. [13] |
Protocol 3: Step-by-Step Cyclodextrin Solubilization
-
Select Cyclodextrin: Start with HP-β-CD due to its high solubility and low toxicity profile.
-
Prepare CD Solution: Dissolve HP-β-CD in your optimal pH buffer to create a range of stock concentrations (e.g., 1%, 2%, 5% w/v).
-
Complexation:
-
Add a small aliquot of your concentrated compound stock (in DMSO) to the cyclodextrin solutions.
-
Alternatively, for a completely solvent-free approach, add the solid powder of your compound directly to the cyclodextrin solution and stir/sonicate overnight to allow for complex formation.
-
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will give you the maximum solubility achieved with that concentration of cyclodextrin.
-
Validate: As with co-solvents, run a vehicle control using the buffer containing only the cyclodextrin to ensure it does not interfere with your assay.
Final Recommendations & Best Practices
-
Always start with the simplest solution first. A straightforward pH adjustment is often all that is needed for a basic compound like this.
-
Think about your stock solution. When preparing your initial stock in DMSO, ensure the compound is fully dissolved before making any dilutions. Gentle warming or sonication can help.
-
Method of dilution matters. Always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing. Never the other way around. This rapid dispersion minimizes localized precipitation.
-
Kinetic vs. Thermodynamic Solubility: For many in vitro experiments, achieving true thermodynamic equilibrium isn't necessary. A "kinetically soluble" state, where the compound remains in a supersaturated solution for the duration of the experiment, is often sufficient. [14]The protocols above help achieve this. However, be aware that the solution may precipitate over longer incubation times.
By systematically applying these principles and protocols, you can overcome the solubility challenges presented by (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and generate the high-quality, reproducible data your research demands.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a drug carrier increasing drug solubility. Touro Scholar.
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Surya Prakasarao, L., et al. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Innoriginal International Journal of Sciences. [Link]
-
Khadka, P., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
ResearchGate. (2022). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate Publication. [Link]
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate Q&A. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
JoVE. (2023). Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma Blog. [Link]
-
Hamzeloo-Moghadam, M., et al. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
-
World Health Organization (WHO). (2019). Annex 4: Guidance on biowaiver for immediate-release solid oral dosage forms. WHO Technical Report Series. [Link]
-
Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. [Link]
-
Iga, K., et al. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs. ResearchGate. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
PubChem. Methanesulfonamide. PubChem Database. [Link]
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- 4. N-methyl-piperidine | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Methyl-N-(piperidin-3-yl)methanesulfonamide | 1179970-60-5 [amp.chemicalbook.com]
- 6. Methanesulfonamide | CH5NO2S | CID 72879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide concentration for electrophysiology
A Guide for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and Other Novel Molecules
Welcome to the technical support center for novel compound optimization in electrophysiology. This guide is designed for researchers, scientists, and drug development professionals who are working to characterize the electrophysiological effects of new chemical entities. While the focus is on providing a framework for optimizing the concentration of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, the principles and protocols outlined here are broadly applicable to other novel small molecules.
As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the "why" behind each step. This guide is structured to empower you to make informed decisions and troubleshoot effectively during your experiments.
Table of Contents
-
First Steps: Compound Characterization and Preparation
-
FAQ: What are the critical initial physicochemical properties to consider for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide?
-
Protocol: Preparation of Stock Solutions and Serial Dilutions.
-
-
Core Principles: Concentration-Response Relationships
-
FAQ: How do I design a concentration-response experiment for a novel compound?
-
Protocol: Generating a Cumulative Concentration-Response Curve.
-
-
Troubleshooting and Best Practices
-
FAQ: My recordings are noisy after applying the compound. What should I do?
-
FAQ: I'm not seeing any effect of my compound. How can I be sure it's reaching the target?
-
FAQ: How do I account for potential vehicle effects?
-
-
Advanced Considerations
-
FAQ: What are the differences between cumulative and non-cumulative dose-response curves?
-
FAQ: How can I investigate the kinetics of my compound's action?
-
First Steps: Compound Characterization and Preparation
Before beginning any electrophysiology experiment, a thorough understanding of your compound's basic properties is essential. This will inform your stock solution preparation and experimental design, helping you to avoid common pitfalls such as precipitation in your recording solutions.
FAQ: What are the critical initial physicochemical properties to consider for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide?
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a molecule that contains both a piperidine ring and a methanesulfonamide group. The piperidine moiety is a common scaffold in many central nervous system (CNS) active drugs due to its favorable pharmacokinetic properties.[1][2] The methanesulfonamide group is also found in a variety of CNS-acting compounds.[3]
Based on its structure, here are the key properties to consider:
| Property | Predicted Characteristic for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | Implication for Electrophysiology |
| Solubility | The piperidine nitrogen is basic and can be protonated, which generally increases aqueous solubility. However, the overall solubility in aqueous buffers should be empirically determined. | Poor solubility can lead to precipitation of the compound in your recording chamber, causing artifacts and inaccurate concentration delivery. |
| pKa | The piperidine nitrogen will have a pKa in the basic range. This means the charge of the molecule will be pH-dependent. | Changes in the pH of your recording solution could alter the charge state and therefore the activity and membrane permeability of the compound. |
| Stability | Piperidine and methanesulfonamide groups are generally stable. However, stability in your specific recording buffer and at experimental temperatures should be confirmed. | Degradation of the compound over the course of an experiment will lead to a decrease in the effective concentration. |
| Lipophilicity (LogP) | The combination of the piperidine and other functional groups will determine the LogP. This is a critical parameter for CNS-active compounds as it influences their ability to cross the blood-brain barrier and cell membranes.[4] | Highly lipophilic compounds may be "sticky," leading to slow washout times and potential non-specific binding to tubing or the recording chamber. |
Protocol: Preparation of Stock Solutions and Serial Dilutions
Accurate and consistent preparation of your compound solutions is the foundation of reliable concentration-response data.
Objective: To prepare a high-concentration stock solution of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and a series of dilutions for application.
Materials:
-
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
External recording solution (e.g., Artificial Cerebrospinal Fluid - ACSF)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved. This stock should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw a single aliquot of the high-concentration stock.
-
Perform serial dilutions in your external recording solution to create a range of concentrations to be tested. It is crucial to ensure that the final concentration of DMSO in your applied solutions is consistent across all concentrations and in your vehicle control (typically ≤ 0.1%).[5][6]
-
-
Final Concentration and Vehicle Control:
-
The final dilutions should be made fresh daily.
-
Prepare a "vehicle control" solution that contains the same final concentration of DMSO as your compound solutions but lacks the compound itself. This is essential for distinguishing the effects of your compound from those of the solvent.[5]
-
Core Principles: Concentration-Response Relationships
The cornerstone of characterizing a novel compound is the concentration-response curve (CRC), also known as a dose-response curve.[7] This allows you to determine key parameters such as the potency (EC50 or IC50) and efficacy (Emax) of your compound.
FAQ: How do I design a concentration-response experiment for a novel compound?
For a completely uncharacterized compound, a logarithmic dose-response design is most efficient. This involves testing concentrations that are spaced logarithmically (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This approach allows you to cover a wide range of concentrations to identify the active range of the compound.[8]
Workflow for Designing a Concentration-Response Experiment:
Caption: Workflow for designing a concentration-response experiment.
Protocol: Generating a Cumulative Concentration-Response Curve
A cumulative CRC involves applying increasing concentrations of the compound to the same cell without washout periods in between. This method is efficient in terms of time and the number of cells required.[9]
Objective: To determine the EC50/IC50 of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide on a specific ion channel or neuronal firing property.
Experimental Setup:
-
Stable baseline recording of the parameter of interest (e.g., ionic current, firing frequency).
-
Perfusion system for rapid and complete solution exchange.
Procedure:
-
Establish a Stable Baseline: Obtain a whole-cell recording and allow the measured parameter to stabilize in the external recording solution.
-
Apply Vehicle Control: Perfuse the cell with the vehicle control solution for a period equal to your planned drug application time to ensure the solvent has no effect.
-
Cumulative Application:
-
Begin by perfusing the lowest concentration of your compound until the effect reaches a steady state.
-
Without washing out, switch to the next highest concentration and wait for the effect to stabilize.
-
Repeat this process for all concentrations in your series.
-
-
Maximal Response and Washout: After applying the highest concentration, attempt to wash out the compound with the external recording solution to see if the effect is reversible.
-
Data Analysis:
-
For each concentration, measure the effect as a percentage of the maximal response.
-
Plot the response against the logarithm of the concentration.
-
Fit the data with a sigmoidal dose-response function (e.g., the Hill equation) to determine the EC50/IC50 and Hill slope.[13]
-
Troubleshooting and Best Practices
Even with careful planning, issues can arise during electrophysiology experiments. The following are common problems encountered when working with novel compounds.
FAQ: My recordings are noisy after applying the compound. What should I do?
Increased noise can be due to several factors. A systematic approach is key to identifying the source.
Troubleshooting Workflow for Noisy Recordings:
Caption: A logical workflow for troubleshooting noisy recordings.
FAQ: I'm not seeing any effect of my compound. How can I be sure it's reaching the target?
A lack of response can be frustrating. Before concluding the compound is inactive, consider these possibilities:
-
Concentration Range: You may be testing a concentration range that is too low. Try extending the CRC to higher concentrations, being mindful of solubility limits.
-
Compound Stability: The compound may be degrading in your recording solution. Prepare fresh solutions and minimize the time they are at room temperature.
-
Target Expression: Confirm that your cell model expresses the intended molecular target of your compound.
-
Use-Dependent Effects: Some compounds only bind to specific states of an ion channel (e.g., open or inactivated). Your stimulation protocol may need to be adjusted to favor the state your compound binds to.
FAQ: How do I account for potential vehicle effects?
The solvent used to dissolve your compound, most commonly DMSO, can have biological effects of its own.[5]
-
Always Include a Vehicle Control: Every experiment should include a condition where the cells are exposed to the vehicle (e.g., 0.1% DMSO in ACSF) alone.
-
Keep Vehicle Concentration Constant and Low: The final concentration of the vehicle should be the same across all tested concentrations of your compound and should be kept as low as possible (ideally ≤ 0.1% for DMSO).
-
Subtract the Vehicle Effect: If the vehicle has a small, consistent effect, you may be able to subtract this from the effect of your compound. However, a significant vehicle effect may require you to find an alternative solvent.
Advanced Considerations
Once you have established a basic concentration-response relationship, you may want to delve deeper into the pharmacology of your compound.
FAQ: What are the differences between cumulative and non-cumulative dose-response curves?
| Parameter | Cumulative Dosing | Non-Cumulative Dosing |
| Procedure | Increasing concentrations are applied sequentially to the same cell without washout.[14] | Each concentration is applied to a different cell, with a washout period between applications if on the same cell. |
| Pros | - Fewer cells needed- Faster to perform- Good for irreversible or slowly-reversing compounds | - Avoids receptor desensitization- Each data point is independent |
| Cons | - Can cause receptor desensitization or tachyphylaxis- The effect of a given concentration may depend on prior exposure to lower concentrations | - More time-consuming- Requires a larger number of cells, introducing more biological variability |
The choice between these methods depends on the properties of your compound and its target. If your compound is known to cause desensitization, a non-cumulative approach is preferred.[9]
FAQ: How can I investigate the kinetics of my compound's action?
Automated patch-clamp systems and specific voltage protocols can be used to investigate the binding and unbinding kinetics of your compound.[15][16] This can provide valuable information about the mechanism of action, such as whether the compound is an open-channel blocker or preferentially binds to the inactivated state of a channel.
References
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology. Retrieved from [Link]
-
JoVE. (2023). Patch Clamp Electrophysiology: Principle & Applications. Retrieved from [Link]
-
G23 Instruments. (n.d.). Troubleshooting patch clamping. Retrieved from [Link]
- Farre, C., & Fertig, N. (2012). A novel method for patch-clamp automation. Journal of visualized experiments : JoVE, (61), 3535.
- van den Maagdenberg, A. M. J. M., et al. (2021). Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice. European Journal of Pharmacology, 908, 174351.
-
Scientifica. (2016). #LabHacks: 14 sharp tips for patch clamping. Retrieved from [Link]
- Kovács, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 707533.
- Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076.
- Wählby, C., et al. (2002). Using buffer additives to improve analyte stream stability in micro free flow electrophoresis. Lab on a Chip, 2(3), 136-140.
- Szymański, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 117006.
- Wager, T. T., et al. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 59(19), 8926-8959.
-
ResearchGate. (n.d.). Cumulative concentration-response curve for. Retrieved from [Link]
- Solon, M., & Atwater, I. (2005). Discrete Versus Cumulative Dosing in Dose-Response Discrimination Studies. Pharmacology Biochemistry and Behavior, 80(4), 573-581.
-
MSD Veterinary Manual. (n.d.). Log-concentration vs response curves. Retrieved from [Link]
-
YouTube. (2023). Dose-Response Curves Explained: From Experiment to EC₅₀. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]
-
ChemRxiv. (2023). Inclusion of control data in fits to concentration-response curves improves estimates of half-maximal effective concentration (EC50). Retrieved from [Link]
- Wesołowska, A., et al. (2022).
- Siapich, S. A., et al. (2015). Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction. Graefe's Archive for Clinical and Experimental Ophthalmology, 253(10), 1713-1719.
- Gobira, P. H. S., et al. (2024). Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches. Pharmaceutics, 16(5), 652.
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 8. m.youtube.com [m.youtube.com]
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- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
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- 15. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak resolution in chiral HPLC for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Topic: Improving Peak Resolution for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-CHIRAL-082A
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the chiral separation of N-Methyl-N-(piperidin-3-yl)methanesulfonamide. Achieving baseline resolution of its enantiomers is critical for accurate quantification in pharmaceutical development and quality control. This molecule's structure, featuring a secondary amine within a piperidine ring, presents specific challenges, primarily related to peak shape and enantioselectivity.
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and actionable, step-by-step troubleshooting protocols. Our approach is grounded in the fundamental principles of chromatography, ensuring that you not only solve immediate separation issues but also understand the underlying mechanisms to build robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between the enantiomers of N-Methyl-N-(piperidin-3-yl)methanesulfonamide?
Poor resolution in chiral HPLC typically stems from one or more of three key factors: suboptimal chiral stationary phase (CSP) selection, an unoptimized mobile phase, or inappropriate temperature control.[1][2][3] For a basic compound like this, secondary interactions with the silica support of the CSP can also lead to significant peak tailing, which severely degrades resolution.[4] A systematic approach to method development that addresses each of these variables is essential for success.[1]
Q2: Which type of Chiral Stationary Phase (CSP) is a good starting point for this compound?
The crucial first step in any chiral separation is selecting the right column.[5] For chiral amines, polysaccharide-based CSPs are the most versatile and widely successful.[4][5]
-
Recommendation: Start with an amylose-based or cellulose-based CSP, such as one functionalized with tris(3,5-dimethylphenylcarbamate) or a similar derivative.[6] These phases provide a complex three-dimensional structure capable of multiple interaction types (hydrogen bonding, dipole-dipole, π-π interactions) necessary for chiral recognition.[7][8]
-
Rationale: The carbamate linkages on the polysaccharide backbone create chiral grooves where enantiomers can interact differently. The piperidine ring and sulfonamide group of your analyte are key sites for these differential interactions.
Q3: Why is a basic mobile phase additive essential for analyzing this basic analyte?
Your analyte, N-Methyl-N-(piperidin-3-yl)methanesulfonamide, contains a secondary amine, making it a basic compound. On silica-based CSPs, residual acidic silanol groups (Si-OH) on the silica surface can cause strong, non-enantioselective interactions with this basic analyte. This leads to pronounced peak tailing, which obscures the separation of the two enantiomers.[4]
To counteract this, a small amount of a basic additive is added to the mobile phase.[9][10]
-
Mechanism: The additive (e.g., diethylamine, DEA) is a stronger base and effectively "shields" the analyte from the silanol groups by interacting with them itself.[4][9] This minimizes secondary interactions, resulting in more symmetrical peaks and, consequently, improved resolution.
Q4: How does column temperature affect my chiral separation?
Temperature is a powerful but complex parameter for optimizing chiral separations.[2] It influences the thermodynamics of the interactions between the enantiomers and the CSP.[2]
-
General Trend: In many cases, lowering the temperature enhances chiral recognition.[1][11] This is because the subtle hydrogen bonds and dipole-dipole interactions responsible for separation become more stable at lower temperatures, leading to a greater difference in retention between the two enantiomers and thus higher selectivity.
-
Important Caveat: This is not a universal rule. Sometimes, increasing the temperature can improve peak efficiency or, in rare cases, even improve resolution or reverse the elution order.[3][7][12] Therefore, temperature should always be treated as a parameter to be optimized empirically for each specific method.
Troubleshooting & Optimization Guide
Problem 1: Poor Resolution (Rs < 1.5) with Symmetrical Peaks
If your peaks are sharp and symmetrical but are not separated, the issue lies with insufficient chiral selectivity (α). The goal is to modify conditions to enhance the differential interaction between the enantiomers and the CSP.
Sources
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- 11. academic.oup.com [academic.oup.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide Bioavailability Enhancement
Welcome to the technical support guide for addressing in vivo challenges with (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. This resource is designed for drug development professionals actively working to overcome its poor oral bioavailability. We will explore the underlying causes and provide a logical, step-by-step framework for troubleshooting and enhancement, grounded in established scientific principles.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the preliminary questions researchers face when encountering poor oral exposure. Understanding the physicochemical properties of your compound is the first step in diagnosing the problem.
Physicochemical Property Summary
| Property | Estimated Value / Observation | Implication for Oral Bioavailability |
| Molecular Weight | ~228.74 g/mol (as HCl salt)[1][2] | Low molecular weight is generally favorable for absorption. |
| Structure | Contains a secondary amine (piperidine) and a sulfonamide group. | Both groups are polar and capable of hydrogen bonding. |
| XLogP3-AA | -1.1[3] | The negative LogP value indicates high hydrophilicity. This may lead to excellent aqueous solubility but poor passive diffusion across the lipophilic gut wall. |
| Topological Polar Surface Area (TPSA) | 68.5 Ų[3] | TPSA is in a range generally considered acceptable for oral absorption. |
| pKa (Predicted) | The piperidine amine is basic. | Likely to be protonated and positively charged at physiological pH in the stomach and upper intestine, which severely limits passive membrane permeability.[4][5] |
Q1: My first in vivo pharmacokinetic (PK) study in rats showed extremely low plasma concentration after oral dosing. What are the most likely causes?
A1: With a hydrophilic, basic compound like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, the primary culprits for poor oral bioavailability are typically a combination of three factors:
-
Low Permeability: The molecule's high polarity (negative LogP) and its tendency to be ionized in the gastrointestinal (GI) tract are significant barriers to passive diffusion across the intestinal epithelium.[4][5]
-
First-Pass Metabolism: The N-methyl group and the piperidine ring are potential sites for rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.
-
Efflux Transporter Activity: The compound's structure may make it a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs from inside intestinal cells back into the gut lumen, preventing absorption.[6][7][8][9]
Our troubleshooting workflow is designed to systematically investigate these possibilities.
Q2: How do I begin to distinguish between these potential causes?
A2: A logical, tiered experimental approach is crucial. You should start with simple in vitro assays to characterize the compound's fundamental properties before moving to more complex and resource-intensive studies. The diagram below outlines a typical diagnostic workflow.
}
Diagnostic workflow for poor oral bioavailability.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for the key decision-making experiments outlined in the workflow.
Guide 1: Assessing Solubility and Permeability
Q3: My compound is an HCl salt and seems soluble in water. Could solubility still be the issue in the gut?
A3: Yes. While the salt form enhances solubility in acidic environments like the stomach, the pH of the small intestine (where most absorption occurs) is higher (pH 6.5-7.5). Your compound may precipitate out of solution at this higher pH, a phenomenon known as "salting out." A kinetic solubility assay across a range of pH values is essential to test this.
This protocol determines the solubility of a compound in a buffer after being introduced from a DMSO stock, mimicking the conditions of in vivo administration where the drug transitions from a formulated state into the aqueous GI fluid.
Materials:
-
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS) at pH 6.5 and pH 7.4
-
96-well plates (polypropylene for stock, filter plates for separation)
-
Plate shaker and centrifuge
Methodology:
-
Stock Solution Prep: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilution: In a 96-well polypropylene plate, add 5 µL of the 10 mM stock solution to 245 µL of each buffer (pH 6.5 and 7.4) to achieve a final concentration of 200 µM in 2% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Separation: Transfer the contents to a 96-well filter plate placed on top of a clean collection plate. Centrifuge to separate any precipitated solid from the saturated solution.
-
Quantification: Analyze the filtrate (the saturated solution) by a validated HPLC or LC-MS/MS method against a standard curve prepared in the corresponding buffer/DMSO mixture.
-
Interpretation: The measured concentration is the kinetic solubility at that pH. A solubility below your target efficacious concentration is a red flag.
Q4: How do I definitively measure permeability and test for P-gp efflux in one experiment?
A4: The Caco-2 bidirectional permeability assay is the industry standard. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring drug transport in both directions (apical to basolateral and basolateral to apical), you can determine both the apparent permeability (Papp) and the efflux ratio (ER).
}
Caco-2 bidirectional permeability assay principle.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
A-to-B Transport (Absorption):
-
Add the compound (e.g., at 10 µM) to the apical (A) side.
-
At specific time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) side.
-
Include controls: a high-permeability marker (e.g., propranolol) and a low-permeability marker (e.g., atenolol).
-
-
B-to-A Transport (Efflux):
-
In a separate set of wells, add the compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.[12][13]
-
Calculation & Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
| Papp (A-B) Value (x 10⁻⁶ cm/s) | Permeability Class | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2.0 | Low permeability, active efflux is likely a major issue.[6][14] |
| 1 - 10 | Moderate | < 2.0 | Moderate permeability, efflux is not dominant. |
| > 10 | High | N/A | High permeability, not the primary issue. |
An ER > 2 is a strong indication that your compound is a substrate for an efflux transporter, likely P-gp.[8][9]
Part 3: Advanced Strategies for Bioavailability Enhancement
If your diagnostic work points to low permeability and/or high efflux, the following strategies can be employed.
Strategy 1: Formulation-Based Enhancement
For compounds with solubility limitations or to improve absorption of poorly permeable drugs, advanced formulations can be a powerful tool.
Q5: What formulation approaches should I consider?
A5: Several modern formulation strategies can enhance bioavailability.[15]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[15][16]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS) can improve solubility and absorption. These systems can also leverage lymphatic transport, potentially bypassing some first-pass metabolism in the liver.[15][17][18]
-
Nanoparticle Engineering: Reducing particle size to the nanometer range dramatically increases the surface area, which can enhance the dissolution rate and subsequent absorption.[15][19]
The choice of strategy depends on the specific physicochemical properties of the drug and the desired release profile.[15][20]
Strategy 2: Prodrug Modification
For a molecule with an ionizable amine that limits permeability, a prodrug approach is often the most effective chemical modification strategy.
Q6: How can a prodrug help, and what kind of prodrug should I design for the piperidine amine?
A6: A prodrug is a biologically inactive derivative of a drug that undergoes conversion in the body to release the active parent drug. The goal here is to temporarily mask the polar, ionizable piperidine amine with a lipophilic group. This increases the molecule's overall lipophilicity, allowing it to passively diffuse across the intestinal membrane in its neutral form. Once in circulation or inside cells, enzymes (like esterases) cleave the promoiety to release the active compound.
}
General prodrug strategy for amine-containing drugs.
Recommended Prodrug Approaches for Amines:
-
Carbamates: Creating an acyloxymethyl or other cleavable carbamate on the piperidine nitrogen is a well-established method to create esterase-sensitive prodrugs.[4][5]
-
N-Mannich Bases: These can increase lipophilicity and suppress the pKa of the amine, meaning a larger fraction remains unionized at intestinal pH.[4]
Designing a successful prodrug requires a delicate balance: it must be stable enough in the GI tract to be absorbed but labile enough to be efficiently cleaved in the systemic circulation or target tissue.[21][22][23]
References
- Fromm, M. F. (2000). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. PubMed.
- Alves, V. M., et al. (2008). Prodrugs for Amines. PMC - NIH.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Wacher, V. J., et al. (1998). Impact of P-glycoprotein-mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-glycoprotein Substrates. PubMed.
- Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
- Marzolini, C., et al. (2004). Role of P-glycoprotein in drug disposition. PubMed.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Glavinas, H., et al. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Nanoform. (n.d.). Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Alves, V. M., et al. (2008). Prodrugs for Amines. OUCI.
- Vasconcelos, T., et al. (2005). Strategies to improve oral drug bioavailability. PubMed.
- Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Glavinas, H., et al. (2014). P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland.
- In: Recent Advancement in Prodrugs. (n.d.). IntechOpen.
- Alves, V. M., et al. (2008). Prodrugs for amines. PubMed.
- Sharma, D., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Vasconcelos, T., et al. (2005). Strategies to improve oral drug bioavailability. Scilit.
- SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. SCIEX.
- Semantic Scholar. (n.d.). Medicinal chemistry of amine prodrugs. Semantic Scholar.
- Semantic Scholar. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Semantic Scholar.
- CymitQuimica. (n.d.). N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl. CymitQuimica.
- Yale School of Medicine. (n.d.). Small Molecules Quantitation. Proteomics.
- Ewles, M., & Goodwin, L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
- Minkler, P. E., & Stoll, D. R. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
- ResearchGate. (2025). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem.
- Achmem. (n.d.). N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride. Achmem.
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Technical Support Center: Optimizing α7 Nicotinic Acetylcholine Receptor Functional Assays
Welcome to the technical support center for α7 nicotinic acetylcholine receptor (nAChR) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for improving the signal-to-noise ratio in your experiments. As Senior Application Scientists, we have curated this guide to combine in-depth technical knowledge with practical, field-tested insights to help you achieve robust and reproducible results.
Understanding the Challenges of α7 nAChR Assays
The α7 nicotinic acetylcholine receptor presents unique challenges in functional assays due to its distinct biophysical properties. A key characteristic is its rapid and profound desensitization upon agonist binding.[1][2] This means that after an initial activation and ion channel opening, the receptor quickly enters a non-conducting, desensitized state, even in the continued presence of the agonist.[2][3] This rapid desensitization, coupled with a low probability of channel opening, often results in a small signal window and a poor signal-to-noise ratio, making it difficult to detect and quantify receptor activation, especially in high-throughput screening formats.[1][4][5]
Furthermore, the α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[1][6] Functional assays often rely on detecting this Ca²⁺ influx using fluorescent indicators. However, the transient nature of the Ca²⁺ signal due to rapid desensitization requires sensitive and precisely timed measurements.
This guide will walk you through common problems encountered during α7 nAChR functional assays and provide detailed solutions to enhance your signal and obtain reliable data.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and step-by-step protocols to resolve them.
Question 1: Why is my signal-to-noise ratio consistently low?
A low signal-to-noise ratio is one of the most frequent challenges in α7 nAChR assays. This can stem from several factors, including weak receptor activation, high background fluorescence, or suboptimal assay conditions.
Causality: The intrinsic properties of the α7 nAChR, namely its rapid desensitization and low channel opening probability, are the primary culprits.[1][5] When an agonist is applied, the channels open only briefly before desensitizing, leading to a small and transient signal that can be easily obscured by background noise.
Troubleshooting Protocol:
-
Incorporate a Positive Allosteric Modulator (PAM): PAMs are compounds that bind to a site on the receptor distinct from the agonist binding site and potentiate the receptor's response to an agonist.[7][8] They can significantly increase the signal window by enhancing agonist potency and efficacy.[4]
-
Type I PAMs: These primarily increase the peak current with minimal effect on desensitization kinetics.[8][9]
-
Type II PAMs: These not only increase the peak current but also markedly slow down the desensitization rate, leading to a more sustained signal.[8][9][10] PNU-120596 is a widely used Type II PAM.[10]
-
-
Optimize Agonist Concentration: Use a concentration of your agonist that elicits a maximal response (EC₈₀-EC₁₀₀). However, be mindful that very high agonist concentrations can also promote rapid and profound desensitization. A full dose-response curve should be performed to determine the optimal concentration.
-
Optimize Cell Density: The number of cells per well can significantly impact the signal. Too few cells will result in a weak signal, while too many can lead to high background and potential artifacts. Perform a cell titration experiment to find the optimal density for your specific cell line and assay plate.
-
Control Background Fluorescence:
-
Wash Steps: Ensure that the cell monolayer is washed thoroughly to remove any residual media or compounds that may contribute to background fluorescence.
-
Dye Loading Conditions: Optimize the concentration of the calcium indicator dye and the loading time. Overloading can lead to high background and cytotoxicity.
-
Assay Buffer: Use a buffer with low intrinsic fluorescence. Phenol red-free media is recommended.
-
Data Presentation: Impact of a Type II PAM on Signal Window
| Condition | Agonist Alone | Agonist + Type II PAM |
| Peak Signal (RFU) | 5,000 | 50,000 |
| Background (RFU) | 2,000 | 2,000 |
| Signal-to-Background | 2.5 | 25 |
| Signal-to-Noise | Low | High |
Relative Fluorescence Units (RFU) are illustrative.
Question 2: My results are highly variable between wells and experiments. What can I do to improve reproducibility?
High variability can be frustrating and can mask real experimental effects. The source of variability often lies in inconsistent experimental procedures and cellular conditions.
Causality: The rapid kinetics of the α7 nAChR make the assay highly sensitive to timing and reagent addition. Inconsistent cell health and passage number can also contribute to variability in receptor expression and function.
Troubleshooting Protocol:
-
Automate Liquid Handling: If possible, use automated liquid handling systems for compound addition. This ensures precise timing and consistent mixing across all wells of a plate, which is critical for capturing the transient α7 nAChR signal.
-
Maintain Consistent Cell Culture Practices:
-
Passage Number: Use cells within a defined, low passage number range. Receptor expression levels can change with excessive passaging.
-
Cell Seeding: Ensure a uniform cell monolayer by optimizing your seeding technique. Edge effects in multi-well plates can be a source of variability.
-
-
Implement Robust Quality Control (QC) Measures:
-
Reference Compounds: Include a known α7 nAChR agonist and antagonist as positive and negative controls on every plate. This allows you to monitor the assay performance and normalize data between experiments.
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Experimental Workflow for Improved Reproducibility
Caption: Workflow for enhancing α7 nAChR assay reproducibility.
Question 3: How can I distinguish between a true α7 nAChR-mediated signal and off-target effects?
Ensuring the specificity of your signal is crucial, especially when screening compound libraries. Many compounds can interfere with fluorescent assays or have activity at other receptors.
Causality: Some compounds may be autofluorescent, or they may modulate other ion channels or receptors present in your cell line that can also lead to an increase in intracellular calcium. For instance, some α7 nAChR agonists have been shown to have cross-reactivity with 5-HT₃ receptors.[9]
Troubleshooting Protocol:
-
Use a Specific Antagonist: The most definitive way to confirm that your signal is mediated by α7 nAChRs is to demonstrate that it can be blocked by a selective α7 nAChR antagonist, such as methyllycaconitine (MLA) or α-bungarotoxin. Pre-incubate the cells with the antagonist before adding your agonist.
-
Test in a Parental Cell Line: If you are using a cell line that has been engineered to overexpress α7 nAChRs, perform the same experiment in the parental cell line that does not express the receptor. A true α7-mediated signal should be absent in the parental cells.
-
Counter-Screen for Off-Target Effects: If you suspect cross-reactivity with another receptor (e.g., 5-HT₃), perform a counter-screen using a cell line that expresses that receptor to determine the compound's activity.
Signaling Pathway and Points of Intervention
Caption: Ligand interactions with the α7 nAChR signaling pathway.
Frequently Asked Questions (FAQs)
-
Q: What are the key differences between Type I and Type II PAMs?
-
A: Type I PAMs primarily increase the peak amplitude of the agonist-evoked current with little to no effect on the rate of desensitization.[8][9] In contrast, Type II PAMs not only enhance the peak current but also significantly slow down the desensitization process, resulting in a more prolonged channel opening.[8][9][10]
-
-
Q: Can I use an endpoint reading instead of a kinetic reading for my assay?
-
A: Due to the rapid activation and desensitization kinetics of the α7 nAChR, a kinetic (real-time) reading is highly recommended to capture the peak signal. An endpoint reading may miss the transient signal, leading to an underestimation of the receptor's activity.
-
-
Q: What is the role of the high calcium permeability of the α7 nAChR in its function?
-
A: The high permeability to Ca²⁺ allows the α7 nAChR to not only depolarize the cell membrane but also to act as a trigger for various intracellular calcium-dependent signaling cascades.[1][6] This is a key feature that distinguishes it from other nAChR subtypes and is fundamental to its role in processes like neurotransmitter release and synaptic plasticity.
-
-
Q: Are there alternative assay formats to fluorescence-based calcium assays?
-
A: Yes, electrophysiology techniques, such as automated patch-clamp, provide a more direct measure of ion channel function and are considered the gold standard.[7] However, these methods are generally lower in throughput and more technically demanding than fluorescence-based assays.
-
References
-
Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC. [Link]
-
Taly, A., & Corringer, P. J. (2022). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. PubMed Central. [Link]
-
Domville, J. A., & Baenziger, J. E. (2022). Differential interactions of resting, activated, and desensitized states of the α7 nicotinic acetylcholine receptor with lipidic modulators. bioRxiv. [Link]
-
Yang, Y., & Wu, J. (2019). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. [Link]
-
Valmu, L., & Lähde, A. (2020). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. Journal of Chemical Information and Modeling. [Link]
-
Noviello, C. M., & Gharpure, A. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. PubMed Central. [Link]
-
Wikipedia. (n.d.). Nicotine. [Link]
-
Uteshev, V. V. (2014). New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs. PubMed Central. [Link]
-
Li, Y., & Liu, Y. (2023). Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies. ACS Pharmacology & Translational Science. [Link]
-
Arias, H. R. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. [Link]
-
Tropea, M. R., & Puzzo, D. (2023). Functional deletion of α7 nicotinic acetylcholine receptor impairs Ca2+-dependent glutamatergic synaptic transmission by affecting both presynaptic and postsynaptic protein expression and function. PMC. [Link]
-
Gopalakrishnan, M., & Briggs, C. A. (2008). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. PubMed Central. [Link]
-
Cecchini, M., & Changeux, J. P. (2019). Hidden complexity of α7 nicotinic acetylcholine receptor desensitization revealed by MD simulations and Markov state modeling. PNAS. [Link]
-
Kabbani, N., & Levenson, R. (2009). Proteomic Analysis of an α7 Nicotinic Acetylcholine Receptor Interactome. PubMed Central. [Link]
-
Jadhav, S. B., & Singh, S. K. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters. [Link]
-
Kosson, D., & Filip, M. (2022). The Effects of Positive Allosteric Modulators of α7–nAChR on Social Play Behavior in Adolescent Rats Prenatally Exposed to Valproic Acid. MDPI. [Link]
-
Hurst, R. S., & Lazzaro, J. T. (2005). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization. ResearchGate. [Link]
-
Papke, R. L., & Horenstein, N. A. (2010). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. PMC. [Link]
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Optimizing dosage of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide for neuroprotective effect studies
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for neuroprotective agent studies. This guide provides a comprehensive framework for determining the optimal dosage of novel compounds, using the hypothetical agent (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide as a case study. The principles and methodologies outlined here are broadly applicable to the preclinical evaluation of any new chemical entity with potential neuroprotective effects. Our goal is to equip you with the scientific rationale and practical steps to navigate the complexities of dosage optimization, from initial in vitro screening to in vivo validation.
Frequently Asked Questions (FAQs)
Getting Started with a Novel Compound
Q1: I have a novel compound, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. Where do I begin to determine its neuroprotective dosage?
A1: The journey of dosage optimization begins with in vitro studies to establish a proof-of-concept and determine a safe and effective concentration range. The first step is to assess the compound's baseline cytotoxicity on your chosen neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons). This is crucial to ensure that the observed effects are genuinely neuroprotective and not a result of the compound's inherent toxicity. A standard approach is to perform a cell viability assay, such as the MTT or resazurin assay, across a wide range of concentrations (e.g., from nanomolar to high micromolar).[1][2][3] The concentrations that show no significant reduction in cell viability will form the basis for your subsequent neuroprotection assays.
Q2: What in vitro models of neuronal injury are most relevant for initial screening?
A2: The choice of in vitro injury model depends on the anticipated mechanism of action of your compound and the targeted neuropathology. Common and well-validated models include:
-
Oxidative Stress-Induced Injury: Using agents like hydrogen peroxide (H₂O₂) or glutamate to induce neuronal death through the generation of reactive oxygen species (ROS).[4][5] This model is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Excitotoxicity-Induced Injury: Employing glutamate or N-methyl-D-aspartate (NMDA) to mimic the neuronal damage seen in ischemic stroke and traumatic brain injury.[6]
-
Oxygen-Glucose Deprivation (OGD): This model simulates the conditions of ischemic stroke by depriving cultured neurons of oxygen and glucose.[7]
It is advisable to test your compound in more than one injury model to understand the breadth of its neuroprotective activity.
Q3: How do I select the initial dose range for my in vivo studies based on in vitro data?
A3: Translating an effective in vitro concentration to an in vivo dose is a complex but critical step. A common starting point is to consider the in vitro EC₅₀ (the concentration that produces 50% of the maximum protective effect). However, direct conversion is not feasible due to factors like metabolism, bioavailability, and the ability to cross the blood-brain barrier (BBB). Pharmacokinetic and pharmacodynamic (PK/PD) modeling is the ideal approach. In its absence, a literature search for compounds with similar structures or mechanisms can provide a starting point for dose-range finding studies in animals.[8] It is essential to start with a wide range of doses in a small cohort of animals to identify a dose that is both tolerable and shows a biological effect.
Troubleshooting Your Experiments
Q1: My compound shows significant neuroprotection in vitro, but the results are not reproducible in vivo. What could be the issue?
A1: This is a common challenge in neuroprotective drug development.[[“]][10] Several factors could contribute to this discrepancy:
-
Blood-Brain Barrier (BBB) Penetration: Many compounds fail to cross the BBB in sufficient concentrations to exert a therapeutic effect.[[“]] Consider performing studies to assess the BBB permeability of your compound.
-
Pharmacokinetics and Metabolism: The compound may be rapidly metabolized and cleared in vivo, resulting in a short half-life and insufficient exposure at the target site.
-
Route of Administration and Formulation: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) and the vehicle used can significantly impact the bioavailability of the compound.[11]
-
Complexity of In Vivo Models: In vivo models of neurological disorders are inherently more complex than in vitro systems, involving multiple cell types and signaling pathways. The neuroprotective effect observed in a simplified in vitro model may not be sufficient to overcome the multifaceted pathology in a living organism.
Q2: I am observing high variability in my in vivo experimental results. How can I reduce this?
A2: High variability can obscure a true therapeutic effect. To minimize variability:
-
Standardize Your Animal Model: Ensure consistency in the age, weight, and genetic background of the animals used. The surgical procedures for inducing injury (e.g., middle cerebral artery occlusion for stroke) should be highly standardized and performed by experienced personnel.
-
Control Environmental Factors: House the animals under controlled conditions of temperature, humidity, and light-dark cycles.
-
Blinding and Randomization: The experimenter should be blinded to the treatment groups to avoid bias in assessments. Animals should be randomly assigned to treatment and control groups.
-
Adequate Sample Size: Use power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.
Q3: My compound appears to be toxic at higher doses in vivo. How do I find the therapeutic window?
A3: Establishing the therapeutic window is a key objective of dose-optimization studies.[12] This involves identifying a dose that is effective without causing significant toxicity. A classic dose-response study is required, where multiple doses of the compound are tested.[13][14][15] Key readouts should include not only the desired neuroprotective effect but also measures of toxicity, such as changes in body weight, behavior, and organ pathology. The goal is to identify a dose-response curve for both efficacy and toxicity, allowing you to select a dose with an acceptable safety margin.
In-Depth Methodologies and Protocols
In Vitro Dosage Optimization Workflow
This workflow outlines the sequential steps for determining the optimal in vitro concentration of a novel neuroprotective compound.
Caption: In Vitro Dosage Optimization Workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide on neuronal cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should be below 0.1%.[17] Add the different concentrations of the compound to the wells and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Apoptosis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[18][19][20]
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Induce apoptosis and treat with the neuroprotective compound as previously determined.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.[21]
-
Counterstaining: Stain the cell nuclei with a fluorescent counterstain like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of green-fluorescent cells relative to the total number of DAPI-stained cells.
In Vivo Dosage Optimization Workflow
This workflow illustrates the progression from in vitro findings to in vivo validation and dose refinement.
Caption: In Vivo Dosage Optimization Workflow.
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After the desired period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Compound Administration: Administer (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide at the predetermined doses and time points (e.g., at the onset of reperfusion).[13]
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
Key Mechanistic Pathways in Neuroprotection
Understanding the potential mechanisms of action of your compound can guide your experimental design. Below is a simplified representation of common neuroprotective signaling pathways.
Caption: Simplified Signaling Pathways in Neuroprotection.
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[22][23][24]
-
Cell Lysis: After experimental treatment, collect the cells and lyse them using a lysis buffer provided in a commercial kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Data Analysis: Express the caspase-3 activity as a fold change relative to the untreated control.
Protocol 5: Mitochondrial Membrane Potential (MMP) Assay
Changes in MMP are an early indicator of mitochondrial dysfunction and apoptosis.[6][25]
-
Cell Culture and Treatment: Culture and treat the cells as described previously.
-
Dye Loading: Incubate the cells with a fluorescent MMP-sensitive dye (e.g., JC-1, TMRE, or TMRM) according to the manufacturer's instructions.
-
Imaging or Flow Cytometry: Analyze the cells using a fluorescence microscope or a flow cytometer. With JC-1, healthy cells with high MMP will exhibit red fluorescence, while apoptotic cells with low MMP will show green fluorescence.
-
Quantification: The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.
Data Presentation
Table 1: Hypothetical In Vitro Neuroprotective Efficacy of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Compound Concentration (µM) | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| 0 (Glutamate only) | 45.2 ± 3.1 | 4.8 ± 0.5 |
| 0.1 | 55.8 ± 4.5 | 3.9 ± 0.4 |
| 1 | 72.4 ± 5.2 | 2.5 ± 0.3 |
| 10 | 85.1 ± 4.8 | 1.3 ± 0.2 |
| 100 | 88.3 ± 5.5 | 1.1 ± 0.1 |
Data are presented as mean ± SD (n=3). EC₅₀ for cell viability was calculated to be approximately 0.8 µM.
Table 2: Hypothetical In Vivo Neuroprotective Effect of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in a Rat MCAO Model
| Treatment Group | Dose (mg/kg, i.p.) | Infarct Volume (mm³) | Neurological Deficit Score (0-4) |
| Vehicle | - | 250 ± 25 | 3.5 ± 0.5 |
| Compound | 1 | 210 ± 20 | 3.0 ± 0.6 |
| Compound | 5 | 150 ± 18 | 2.2 ± 0.4 |
| Compound | 10 | 110 ± 15 | 1.5 ± 0.3 |
| Sham | - | 0 | 0 |
Data are presented as mean ± SD (n=8 per group). i.p. = intraperitoneal.
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Technical Support Center: α7 Nicotinic Acetylcholine Receptor (nAChR) Patch-Clamp Studies
A Guide to Overcoming Receptor Desensitization
Welcome to the technical support center for researchers working with the α7 nicotinic acetylcholine receptor (nAChR). As a Senior Application Scientist, I understand that one of the most significant challenges in studying this unique ligand-gated ion channel is its profoundly rapid and extensive desensitization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the mechanistic insights and practical protocols needed to obtain high-quality, reproducible data.
Part 1: Foundational Concepts - Understanding α7 nAChR Desensitization
This section addresses the fundamental principles of α7 nAChR desensitization. A clear grasp of the "why" is critical before implementing the "how" of overcoming it.
Q1: What is α7 nAChR desensitization, and why is it such a major hurdle in patch-clamp experiments?
Answer: Desensitization is a process where the receptor, despite the continued presence of an agonist (like acetylcholine), enters a prolonged, non-conducting refractory state.[1] For the α7 nAChR, this process is exceptionally fast, occurring on a millisecond timescale, often faster than the solution exchange of standard perfusion systems.[2]
This presents a major experimental hurdle for several reasons:
-
Underestimation of Peak Current: If the agonist application is too slow, a significant fraction of receptors will desensitize before the peak concentration of the agonist reaches the cell. This leads to an underestimation of the true maximal current.
-
Rapid Current Decay: The recorded current trace will show a very transient peak followed by a rapid decay, making it difficult to study the channel's open-state properties or the effects of modulators.[3][4]
-
Tachyphylaxis: Repeated agonist applications without sufficient recovery time will result in progressively smaller responses (tachyphylaxis) as receptors accumulate in the desensitized state.[5]
The α7 nAChR transitions between several conformational states: a resting (closed) state, an active (open) state, and one or more desensitized (closed) states.[5][6] Agonist binding drives the receptor from the resting to the active state, but also strongly favors the transition to high-affinity, desensitized states where the ion pore is closed.[6]
Caption: Conformational states of the α7 nAChR.
Part 2: Experimental Strategies & Core Protocols
Here, we move from theory to practice, focusing on the equipment and techniques essential for mitigating desensitization.
Q2: My agonist application seems to be causing immediate and complete desensitization. How can I improve my technique?
Answer: This is the most common issue and it almost always relates to the speed of your solution exchange. The key is to ensure the agonist concentration at the cell surface rises faster than the onset of desensitization. Standard, gravity-fed or slow perfusion systems are inadequate for α7 nAChR.[4][7]
You must use a rapid solution exchange system . These systems can exchange the solution surrounding a cell in 1-10 milliseconds, which is fast enough to capture the peak current before significant desensitization occurs.[8]
| System Type | Typical Exchange Time | Suitability for α7 nAChR | Key Consideration |
| Gravity-Fed Perfusion | Seconds to Minutes | Unsuitable | Too slow; will only measure desensitized or steady-state currents. |
| Piezo-Driven "Theta" Tube | 1-20 ms | Excellent | Requires precise positioning of the theta tube relative to the cell. |
| Microfluidic-Based Systems | 10-50 ms | Very Good | Often integrated into automated patch-clamp platforms; excellent for compound screening.[8][9] |
This protocol outlines the essential steps for recording α7 nAChR currents using a rapid application system.
-
Preparation:
-
Prepare standard external and internal patch-clamp solutions. Ensure the external solution contains appropriate physiological ion concentrations, including 1-2 mM Ca²⁺.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Use a cell line with robust, stable expression of α7 nAChR (e.g., GH4C1 or HEK293 cells stably transfected).
-
-
Establishing Whole-Cell Configuration:
-
Obtain a giga-ohm seal (>1 GΩ) on a healthy-looking cell.
-
Rupture the membrane to enter the whole-cell configuration. Allow the cell to dialyze with the internal solution for 2-5 minutes to stabilize.
-
Voltage-clamp the cell at a holding potential of -60 mV to -75 mV.[4]
-
-
Positioning the Application System:
-
The application device (e.g., a multi-barreled theta glass pipette) should have one barrel containing the control external solution and another containing the external solution plus the α7 agonist (e.g., 1 mM Acetylcholine).
-
Position the tip of the application pipette within 100-200 µm of the cell.
-
Establish a constant flow of the control solution over the cell.
-
-
Agonist Application & Data Acquisition:
-
Trigger the piezo device to rapidly move the interface between the control and agonist solutions across the cell. The application duration should be brief (e.g., 100-500 ms) to minimize desensitization and allow for recovery.
-
Acquire data at a high sampling rate (e.g., 10 kHz) and filter at an appropriate frequency (e.g., 2 kHz).
-
The resulting current should exhibit a rapid activation phase followed by a decay phase representing desensitization.
-
-
Recovery:
-
Ensure a sufficient washout period (e.g., 1-2 minutes) between agonist applications to allow the receptors to recover from the desensitized state. The recovery from nicotine-induced desensitization is notably slower than from acetylcholine.[2]
-
Caption: Workflow for α7 nAChR recording with rapid agonist application.
Part 3: Pharmacological Intervention with Positive Allosteric Modulators (PAMs)
When rapid perfusion is insufficient or when you need to study channel properties beyond the initial peak, pharmacological tools are indispensable.
Q3: I've heard about using PAMs to study α7 nAChR. What are they, and how do they prevent desensitization?
Answer: Positive Allosteric Modulators (PAMs) are compounds that bind to a site on the receptor that is distinct from the agonist (orthosteric) binding site.[10][11] They don't typically activate the receptor on their own but enhance the response to an agonist. For α7 nAChR, PAMs are powerful tools to combat desensitization.[12][13]
There are two main types of α7 PAMs:
-
Type I PAMs: These primarily increase the apparent potency of the agonist and may enhance the peak current response, but have only subtle effects on desensitization kinetics.[4][14]
-
Type II PAMs: These are the most effective for overcoming desensitization. In addition to increasing agonist potency, they dramatically slow or inhibit the entry into the desensitized state.[4][14] This results in a prolonged, non-desensitizing current in the continued presence of an agonist.[13] PNU-120596 is the prototypical and most widely used Type II PAM.[10][13]
The mechanism of Type II PAMs involves stabilizing the active (open) conformation of the receptor, making the transition to the desensitized state energetically unfavorable.[15]
| PAM Type | Primary Effect on... | Example Compound | Use Case |
| Type I | Agonist Potency, Peak Current | - | Enhancing responses to sub-maximal agonist concentrations. |
| Type II | Desensitization Kinetics , Peak Current | PNU-120596 | Stabilizing the open state for prolonged recordings , studying weak/partial agonists, use in automated patch-clamp systems.[13][16][17][18] |
Q4: How do I incorporate a Type II PAM like PNU-120596 into my experiment?
Answer: Using a Type II PAM transforms the α7 nAChR current from a transient "spike" to a sustained, almost square-wave response, which is much easier to quantify.
-
Solution Preparation: Prepare your agonist solution as usual. Prepare a separate set of solutions (both control external and agonist) that also contain the PAM. A typical final concentration for PNU-120596 is 1-10 µM.[19]
-
Experimental Setup: Establish a whole-cell recording as described in Protocol 1.
-
PAM Pre-application: Before applying the agonist, pre-incubate the cell with the PAM-containing control solution for at least 30-60 seconds. This allows the PAM to equilibrate and bind to the receptors.
-
Co-application: Apply the agonist in the continued presence of the PAM (i.e., use the agonist + PAM solution).
-
Observation: You should observe a current that activates rapidly and remains elevated for the duration of the agonist application, with very slow or minimal desensitization.[13] This allows for the study of steady-state channel properties and makes the assay more robust, especially for automated patch-clamp platforms where solution exchange may be slightly slower.[17][18]
Part 4: Troubleshooting and Advanced Topics
Q5: I'm using a fast-perfusion system and a Type II PAM, but my currents are still small or run down over time. What else could be wrong?
Answer: If you've addressed the primary issues of agonist application and desensitization, consider these other critical factors:
-
Extracellular Calcium: The α7 nAChR is highly permeable to Ca²⁺, and extracellular Ca²⁺ acts as a positive modulator of the receptor.[7][20] Ensure your external solution contains a physiological concentration of Ca²⁺ (typically 1-2 mM). Omitting Ca²⁺ or using excessively high concentrations can reduce the current amplitude.[21]
-
Cell Health and Expression Levels: Poor cell health or low receptor expression will naturally lead to small currents. Ensure your cell culture conditions are optimal. If using a stable cell line, periodically verify expression levels.
-
Internal Solution Composition: Standard internal solutions are usually adequate. However, excessive Ca²⁺ buffering (high EGTA/BAPTA) could potentially influence Ca²⁺-dependent intracellular signaling pathways, though the primary effect of desensitization is extracellular.
-
Temperature: Some PAMs, including PNU-120596, have been shown to have reduced efficacy at physiological temperatures (~37°C) compared to room temperature.[4][14] If you are performing experiments at elevated temperatures, be aware that the modulatory effect might be attenuated.
Caption: Troubleshooting flowchart for α7 nAChR patch-clamp experiments.
Q6: Can I study α7 nAChR on automated patch-clamp (APC) platforms?
Answer: Yes, and this is an area of significant interest for drug discovery.[18][22] However, the challenge of desensitization remains. Most APC platforms have solution exchange times that are slower than dedicated rapid-perfusion setups.[8]
Therefore, the use of a Type II PAM is almost mandatory for obtaining reliable data on APC systems.[17][23] The PAM converts the transient response into a sustained current that is easily measurable by the platform, enabling robust pharmacology and the screening of compound libraries.[18]
References
-
Sitzia, F., Brown, J. T., Randall, A. D., & Dunlop, J. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology, 2, 81. [Link]
-
Papke, R. L. (2014). Merging old and new perspectives on the structure and function of α7 nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]
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Hao, J., et al. (2015). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. ASSAY and Drug Development Technologies, 13(3), 165-174. [Link]
-
Young, G. T., et al. (2008). Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 105(38), 14686-14691. [Link]
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Mike, A., et al. (2012). Mechanism of action of alpha7 nicotinic acetylcholine receptor positive allosteric modulators. Pflügers Archiv - European Journal of Physiology, 463(1), 101-116. [Link]
-
Sitzia, F., Brown, J. T., Randall, A. D., & Dunlop, J. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology, 2. [Link]
-
Del Barrio, L., et al. (2011). Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum. Journal of Neurochemistry, 119(5), 974-986. [Link]
-
Fucile, S. (2004). Ca2+ permeability of nicotinic acetylcholine receptors. Cell Calcium, 35(1), 1-8. [Link]
-
Papke, R. L., & Horenstein, N. A. (2014). Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine. Journal of Pharmacology and Experimental Therapeutics, 350(3), 591-601. [Link]
-
Sitzia, F., Brown, J. T., Randall, A. D., & Dunlop, J. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology, 2. [Link]
-
Wang, J., et al. (2022). Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization. Science Advances, 8(41). [Link]
-
Papke, R. L. (2020). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 72(4), 850-872. [Link]
-
Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]
-
Kalappa, B. I., et al. (2013). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. British Journal of Pharmacology, 169(8), 1861-1877. [Link]
-
Gill, J. K., et al. (2013). Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors by a Novel Series of Quinoline-Amide Derivatives. Journal of Pharmacology and Experimental Therapeutics, 347(2), 420-431. [Link]
-
Fassi, Z., et al. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters, 14(5), 652-654. [Link]
-
Peng, X., et al. (1997). Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine. Journal of Neuroscience, 17(15), 5703-5713. [Link]
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O'Leary, M. E., et al. (2008). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British Journal of Pharmacology, 154(3), 634-646. [Link]
-
Uteshev, V. V. (2014). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. Frontiers in Physiology, 5. [Link]
-
Ghaffari, R., et al. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 25(24), 5991. [Link]
-
Millard, C. (2005). Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. [Link]
-
Mike, A. (2012). Mechanism of action of alpha7 nicotinic acetylcholine receptor positive allosteric modulators. Doctoral dissertation, Semmelweis University. [Link]
-
Hao, J., et al. (2015). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. ASSAY and Drug Development Technologies. [Link]
-
Boddum, K., et al. (2020). Characterization of the rapidly-desensitizing α7 nicotinic acetylcholine receptor using the Qube. Sophion Bioscience. [Link]
-
Sine, S. M., & daCosta, C. J. B. (2016). Nicotinic acetylcholine receptors at the single-channel level. The Journal of Physiology, 594(10), 2537-2549. [Link]
-
Gay, E. A., et al. (2008). Desensitization of α7 Nicotinic Receptor Is Governed by Coupling Strength Relative to Gate Tightness. Journal of Biological Chemistry, 283(44), 30099-30107. [Link]
-
Thapak, P., et al. (2023). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. ACS Chemical Neuroscience, 14(12), 2118-2133. [Link]
-
Hao, J., et al. (2015). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. ASSAY and Drug Development Technologies, 13(3), 165-74. [Link]
-
Cell Microsystems. (n.d.). Automated Patch Clamp. Cell Microsystems. [Link]
-
Friis, S., et al. (2009). Parallel patch clamp of alpha 7 nicotinic acetylcholine receptor channels. Sophion Bioscience. [Link]
-
Kasheverov, I. E., et al. (2017). Electrophysiological whole-cell patch clamp recordings of acetylcholine action on α7 nAChR (WT), α7 nAChR [Q117T], and α7 nAChR [Y118W] expressed in Neuro2a cells. ResearchGate. [Link]
-
Papke, R. L., et al. (2022). Stable desensitization of α7 nicotinic acetylcholine receptors by NS6740 requires interaction with S36 in the orthosteric agonist binding site. Neuropharmacology, 205, 108915. [Link]
-
Deuis, J. R., et al. (2017). Using automated patch clamp electrophysiology platforms in pain-related ion channel research: insights from industry and academia. British Journal of Pharmacology, 174(13), 2006-2020. [Link]
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Boddum, K., et al. (2020). The suitability of high throughput automated patch clamp for physiological applications. The Journal of Physiology, 598(5), 903-919. [Link]
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Farre, C., et al. (2011). State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. Frontiers in Pharmacology, 2. [Link]
Sources
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- 3. Rapid desensitization of the rat α7 nAChR is facilitated by the presence of a proline residue in the outer β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
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Improving stability of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in biological matrices for analysis
Welcome to the technical support center for the analysis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in biological matrices. Ensuring the stability of your analyte from sample collection to analysis is paramount for generating accurate and reproducible pharmacokinetic and metabolism data.
The inherent chemical properties of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, which contains a secondary amine within a piperidine ring and a sulfonamide group, can present challenges in maintaining its integrity in complex biological environments like plasma and blood. This guide will walk you through the potential causes of instability and provide actionable, field-proven strategies to mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers encounter when working with (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Q1: What are the primary chemical moieties of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide that are susceptible to degradation in biological matrices?
A1: The two primary functional groups of concern are the piperidine ring, which contains a secondary amine, and the methanesulfonamide group. Secondary amines can be susceptible to oxidation. The piperidine ring itself is a relatively stable heterocyclic scaffold often incorporated into drug candidates to improve metabolic stability[1][2]. However, enzymatic and chemical processes in biological matrices can still lead to degradation. Sulfonamides can undergo hydrolysis, although this is generally less common for methanesulfonamides compared to arylsulfonamides.
Q2: What are the most likely degradation pathways for this compound in plasma or blood?
A2: Based on its structure and general knowledge of drug metabolism, the most probable degradation pathways include:
-
Oxidation: The secondary amine in the piperidine ring is a likely site for enzymatic oxidation by monoamine oxidases (MAOs) or cytochrome P450 enzymes (CYPs), leading to the formation of N-oxides or other oxidative metabolites.
-
Hydrolysis: While the methanesulfonamide bond is generally stable, enzymatic hydrolysis by certain esterases or amidases cannot be entirely ruled out, which would cleave the molecule.[3]
-
Adsorption: The compound may non-specifically bind to proteins or other macromolecules in the biological matrix, leading to lower recovery during sample preparation.
Q3: My analyte recovery is inconsistent. What are the first troubleshooting steps I should take?
A3: Inconsistent recovery is a classic sign of analyte instability. The first and most critical step is to control the temperature. Enzymatic degradation is significantly slowed at lower temperatures.[4] We recommend the following initial steps:
-
Immediate Cooling: Place blood samples on wet ice immediately after collection.
-
Prompt Centrifugation: Separate plasma or serum from whole blood as soon as possible, preferably within 30 minutes, using a refrigerated centrifuge.
-
Low-Temperature Storage: Store all samples at -80°C until analysis. Minimize freeze-thaw cycles as this can also contribute to degradation of some analytes.[5][6]
If these measures do not resolve the issue, you should investigate pH control and the use of enzyme inhibitors, which are detailed in the troubleshooting section below.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific stability challenges you may encounter.
Issue 1: Low Analyte Response and Poor Reproducibility
This is often the primary indicator of analyte degradation during sample handling and processing.
Underlying Cause: Enzymatic activity in the biological matrix is the most common culprit. Enzymes such as oxidases and hydrolases can rapidly metabolize the analyte at room temperature.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Protocol 1: Implementing a Strict Cold Chain
-
Pre-cool all collection tubes containing anticoagulant (e.g., K2-EDTA).
-
Immediately after collection, place the blood tubes in an ice bath.
-
Within 30 minutes, centrifuge the blood at 4°C to separate plasma.
-
Immediately transfer the plasma to pre-cooled, labeled cryovials.
-
Flash-freeze the plasma samples in a dry ice/isopropanol bath before transferring to a -80°C freezer for long-term storage.
Protocol 2: pH Adjustment of the Matrix
Adjusting the pH of the plasma can help to reduce the activity of pH-sensitive enzymes and can also improve the stability of the analyte itself.
-
Prepare a stock solution of a suitable buffer, for example, 1 M citric acid or phosphoric acid.
-
Immediately after plasma separation, add a small volume of the acidic buffer to the plasma to lower the pH to a range of 5-6. The exact volume should be optimized to not cause excessive dilution.
-
Vortex gently to mix.
-
Store the acidified plasma at -80°C.
Table 1: Example pH Adjustment
| Plasma Volume (mL) | 1 M Citric Acid (µL) | Approximate Final pH |
| 1.0 | 20 | ~6.0 |
| 1.0 | 30 | ~5.5 |
Protocol 3: Use of Enzyme Inhibitors
For suspected oxidative degradation, the addition of antioxidants can be effective. If enzymatic hydrolysis is a concern, broad-spectrum enzyme inhibitors can be used.
-
Prepare a stock solution of the desired inhibitor. For example:
-
Antioxidant: 10 mg/mL ascorbic acid in water.
-
Esterase/Amidase Inhibitor: 100 mM dichlorvos in isopropanol (use with extreme caution and appropriate safety measures).
-
-
Add the inhibitor to the collection tube before adding the blood sample, or to the plasma immediately after separation.
-
The final concentration of the inhibitor should be optimized. A typical starting point is a 1:100 dilution of the stock solution into the plasma.
-
Mix gently and store at -80°C.
Issue 2: Analyte Loss During Sample Extraction
If you have implemented the above stabilization techniques and still observe low recovery, the issue may lie in the sample preparation and extraction process.
Underlying Cause: The compound may be adsorbing to the plasticware used during extraction, or it may be unstable in the extraction solvent.
Troubleshooting Workflow:
Sources
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to α7 nAChR Positive Allosteric Modulators: Profiling PNU-120596 and the Piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the α7 nicotinic acetylcholine receptor (α7 nAChR) stands out as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[1][2] The rapid desensitization of this ligand-gated ion channel presents a significant challenge for the development of effective agonists. This has led to a burgeoning interest in positive allosteric modulators (PAMs), which offer a more nuanced approach to enhancing receptor function.
This guide provides a detailed comparative analysis of two distinct chemical entities in the context of α7 nAChR modulation. We will extensively profile PNU-120596 , a well-characterized and potent Type II PAM, and contrast it with the structural class of piperidine derivatives , represented here by (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide . While PNU-120596 serves as a benchmark compound with a wealth of experimental data, the piperidine scaffold represents a common motif in medicinal chemistry, the specific exemplar of which lacks extensive public pharmacological data on α7 nAChR, thus highlighting a common scenario in drug discovery where a known scaffold's potential on a new target is being considered.
The α7 Nicotinic Acetylcholine Receptor: A Target of Therapeutic Promise
The α7 nAChR is a homopentameric ligand-gated ion channel composed of five α7 subunits.[1] A key feature of this receptor is its high permeability to calcium ions (Ca²⁺), which allows it to play a significant role in various intracellular signaling cascades.[3] Activation of α7 nAChRs has been linked to pro-cognitive effects, neuroprotection, and the modulation of inflammation through the cholinergic anti-inflammatory pathway.[1][3][4] However, the therapeutic utility of direct agonists is often hampered by the receptor's rapid and profound desensitization upon agonist binding.[3][5]
Positive allosteric modulators offer a compelling alternative. By binding to a site topographically distinct from the acetylcholine binding site, PAMs can enhance the receptor's response to endogenous agonists like acetylcholine and choline. This modulation can manifest as an increased peak current, a slowing of desensitization, or both.[6]
PNU-120596: A Prototypical Type II Positive Allosteric Modulator
PNU-120596, with the chemical name 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, is a potent and selective positive allosteric modulator of the α7 nAChR.[7][8][9] It is classified as a Type II PAM , a category distinguished by its profound effect on receptor desensitization.[6][10][11]
Mechanism of Action of PNU-120596
PNU-120596 does not activate the α7 nAChR on its own but significantly potentiates the response to an agonist.[12] Its primary mechanism involves binding to an allosteric site within the transmembrane domain of the α7 nAChR subunit.[13] This binding event stabilizes the open state of the channel and dramatically reduces the rate of desensitization.[12][14] This leads to a prolonged influx of ions, particularly Ca²⁺, in response to agonist stimulation.[15] The potentiation by PNU-120596 is highly selective for the α7 subtype, with no significant activity observed at other nAChR subtypes such as α4β2 and α3β4.[7]
Caption: Mechanism of PNU-120596 action on the α7 nAChR.
Pharmacological Profile of PNU-120596
| Parameter | Value | Reference |
| EC₅₀ (Potentiation) | ~216 nM | [7][16] |
| Mechanism | Type II Positive Allosteric Modulator | [6][10][11] |
| Effect on Desensitization | Markedly prolongs current duration by inhibiting desensitization | [7][12] |
| Selectivity | Selective for α7 nAChR over other nAChR subtypes | [7] |
| In Vivo Activity | Improves cognitive deficits in preclinical models | [8][17] |
The Piperidine Scaffold: A Building Block for CNS-Active Compounds
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and clinical candidates targeting the central nervous system. Its saturated, six-membered heterocyclic structure provides a versatile scaffold for introducing various substituents to modulate pharmacological activity.
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide: A Representative Piperidine Derivative
The exploration of piperidine derivatives as modulators of nAChRs is an active area of research. Studies have reported the synthesis and evaluation of various piperidine-containing compounds as agonists, antagonists, and allosteric modulators of different nAChR subtypes.[1][12][18]
Comparative Analysis: PNU-120596 vs. the Piperidine Scaffold
| Feature | PNU-120596 | (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (as a representative piperidine) |
| Chemical Class | Urea derivative | Piperidine derivative |
| Known α7 nAChR Activity | Potent and selective Type II PAM | Not publicly documented |
| Mechanism of Action | Allosteric modulation, inhibition of desensitization | Hypothetically could act as an agonist, antagonist, or allosteric modulator depending on its specific interactions with the receptor. |
| Key Structural Features | Chloro-dimethoxyphenyl and methyl-isoxazolyl urea | Chiral piperidine ring with N-methyl and methanesulfonamide substituents |
| Data Availability | Extensive preclinical in vitro and in vivo data | Primarily chemical synthesis and supplier information |
Experimental Protocols for Characterizing α7 nAChR Modulators
To elucidate the pharmacological profile of a novel compound like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and compare it to a reference compound such as PNU-120596, a series of well-established experimental workflows are employed.
Electrophysiological Recordings
Rationale: This is the gold-standard technique to directly measure the ion flow through the α7 nAChR channel in response to agonist application and to characterize the modulatory effects of PAMs.
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply an agonist (e.g., acetylcholine) to elicit an inward current.
-
To test for PAM activity, pre-apply the test compound for a set duration before co-application with the agonist.
-
-
Data Analysis: Measure the peak current amplitude and the rate of current decay (desensitization). Compare these parameters in the presence and absence of the test compound to determine its modulatory effects.
Caption: Electrophysiology workflow for α7 nAChR modulator characterization.
Calcium Imaging Assays
Rationale: Given the high Ca²⁺ permeability of α7 nAChRs, changes in intracellular Ca²⁺ concentration can be used as a surrogate for receptor activation. This method is amenable to high-throughput screening.
Methodology (Fluorescent Calcium Indicators):
-
Cell Culture: Plate cells stably or transiently expressing the α7 nAChR (e.g., SH-EP1 or HEK293 cells) in a multi-well plate.
-
Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded sensor like Case12).[18]
-
Compound Addition: Add the test compound (and agonist) to the wells using an automated liquid handler.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the increase in fluorescence, which corresponds to the influx of Ca²⁺ through the activated α7 nAChRs. Compare the signal in the presence and absence of the test compound.
Conclusion
PNU-120596 serves as an invaluable tool for interrogating the function of the α7 nAChR and represents a key pharmacological profile for a Type II PAM. Its ability to profoundly inhibit desensitization provides a robust potentiation of the receptor's response to endogenous agonists. While direct experimental data for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide on the α7 nAChR is lacking, its piperidine scaffold is a well-established pharmacophore in CNS drug discovery. A systematic evaluation of this and related piperidine derivatives using the described experimental protocols would be necessary to determine their potential as modulators of the α7 nAChR and to draw a direct, data-driven comparison with PNU-120596. Such studies would be crucial in defining whether this class of compounds could offer a novel avenue for therapeutic intervention in α7 nAChR-mediated pathologies.
References
-
Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]
-
Thapliyal, A., et al. (2012). Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors. Journal of Neurochemistry, 123(4), 548-558. [Link]
-
Szabo, A. K., et al. (2014). Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors. Behavioural Brain Research, 260, 125-133. [Link]
-
Xie, H., et al. (2021). Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation. Discoveries (Craiova), 9(2), e129. [Link]
-
Gusev, A. G., & Uteshev, V. V. (2012). A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes. Journal of Neurophysiology, 108(11), 3059-3066. [Link]
-
Williams, D. K., et al. (2011). Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States. Molecular Pharmacology, 80(6), 1021-1032. [Link]
-
Faghih, R., et al. (2008). Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders. International Journal of Molecular Sciences, 22(11), 6039. [Link]
-
Kalappa, B. I., et al. (2013). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. British Journal of Pharmacology, 169(8), 1861-1875. [Link]
-
Wallace, T. L., & Porter, R. H. (2011). Therapeutic Potential of α7 Nicotinic Acetylcholine Receptors. Current Topics in Medicinal Chemistry, 11(3), 271-291. [Link]
-
Collins, A. C., et al. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology, 2, 78. [Link]
-
Young, G. T., et al. (2008). Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 105(38), 14686-14691. [Link]
-
Taly, A., et al. (2023). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 24(13), 10852. [Link]
-
Li, D. P., et al. (2023). The Role of Alpha-7 Nicotinic Acetylcholine Receptors in Pain: Potential Therapeutic Implications. Neuroscience Bulletin, 39(12), 1839-1854. [Link]
-
Kasheverov, I. E., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS One, 12(8), e0182422. [Link]
-
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Kasheverov, I. E., et al. (2017). Agonist affinity to WT and mutant α7 nAChRs measured by calcium imaging... ResearchGate. [Link]
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Arias, H. R., et al. (2017). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 868. [Link]
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McLean, S. L., et al. (2011). PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats. Psychopharmacology, 213(2-3), 563-571. [Link]
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Zimmerman, D. M., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(18), 3415-3425. [Link]
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Uteshev, V. V. (2014). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. Frontiers in Physiology, 5, 192. [Link]
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Timmermann, D. B., et al. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 323(1), 294-307. [Link]
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Liu, K., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 7(6), 611-622. [Link]
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Barron, S. C., et al. (2009). An Allosteric Modulator of α7 Nicotinic Receptors, N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea (PNU-120596), Causes Conformational Changes in the Extracellular Ligand Binding Domain Similar to Those Caused by Acetylcholine. Molecular Pharmacology, 76(2), 253-263. [Link]
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Malas, A., & Bennani, Y. L. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters, 14(12), 1715-1718. [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Off-Target Screening Guide for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
For researchers, scientists, and drug development professionals, the journey of a promising new chemical entity from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, where a drug binds to unintended proteins, can lead to unforeseen side effects, reduced efficacy, and, in the worst-case scenario, clinical trial failures.[1][2][3] This guide provides an in-depth, comparative analysis of the off-target screening profile for the novel compound, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. While comprehensive public data for this specific molecule is not yet available, this guide will serve as a practical framework for generating, interpreting, and contextualizing its off-target profile. We will explore the rationale behind experimental choices, present a detailed protocol for a key assay, and compare its hypothetical profile to established drugs, thereby offering a robust roadmap for its preclinical safety assessment.
The Critical Imperative of Early Off-Target Screening
In modern drug discovery, the early identification and mitigation of potential safety liabilities are paramount.[4][5] In vitro safety pharmacology profiling, which involves screening compounds against a broad panel of targets known to be associated with adverse drug reactions (ADRs), has become an indispensable tool.[6][7] This proactive approach allows for the selection of the most promising lead candidates and guides structure-activity relationship (SAR) studies to optimize selectivity, ultimately reducing late-stage attrition.[8][9] The failure to detect off-target effects early can result in significant financial losses and the waste of valuable resources.[1]
The compound at the center of our discussion, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, possesses structural motifs—a piperidine ring and a methanesulfonamide group—that are present in numerous biologically active molecules, including those targeting the central nervous system (CNS).[10][11] The methanesulfonamide moiety, for instance, is found in a variety of therapeutic agents, from anti-inflammatories to antiarrhythmics.[12][13][14] This structural heritage necessitates a thorough investigation of its potential interactions with a wide range of biological targets.
Hypothetical Primary Target and Rationale for Off-Target Panel Selection
Given the presence of the N-methylpiperidine moiety, a common pharmacophore in CNS-active drugs, we can hypothesize that (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is designed as a ligand for a G-protein coupled receptor (GPCR) or a monoamine transporter within the CNS. For the purpose of this guide, let us assume its primary target is a novel serotonin (5-HT) receptor subtype with a potent Ki of 5 nM.
With this hypothetical primary target in mind, a logical first step in off-target screening would be to employ a comprehensive CNS-focused safety panel.[10] Such panels typically include a curated selection of receptors, ion channels, transporters, and enzymes that are known to be implicated in CNS-related adverse events.[10] A panel like the Eurofins Discovery SafetyScreen™ CNS Panel or a similar offering would provide an excellent starting point for a broad assessment of potential liabilities.[10]
Comparative Off-Target Profile: A Hypothetical Analysis
To illustrate the process of data interpretation, we present a hypothetical off-target screening profile for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide at a screening concentration of 10 µM. This concentration is a standard in early-stage safety screening, as it is generally considered to be a significant multiple of the expected therapeutic plasma concentration.
Table 1: Hypothetical Off-Target Screening Results for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide at 10 µM
| Target Class | Specific Target | Assay Type | % Inhibition at 10 µM | Potential Clinical Implication |
| GPCRs | 5-HT2A | Radioligand Binding | 85% | Hallucinations, psychosis, sleep disturbances |
| Dopamine D2 | Radioligand Binding | 65% | Extrapyramidal symptoms, hyperprolactinemia | |
| Muscarinic M1 | Radioligand Binding | 45% | Cognitive impairment, dry mouth, blurred vision | |
| Adrenergic α1A | Radioligand Binding | 30% | Orthostatic hypotension, dizziness | |
| Ion Channels | hERG | Radioligand Binding | 55% | QT prolongation, risk of Torsades de Pointes |
| Nav1.5 | Electrophysiology | 25% | Cardiac arrhythmias | |
| Transporters | Serotonin Transporter (SERT) | Radioligand Binding | 15% | Serotonin syndrome (in combination with other drugs) |
| Norepinephrine Transporter (NET) | Radioligand Binding | 10% | Increased heart rate, blood pressure changes | |
| Enzymes | COX-2 | Enzymatic Assay | 5% | Minimal anti-inflammatory effect |
Interpretation and Comparison
The hypothetical data in Table 1 reveals several potential areas of concern. The significant inhibition of the 5-HT2A and Dopamine D2 receptors, at 85% and 65% respectively, suggests a liability profile similar to some first-generation antipsychotic drugs. This could lead to a range of CNS side effects. The 55% inhibition of the hERG channel is a critical finding, as hERG blockade is associated with a risk of potentially fatal cardiac arrhythmias.[7]
Compared to a more selective, modern CNS drug like Pimavanserin (a selective 5-HT2A inverse agonist with minimal off-target effects at other monoaminergic receptors), our hypothetical compound shows a much broader and less desirable profile.[11] This would signal to the drug development team that medicinal chemistry efforts are needed to improve selectivity. The goal would be to synthesize new analogs that retain high affinity for the primary target while reducing their interaction with the identified off-target liabilities.
Experimental Protocol: Radioligand Binding Assay for the 5-HT2A Receptor
To provide a practical understanding of how the data in Table 1 is generated, we present a detailed protocol for a competitive radioligand binding assay, a gold standard for measuring the affinity of a compound for a receptor.[15][16][17]
Principle
This assay measures the ability of the unlabeled test compound, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, to compete with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor.[11] The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.
Materials
-
Receptor Source: Commercially available cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol).
-
Test Compound: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Filtration Apparatus: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw the 5-HT2A receptor membranes on ice.
-
Dilute the membranes in assay buffer to a final concentration that yields a robust signal-to-noise ratio.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value for the 5-HT2A receptor.
-
-
Assay Incubation:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the receptor membranes.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using the vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizing the Workflow
Caption: Radioligand Binding Assay Workflow.
Signaling Pathway Implication: 5-HT2A Receptor
The hypothetical off-target interaction with the 5-HT2A receptor is significant due to this receptor's role in various physiological and pathological processes. The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is involved in processes such as neuronal excitability, smooth muscle contraction, and platelet aggregation. Unintended antagonism of this pathway can lead to the side effects mentioned in Table 1.
Caption: 5-HT2A Receptor Signaling Pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, off-target screening profile for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. While specific experimental data for this compound is not publicly available, the principles and methodologies discussed here provide a robust framework for its evaluation. The early and systematic assessment of off-target interactions is not merely a regulatory hurdle but a fundamental aspect of rational drug design that enhances the safety and potential for clinical success.[18]
For (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, the next steps would involve performing these in vitro screening assays to generate real data. Any identified off-target "hits" would then be further characterized in functional, cell-based assays to determine if the compound is acting as an agonist, antagonist, or inverse agonist at these targets. This information is crucial for understanding the potential clinical implications and for guiding the subsequent stages of drug development. By embracing a proactive approach to safety pharmacology, researchers can navigate the complex landscape of drug discovery with greater confidence and precision.
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A Comparative Guide to Purity Analysis: Cross-Validation of HPLC and qNMR for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Introduction
In the landscape of pharmaceutical development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a versatile small molecule scaffold, deploying orthogonal analytical techniques is not merely a suggestion but a critical component of a robust quality control strategy. This guide presents an in-depth cross-validation study comparing two powerful and fundamentally different analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is designed for researchers, analytical chemists, and quality assurance professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[1][2][3][4] We will explore the strengths and limitations of each technique, provide detailed, field-tested protocols for their application to (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, and present a framework for interpreting the comparative data to arrive at a definitive purity value.
Part 1: The Rationale for Orthogonal Purity Assessment
Relying on a single analytical method for purity can be misleading. An impurity may co-elute with the main peak in HPLC or have its signals masked in an NMR spectrum. By using two techniques that rely on different physicochemical principles—chromatographic separation (HPLC) versus nuclear spin properties (NMR)—we create a self-validating system. This orthogonal approach provides a higher degree of confidence in the final purity assignment.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[3][5] It excels at separating and detecting structurally similar impurities and offers exceptional sensitivity, making it ideal for identifying trace-level contaminants.[6] However, its accuracy is contingent upon the availability of a high-purity, well-characterized reference standard of the main analyte.
-
Quantitative NMR (qNMR): This is a primary analytical method where the signal intensity (integral) of a specific resonance is directly proportional to the number of nuclei contributing to that signal.[7][8] Its key advantage is the ability to determine purity and concentration without needing a reference standard of the analyte itself; instead, a certified internal standard of an unrelated compound is used.[9][10] This makes qNMR an invaluable tool, especially in early development when a fully characterized API reference standard may not be available.[10][11]
The cross-validation workflow is designed to ensure that both methods provide consistent and reliable results, thereby establishing a scientifically sound purity value for the analyte.
Part 2: Experimental Protocols
The following protocols are designed to be robust and compliant with typical pharmaceutical industry standards for analytical method validation.[12][13]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To determine the purity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide by separating it from potential impurities and calculating purity based on relative peak area (area normalization).
Rationale for Method Design: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for retaining and separating polar to moderately non-polar small molecules like the target analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main peak within a reasonable runtime. The mobile phase components (acetonitrile and a phosphate buffer) are standard for reversed-phase chromatography, providing good peak shape and reproducibility. UV detection is selected based on the likely presence of a chromophore in potential impurities, though the analyte itself lacks a strong chromophore. A low wavelength (e.g., 210 nm) is chosen to maximize the detection of any UV-active species.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide reference standard and dissolve in 50.0 mL of Mobile Phase A to create a stock solution of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution using the test batch of the API.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹H NMR (qNMR) Protocol
Objective: To determine the absolute purity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide using an internal standard with certified purity.
Rationale for Method Design: ¹H NMR is selected because the analyte is a small organic molecule rich in protons, providing multiple signals for quantification.[7] The internal standard method is preferred for high accuracy.[10] Maleic acid is chosen as the internal standard because its purity is certified and traceable, it is soluble in D₂O (a suitable solvent for the analyte hydrochloride salt), and its sharp singlet resonance at ~6.3 ppm is in a clear region of the spectrum, well-resolved from any analyte signals. A long relaxation delay (D1) of 30 seconds is crucial to ensure complete T₁ relaxation for all protons, which is a prerequisite for accurate integration and quantification.[14]
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm probe.
-
Solvent: Deuterium Oxide (D₂O).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Acquisition Parameters:
-
Pulse Program: zg30 (standard 30-degree pulse).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 30 seconds.
-
Acquisition Time (AQ): 4 seconds.
-
Spectral Width (SW): 20 ppm.
-
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 15 mg of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide into a clean vial. b. Accurately weigh approximately 5 mg of Maleic Acid (Internal Standard) into the same vial. c. Dissolve the mixture in approximately 0.7 mL of D₂O. d. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the parameters listed above.
-
Data Processing: a. Apply Fourier transform, phase correction, and baseline correction to the spectrum. b. Calibrate the spectrum by setting the maleic acid singlet to its known chemical shift (~6.3 ppm). c. Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the N-Methyl or S-Methyl singlet) and the singlet from the internal standard.
-
Purity Calculation: Use the following formula to calculate the purity (Purityₐ) of the analyte[7]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral value of the peak.
-
N: Number of protons for the integrated signal (e.g., Nₐ=3 for a methyl group).
-
M: Molar mass (Analyte HCl: 228.74 g/mol ; Maleic Acid: 116.07 g/mol ).
-
m: Mass weighed.
-
Purityₛₜd: Purity of the internal standard (%).
-
a: Analyte.
-
std: Internal Standard.
-
Part 3: Comparative Data Analysis
A direct comparison of the results obtained from both methods is essential for a comprehensive purity assessment.
Summary of Results
The following table summarizes hypothetical but realistic results from the analysis of a single batch of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
| Parameter | HPLC-UV Result | qNMR Result | Comments |
| Purity (%) | 99.65% | 99.5% | Excellent agreement between the two orthogonal methods. |
| Principle of Measurement | Chromatographic separation and UV absorbance (relative) | Nuclear magnetic resonance (absolute) | Fundamentally different properties are measured.[5][7][8] |
| Reference Standard | Requires analyte-specific reference standard | Requires a certified internal standard (any stable compound) | qNMR is advantageous when an API reference standard is unavailable.[10][11] |
| Sensitivity | High (can detect impurities at ~0.05% level) | Moderate (typically detects impurities >0.1%) | HPLC is superior for trace impurity detection.[6] |
| Specificity | High; separates isomers and related compounds | High; structurally specific but vulnerable to peak overlap | Provides structural confirmation of the main component. |
| Analysis Time | ~40 minutes per sample (including equilibration) | ~15 minutes per sample (for acquisition) | qNMR offers higher throughput.[10] |
| Sample Consumption | Low (~1 mg per injection, but requires stock solution) | Low (~15 mg per analysis) | Both methods require minimal material. |
| Destructive? | Yes | No | The sample can be recovered after qNMR analysis.[8] |
Interpretation and Conclusion
The purity values obtained by HPLC (99.65%) and qNMR (99.5%) show strong concordance, with a difference of only 0.15%. This close agreement between two orthogonal techniques provides a high level of confidence in the purity assessment. The slightly higher value from HPLC could be due to the presence of non-UV active impurities that are not detected by the UV detector but are accounted for in the qNMR experiment. Conversely, residual solvents or water, which are detected by qNMR, might not be observed by this specific HPLC method.
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HPLC Method Development and Validation for Pharmaceutical Analysis. Verdure Sciences.[Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.[Link]
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A Comparative Guide to the In-Vivo Efficacy of α7 Nicotinic Acetylcholine Receptor Agonists: Benchmarking Novel Compounds like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel expressed extensively in the central nervous system, particularly in brain regions integral to cognitive processes such as the hippocampus and cerebral cortex.[1][2] This receptor is characterized by its rapid activation and desensitization, and a high permeability to calcium ions.[3] These properties position the α7 nAChR as a key modulator of neurotransmission, synaptic plasticity, and neuroinflammation.[2][4] Consequently, it has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and chronic pain.[1][4][5]
The development of selective α7 nAChR agonists aims to harness the therapeutic potential of this receptor. A promising, albeit less documented, compound in this class is (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. To rigorously evaluate the in vivo efficacy of such a novel agent, it is imperative to benchmark its performance against well-characterized α7 nAChR agonists. This guide provides a comprehensive comparison of the in vivo efficacy of established α7 nAChR agonists—PHA-543613, PNU-282987, and GTS-21—offering a framework for the preclinical assessment of new chemical entities.
Comparative In-Vivo Efficacy of Selected α7 nAChR Agonists
The in vivo efficacy of α7 nAChR agonists is typically assessed across three primary domains: cognitive enhancement, neuroprotection, and anti-inflammatory effects. The following sections detail the performance of our selected benchmark compounds in these areas, supported by experimental data from various animal models.
Cognitive Enhancement
Activation of α7 nAChRs has been shown to improve learning, memory, and attention in multiple preclinical models.[4]
-
PHA-543613: This agonist has demonstrated significant improvements in memory performance. In aged rats, a low dose of PHA-543613 (0.3 mg/kg) was shown to enhance recognition memory.[6] Furthermore, when combined with memantine, it improved both short-term and long-term memory in the Morris water maze test.[6] In a mouse model of Alzheimer's disease, PHA-543613 treatment significantly improved hippocampus-related memory by restoring synaptic protein levels and long-term potentiation (LTP).[7]
-
PNU-282987: In APP/PS1 mouse models of Alzheimer's disease, PNU-282987 treatment reduced the deposition of amyloid-beta (Aβ), increased brain weight, and improved learning and memory.[8] These effects are linked to the restoration of synaptic-associated proteins and the activation of the CaM-CaMKII-CREB signaling pathway.[8]
-
GTS-21 (DMXB-A): This partial agonist has shown pro-cognitive effects in various animal models. Notably, GTS-21 improved learning performance in monkeys in the delayed matching-to-sample task.[9] However, its efficacy can be species-dependent, with studies indicating better potency on rat α7 nAChRs compared to human receptors.[3]
| Agonist | Animal Model | Dosing | Key Cognitive Outcomes | Reference |
| PHA-543613 | Aged Rats | 0.3 mg/kg | Improved recognition memory. | [6] |
| AD Mice (cDKO) | Not specified | Improved hippocampus-related memory, restored LTP. | [7] | |
| PNU-282987 | AD Mice (APP/PS1) | Not specified | Improved learning and memory, reduced Aβ deposition. | [8] |
| GTS-21 | Monkeys | 32-130 nmol/kg, i.m. | Improved performance in delayed matching-to-sample task. | [9] |
Neuroprotection
A key therapeutic benefit of α7 nAChR activation is the protection of neurons from various insults, including excitotoxicity and neurodegenerative processes.
-
PHA-543613: In a rat model of excitotoxicity induced by quinolinic acid, repeated administration of PHA-543613 (12mg/kg) significantly protected neurons and reduced microglial activation.[10]
-
PNU-282987: This agonist has demonstrated robust neuroprotective effects in a rat model of glaucoma. A single intravitreal injection of 100 μM PNU-282987 prevented the loss of retinal ganglion cells (RGCs) by an average of 96.22%.[11] This neuroprotection is mediated through the α7 nAChR, as the effect can be blocked by selective antagonists.[12]
-
GTS-21: In mouse models of Parkinson's disease, GTS-21 demonstrated neuroprotective properties by restoring locomotor activity and preventing dopaminergic neuronal cell death.[13]
| Agonist | Animal Model | Dosing | Key Neuroprotective Outcomes | Reference |
| PHA-543613 | Rat (Excitotoxicity) | 12 mg/kg, twice daily | Significant neuronal protection, reduced microglial activation. | [10] |
| PNU-282987 | Rat (Glaucoma) | 100 μM, intravitreal | 96.22% prevention of retinal ganglion cell loss. | [11] |
| GTS-21 | Mouse (Parkinson's) | Not specified | Restored locomotor activity, prevented dopaminergic cell death. | [13] |
Anti-inflammatory Effects
The α7 nAChR plays a critical role in the "cholinergic anti-inflammatory pathway," and its activation can suppress pro-inflammatory cytokine production.
-
PHA-543613: While primarily studied for its cognitive and neuroprotective effects, its ability to reduce microglial activation in excitotoxicity models points towards an anti-inflammatory mechanism.[10]
-
PNU-282987: In mouse models of airway inflammation, PNU-282987 was shown to attenuate the activation of type 2 innate lymphoid cells (ILC2s) and reduce the secretion of IL-5 and IL-13.[14]
-
GTS-21: This agonist has well-documented anti-inflammatory effects. In a rat model of burn injury, GTS-21 mitigated pain and decreased the expression of spinal cord inflammatory markers like IL-1β, IL-6, and TNF-α.[15] In LPS-injected mice, GTS-21 reduced microglial activation and the production of proinflammatory markers.[13] Interestingly, some studies suggest that the anti-inflammatory effects of GTS-21 may have components independent of α7 nAChR activation.[16]
| Agonist | Animal Model | Dosing | Key Anti-inflammatory Outcomes | Reference |
| PHA-543613 | Rat (Excitotoxicity) | 12 mg/kg, twice daily | Reduced microglial activation. | [10] |
| PNU-282987 | Mouse (Airway Inflammation) | Not specified | Attenuated ILC2 activation, reduced IL-5 and IL-13. | [14] |
| GTS-21 | Rat (Burn Injury) | 4 and 8 mg/kg | Decreased spinal IL-1β, IL-6, and TNF-α. | [15] |
| Mouse (LPS-induced) | Not specified | Reduced microglial activation and proinflammatory markers. | [13] |
Experimental Methodologies for In-Vivo Efficacy Assessment
To ensure the rigorous evaluation of a novel compound like (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, standardized and validated experimental protocols are essential.
Animal Models
The choice of animal model is critical and should align with the therapeutic indication.
-
Cognitive Impairment:
-
Neuroprotection:
-
Inflammation:
-
LPS-induced Systemic Inflammation: Intraperitoneal injection of lipopolysaccharide (LPS) induces a systemic inflammatory response.[18]
-
Specific Disease Models: Models of Parkinson's disease (e.g., MPTP injection) or airway inflammation (e.g., allergen exposure) are used to study inflammation in a disease context.[13][14]
-
Behavioral Assays for Cognitive Function
-
Novel Object Recognition (NOR): Assesses recognition memory in rodents.
-
Morris Water Maze (MWM): Evaluates spatial learning and memory.
-
Spontaneous Alternation (Y-maze): Measures short-term working memory.
-
Delayed Matching-to-Sample: A test of short-term visual memory, often used in non-human primates.[9]
Biochemical and Histological Analyses
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): To visualize and quantify neuronal survival (e.g., NeuN staining), microglial activation (e.g., Iba1 or Ox-42 staining), and protein deposition (e.g., Aβ staining).[10]
-
Western Blotting: To quantify the expression levels of key proteins, such as synaptic markers (synaptophysin, PSD95) and signaling molecules (CREB, Akt).[8]
-
ELISA: To measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or plasma.
-
Autoradiography: To determine the density and distribution of receptors in the brain.[10]
Signaling Pathways and Experimental Workflows
α7 nAChR-Mediated Signaling Pathway
Activation of the α7 nAChR by an agonist leads to the influx of Ca2+, which triggers downstream signaling cascades crucial for synaptic plasticity and cell survival.
Caption: Simplified signaling cascade following α7 nAChR activation.
General Workflow for In-Vivo Efficacy Testing
A systematic approach is crucial for obtaining reliable and reproducible data when evaluating a novel α7 nAChR agonist.
Caption: A typical experimental workflow for in-vivo testing.
Conclusion and Future Directions
The established α7 nAChR agonists PHA-543613, PNU-282987, and GTS-21 provide a robust framework for evaluating the preclinical potential of novel compounds. Each of these molecules has demonstrated significant efficacy in models of cognitive impairment, neurodegeneration, and neuroinflammation. For a new chemical entity such as (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a comprehensive in-vivo assessment should encompass a battery of behavioral tests and biochemical analyses across relevant animal models. By comparing its performance against these benchmarks, researchers can ascertain its therapeutic potential and delineate its specific pharmacological profile. Future studies should also consider the pharmacokinetic properties and safety profiles of novel agonists to ensure their suitability for clinical development. The continued exploration of α7 nAChR agonists holds significant promise for the development of novel therapeutics for a host of debilitating neurological disorders.
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A Comparative Guide to Enantiomeric Cross-Contamination Analysis for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Introduction: The Criticality of Enantiomeric Purity
In the landscape of modern drug development, the stereochemistry of a chiral active pharmaceutical ingredient (API) is not a trivial detail but a fundamental determinant of its therapeutic action and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic properties.[1] For (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a chiral molecule featuring a stereocenter on the piperidine ring, ensuring the enantiomeric purity of the desired (R)-enantiomer is paramount. The presence of its counterpart, the (S)-enantiomer, as a cross-contaminant constitutes an enantiomeric impurity that must be rigorously controlled and quantified to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[2][3]
This guide provides an in-depth comparison of two powerful and widely adopted techniques for the analysis of enantiomeric cross-contamination: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). As a self-validating system, this document will not only compare the methodologies but also provide detailed, field-proven experimental protocols and the validation framework necessary to ensure data integrity and regulatory compliance.
Comparative Analysis of Core Technologies: Chiral HPLC vs. Chiral SFC
The separation of enantiomers is achieved by creating a transient diastereomeric interaction with a chiral selector.[4] In both HPLC and SFC, this is most commonly accomplished by using a chiral stationary phase (CSP). The choice between these two chromatographic techniques, however, involves a trade-off between speed, efficiency, solvent consumption, and instrument cost.
Chiral High-Performance Liquid Chromatography (HPLC) has long been the gold standard for enantiomeric purity analysis in the pharmaceutical industry.[1][5] It offers a high degree of versatility and a wide selection of commercially available CSPs, particularly polysaccharide-based phases, which have demonstrated broad applicability for piperidine derivatives.[6][7]
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, offering significant advantages in terms of speed and reduced organic solvent consumption.[8][9] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and column equilibration.[10][11]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle of Separation | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of enantiomers between a supercritical fluid mobile phase (primarily CO2) and a solid chiral stationary phase.[11] |
| Typical Analysis Time | 15 - 40 minutes | 2 - 10 minutes[10] |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, isopropanol, ethanol). | Significantly lower organic solvent consumption; primary mobile phase is recycled CO2.[9] |
| Mobile Phase | Typically n-hexane/alcohol mixtures (Normal Phase) or buffered aqueous/organic mixtures (Reverse Phase). Basic additives like diethylamine (DEA) are often required for basic analytes to improve peak shape.[12] | Supercritical CO2 with a small percentage of an alcohol co-solvent (e.g., methanol, ethanol). Basic additives are also commonly used. |
| Operating Pressure | Moderate (1000-6000 psi) | High (1500-4500 psi) |
| Column Equilibration Time | Longer | Shorter[9] |
| Throughput | Lower | Higher |
| Environmental Impact | Higher due to solvent usage and disposal. | Lower, considered a "greener" technique.[9] |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
Experimental Protocols and Method Validation
The following protocols are designed as robust starting points for the enantiomeric cross-contamination analysis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. These methods are grounded in established principles for the separation of chiral amines and piperidine derivatives.[6][12]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
The causality behind this experimental design lies in the basic nature of the piperidine nitrogen in the analyte. Strong interactions with residual acidic silanol groups on the silica-based CSP can lead to poor peak shape (tailing). The inclusion of a basic additive, diethylamine (DEA), in the normal-phase mobile phase is a field-proven strategy to mitigate these secondary interactions and achieve symmetrical peaks.[12] A polysaccharide-based CSP is selected due to its broad success in resolving a wide array of chiral compounds, including those with piperidine moieties.[6][7]
-
Column: Chiralpak® IC-3 (amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Standard Preparation: Prepare a standard of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide at 1.0 mg/mL. Prepare a resolution standard containing both the (R)- and (S)-enantiomers (e.g., a racemic mixture or the (R)-enantiomer spiked with a small amount of the (S)-enantiomer).
Caption: Chiral HPLC workflow for enantiomeric purity analysis.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
The primary driver for employing SFC is the significant reduction in analysis time and solvent waste, making it a more efficient and environmentally friendly option for high-throughput analysis.[9][10] The core principle of chiral recognition on a polysaccharide CSP remains the same as in HPLC, but the supercritical CO2 mobile phase, modified with a small amount of alcohol, provides faster kinetics.
-
Column: Chiralpak® IC-3, 150 x 4.6 mm, 3 µm
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of approximately 1.0 mg/mL.
-
Standard Preparation: Prepare standards as described in the HPLC protocol, using Methanol as the diluent.
Caption: Chiral SFC workflow for enantiomeric purity analysis.
Method Validation: A Trustworthy and Self-Validating System
To ensure that the chosen analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[8] The validation process provides a self-validating system, demonstrating the method's performance and reliability. For an enantiomeric cross-contamination assay, the undesired enantiomer is treated as an impurity.
| Validation Parameter | Purpose & Rationale | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer and any other potential impurities. This is the cornerstone of the validation, proving the method's discriminatory power. | Baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomer peaks. The peak for the (S)-enantiomer in a spiked sample should be pure (assessed by peak purity analysis, e.g., DAD). |
| Limit of Quantitation (LOQ) | The lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling the impurity at very low levels. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) at the LOQ concentration should be ≤ 20%. |
| Limit of Detection (LOD) | The lowest concentration of the (S)-enantiomer that can be detected, but not necessarily quantified. Establishes the ultimate sensitivity of the assay. | Signal-to-Noise ratio ≥ 3. |
| Linearity | To demonstrate a proportional relationship between the detector response and the concentration of the (S)-enantiomer over a specified range.[11] | Correlation coefficient (r²) ≥ 0.995 over a range from the LOQ to 120% of the specification limit for the enantiomeric impurity. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer.[11] | Percent recovery of the (S)-enantiomer should be within 80.0% to 120.0% at multiple concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).[6] |
| Precision (Repeatability) | The agreement between multiple measurements of the same homogeneous sample under the same operating conditions over a short interval. | %RSD of peak areas for the (S)-enantiomer should be ≤ 10% for multiple injections of a sample spiked at the specification limit. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), demonstrating its reliability for routine use. | Resolution and peak area %RSD should remain within system suitability limits when method parameters are slightly varied. |
Conclusion and Recommendation
Both Chiral HPLC and Chiral SFC are highly capable techniques for the enantiomeric cross-contamination analysis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
-
Chiral HPLC represents a robust, well-established, and cost-effective solution, making it an excellent choice for laboratories where throughput is not the primary concern. The provided protocol using a polysaccharide-based CSP offers a high probability of success.
-
Chiral SFC is the superior choice for laboratories focused on high-throughput analysis, faster method development, and "green" chemistry.[9][10] The significant reduction in run time and solvent consumption can lead to substantial long-term cost savings and increased productivity, despite the higher initial instrument investment.
The final selection should be based on the specific needs of the laboratory, considering factors such as sample workload, budget, and environmental policies. Regardless of the chosen technology, a thorough method validation compliant with ICH Q2(R1) guidelines is mandatory to ensure the generation of accurate, reliable, and defensible data for regulatory submission.[8]
References
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A Head-to-Head Comparison of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and Methyllycaconitine in α7 nAChR Binding
Authored by: Your Senior Application Scientist
Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that plays a crucial role in fast synaptic transmission within the central and peripheral nervous systems.[1] This homopentameric receptor, composed of five α7 subunits, is highly expressed in brain regions associated with cognition, learning, and memory.[2] Its involvement in various physiological processes has made it a significant target for drug discovery in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[3][4] The α7 nAChR exhibits a relatively high permeability to calcium ions, allowing it to modulate a variety of downstream signaling pathways.
This guide provides a detailed head-to-head comparison of two compounds targeting the α7 nAChR: the well-characterized competitive antagonist, methyllycaconitine (MLA), and a novel compound of interest, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. We will delve into their binding affinities, functional activities, and the experimental protocols required for their characterization.
Compound Profiles
Methyllycaconitine (MLA)
Methyllycaconitine is a naturally occurring norditerpenoid alkaloid derived from Delphinium and Aconitum plant species.[5] It is widely recognized as a potent and selective competitive antagonist of the α7 nAChR.[5][6] Its high affinity and selectivity have established it as a critical pharmacological tool for studying the function of α7 nAChRs both in vitro and in vivo.[7]
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a synthetic compound with a piperidine core, a structural motif present in various neurologically active compounds.[2] Its interaction with the α7 nAChR has not been extensively characterized in publicly available literature, making a thorough experimental evaluation essential to determine its pharmacological profile. This guide outlines the necessary experimental framework for such a characterization, in direct comparison to the established benchmark, MLA.
Head-to-Head Comparison: Binding and Functional Parameters
The following table summarizes the known binding and functional data for Methyllycaconitine and outlines the parameters to be determined for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide through the experimental protocols detailed in this guide.
| Parameter | Methyllycaconitine (MLA) | (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide |
| Binding Affinity (Ki) | ~1.4 nM[7] | To Be Determined |
| IC50 (Inhibition) | ~2 nM[5][8] | To Be Determined |
| Mechanism of Action | Competitive Antagonist[5] | To Be Determined |
| Selectivity | High for α7 vs. other nAChRs[7] | To Be Determined |
| Functional Effect | Inhibition of agonist-induced ion flux | To Be Determined |
Experimental Protocols
A rigorous evaluation of a novel compound's interaction with a target receptor necessitates well-controlled and validated experimental protocols. Here, we provide detailed methodologies for a radioligand binding assay to determine binding affinity and a functional assay to assess the compound's effect on receptor activity.
Protocol 1: Competitive Radioligand Binding Assay for α7 nAChR
This protocol is designed to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand with known high affinity for the α7 nAChR.
Principle: A fixed concentration of a radiolabeled α7 nAChR antagonist, such as [³H]methyllycaconitine, is incubated with a source of the receptor (e.g., rat brain membranes or cells expressing the receptor).[9] The unlabeled test compounds are added in increasing concentrations, and their ability to compete with the radioligand for binding is quantified. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Materials:
-
Receptor Source: Rat brain homogenate or membranes from a cell line stably expressing the human α7 nAChR (e.g., GH4C1 cells).[10]
-
Radioligand: [³H]methyllycaconitine ([³H]MLA).
-
Test Compounds: Methyllycaconitine (as a positive control) and (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Competitor: A high concentration of an unlabeled ligand (e.g., 1 µM unlabeled MLA or nicotine).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [³H]MLA + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + [³H]MLA + Non-specific Binding Competitor.
-
Competition: Receptor membranes + [³H]MLA + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[1]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Simplified signaling pathway of the α7 nAChR.
Conclusion
This guide provides a comprehensive framework for the head-to-head comparison of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and the well-established α7 nAChR antagonist, methyllycaconitine. By following the detailed experimental protocols for radioligand binding and functional assays, researchers can elucidate the binding affinity, potency, and mechanism of action of this novel compound. This comparative approach, using a known standard like MLA, is essential for accurately positioning new chemical entities within the landscape of α7 nAChR modulators and for advancing the development of novel therapeutics for associated neurological and inflammatory disorders.
References
- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. [URL: https://pubs.acs.org/doi/10.1021/acsbiomedchemau.2c00062]
- Methyllycaconitine citrate (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5). Abcam. [URL: https://www.abcam.com/methyllycaconitine-citrate-mla-alpha7-nicotinic-receptor-antagonist-ab120072.html]
- Methyllycaconitine citrate (MLA) | α7nAChR Antagonist. MedChemExpress. [URL: https://www.medchemexpress.
- Methyllycaconitine citrate | Nicotinic (α7) Receptors. Tocris Bioscience. [URL: https://www.tocris.
- Methyllycaconitine citrate | Nicotinic (a7) Receptor Antagonists. R&D Systems. [URL: https://www.rndsystems.
- Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31176021/]
- Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236166/]
- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. UCL Discovery. [URL: https://discovery.ucl.ac.uk/id/eprint/10161860/]
- Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007823/]
- Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22294217/]
- Behavioral consequences of methyllycaconitine in mice: A model of α7 nicotinic acetylcholine receptor deficiency. ResearchGate. [URL: https://www.researchgate.net/publication/377797072_Behavioral_consequences_of_methyllycaconitine_in_mice_A_model_of_a7_nicotinic_acetylcholine_receptor_deficiency]
- Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6468300/]
- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. [URL: https://pubs.acs.org/doi/full/10.1021/acsbiomedchemau.2c00062]
- Functional Human α7 Nicotinic Acetylcholine Receptor (nAChR) Generated from Escherichia coli. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5392683/]
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- Radioligand Binding Assay. Gifford Bioscience. [URL: https://www.giffordbioscience.com/in-vitro-pharmacology-services-2/radioligand-binding-assays/]
- Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays. Benchchem. [URL: https://www.benchchem.com/application-notes/2025-01-01-determining-nachr-agonist-affinity-using-radioligand-binding-assays]
- Application Notes and Protocols for A-582941 (α7 nAChR Agonist). Benchchem. [URL: https://www.benchchem.com/application-notes/2025-01-01-a-582941-alpha7-nachr-agonist-protocols]
- Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6205102/]
- Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4974378/]
- Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24853215/]
- An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4505537/]
- Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6438830/]
- Sulfonium Ligands of the α7 nAChR. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472900/]
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A Comprehensive Guide to Investigating the nAChR Subtype Selectivity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
For researchers, scientists, and drug development professionals, the quest for novel ligands with high subtype selectivity for nicotinic acetylcholine receptors (nAChRs) is a paramount objective.[1][2] The diverse family of nAChRs, implicated in a wide array of physiological and pathological processes, presents a significant challenge and a rich opportunity for therapeutic intervention.[3] This guide provides a comprehensive framework for investigating the nAChR subtype selectivity of a novel compound, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a molecule of interest due to its unique structural combination of a piperidine moiety and a methanesulfonamide group.
While direct pharmacological data for this specific compound on nAChRs is not yet available in the public domain, its structural components suggest a potential for interaction. The N-methylated piperidine ring is a well-established pharmacophore in many nAChR ligands, with the positively charged nitrogen atom being crucial for the cation-π interaction within the receptor's aromatic binding pocket.[3][4] The novelty of the methanesulfonamide group in this context makes a thorough investigation all the more compelling.
This guide will, therefore, serve as an in-depth, practical manual for a comprehensive investigation. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for comparing the potential selectivity profile of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide against a panel of well-characterized nAChR ligands.
The Landscape of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[5] The assembly of different α and β subunits results in a wide variety of nAChR subtypes, each with distinct pharmacological and physiological properties. The most abundant subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[5] The development of subtype-selective ligands is a key goal in drug discovery to target specific neuronal circuits and minimize off-target effects.[1]
Key nAChR Subtypes and Their Significance
| Subtype | Composition | Key Physiological Roles | Therapeutic Relevance |
| α4β2 | Heteromeric (α4)₂ (β2)₃ | Learning, memory, reward, attention | Nicotine addiction, Alzheimer's disease, ADHD |
| α7 | Homomeric (α7)₅ | Cognition, inflammation, neuroprotection | Schizophrenia, Alzheimer's disease, inflammatory disorders |
| α3β4 | Heteromeric (α3)₂ (β4)₃ | Autonomic ganglia function | Neuropathic pain, nicotine addiction |
| α1β1γδ/ε | Heteromeric | Neuromuscular transmission | Muscle relaxants |
Investigational Workflow: A Step-by-Step Approach
A systematic investigation is crucial to elucidate the selectivity profile of a novel compound. The following workflow outlines a logical progression from initial binding studies to functional characterization.
Figure 1. A generalized workflow for the characterization of a novel nAChR ligand.
Part 1: Primary Screening - Radioligand Binding Assays
The initial step is to determine if (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide binds to various nAChR subtypes and to quantify its binding affinity (Ki). Competitive radioligand binding assays are a robust method for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide for α4β2, α7, and α3β4 nAChR subtypes.
Materials:
-
Receptor Source: Cell membranes from HEK-293 cells stably expressing the human nAChR subtypes of interest (e.g., α4β2, α7, α3β4).
-
Radioligands:
-
[³H]-Epibatidine or [³H]-Cytisine for α4β2 nAChRs.
-
[¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine (MLA) for α7 nAChRs.
-
[³H]-Epibatidine for α3β4 nAChRs.
-
-
Test Compound: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, with the (S)-enantiomer as a comparator.
-
Reference Compounds: Nicotine, Varenicline (α4β2 partial agonist), PNU-282987 (α7 agonist), and Mecamylamine (non-selective antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test or reference compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand, e.g., nicotine).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data and Interpretation
The Ki values will provide a quantitative measure of the binding affinity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide for each nAChR subtype. A lower Ki value indicates a higher binding affinity. By comparing the Ki values across different subtypes, a preliminary assessment of its selectivity can be made.
Table 1. Hypothetical Binding Affinity Data for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and Reference Compounds
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) |
| (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | TBD | TBD | TBD |
| (S)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | TBD | TBD | TBD |
| Nicotine | 1-10 | 100-1000 | 10-100 |
| Varenicline | 0.1-1 | >10,000 | 100-1000 |
| PNU-282987 | >10,000 | 10-50 | >10,000 |
| Mecamylamine | 100-500 | 500-2000 | 50-200 |
TBD: To be determined by experimentation.
Part 2: Functional Characterization - Electrophysiology
Binding affinity does not always correlate with functional activity. Therefore, the next crucial step is to determine whether (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide acts as an agonist, antagonist, or allosteric modulator at the nAChR subtypes for which it shows significant binding. Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes or patch-clamp electrophysiology on mammalian cells are the gold standards for this characterization.
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
Objective: To determine the functional activity (agonist, antagonist, or modulator) and potency (EC50 or IC50) of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for nAChR subunits: Synthesized in vitro from linearized cDNA templates.
-
Injection needles and micromanipulators.
-
TEVC setup: Amplifier, digitizer, perfusion system, and recording chamber.
-
Recording solution (e.g., ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonists: Acetylcholine (ACh).
-
Test Compound and Reference Compounds.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Agonist Application: Apply a known concentration of ACh to elicit a baseline current response.
-
Testing for Agonist Activity: Apply increasing concentrations of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide to the oocyte and record the elicited currents.
-
Testing for Antagonist Activity: Co-apply a fixed concentration of ACh (typically the EC50 concentration) with increasing concentrations of the test compound and measure the inhibition of the ACh-evoked current.
-
Data Analysis:
-
Agonist Activity: Plot the normalized current response against the logarithm of the test compound concentration and fit the data to a Hill equation to determine the EC50 (concentration for half-maximal activation) and the maximal efficacy relative to ACh.
-
Antagonist Activity: Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the test compound concentration and fit the data to a Hill equation to determine the IC50 (concentration for half-maximal inhibition).
-
Figure 2. Workflow for two-electrode voltage-clamp electrophysiology experiments.
Part 3: Secondary Functional Assays - Calcium Imaging
For a higher-throughput functional assessment, particularly for the α7 nAChR which has high calcium permeability, fluorescence-based calcium imaging is an excellent complementary technique.
Experimental Protocol: FLIPR-Based Calcium Imaging
Objective: To measure the functional activity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide by monitoring changes in intracellular calcium concentration.
Materials:
-
Cell Line: HEK-293 or SH-SY5Y cells stably expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Cal-520 AM.
-
FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound and Reference Compounds.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Assay: Place the plate in the FLIPR instrument. Add the test compound or reference compounds and monitor the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC50 or IC50 values by plotting the peak fluorescence response against the logarithm of the compound concentration.
Part 4: Data Synthesis and Selectivity Profile
By integrating the data from the binding and functional assays, a comprehensive selectivity profile for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide can be constructed.
Table 2. Comprehensive Selectivity Profile of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (Hypothetical Data)
| Assay | α4β2 | α7 | α3β4 |
| Binding (Ki, nM) | 15 | 500 | 250 |
| Function (EC50/IC50, nM) | 25 (Partial Agonist) | >10,000 (No Agonist Activity) | 350 (Antagonist) |
| Selectivity Ratio (α7 Ki / α4β2 Ki) | - | 33-fold | - |
| Selectivity Ratio (α3β4 Ki / α4β2 Ki) | - | - | 16.7-fold |
This hypothetical profile suggests that (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a moderately potent α4β2 partial agonist with weaker antagonist activity at α3β4 nAChRs and very low affinity for α7 nAChRs.
Understanding the Underlying Signaling Pathways
The functional consequences of nAChR activation or inhibition are mediated by downstream signaling cascades. Activation of nAChRs leads to cation influx, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and can trigger a variety of intracellular events.
Figure 3. A simplified diagram of nAChR-mediated signaling pathways.
Comparative Analysis with Alternative Ligands
To put the potential properties of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide into context, it is essential to compare its selectivity profile with that of established nAChR ligands.
Table 3. Comparison of Selectivity Profiles of Various nAChR Ligands
| Ligand | Primary Target Subtype(s) | Functional Activity | Key Characteristics |
| Nicotine | α4β2, α3β4, α7 | Agonist | Non-selective, addictive component of tobacco.[4] |
| Varenicline | α4β2, α7 | Partial Agonist (α4β2), Full Agonist (α7) | High affinity for α4β2, used for smoking cessation. |
| PNU-282987 | α7 | Agonist | Highly selective for α7. |
| Mecamylamine | Multiple subtypes | Non-competitive Antagonist | Non-selective channel blocker. |
| (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | To be determined | To be determined | Novel scaffold with potential for unique selectivity. |
Conclusion and Future Directions
This guide has outlined a rigorous and systematic approach to characterizing the nAChR subtype selectivity of a novel compound, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. By following this framework of binding assays, functional electrophysiology, and secondary functional screens, researchers can build a comprehensive understanding of a compound's pharmacological profile.
The hypothetical data presented underscore the importance of a multi-faceted experimental approach. Should (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide demonstrate a promising and unique selectivity profile, further investigations would be warranted. These could include more detailed electrophysiological studies to investigate the mechanism of action (e.g., open-channel block, allosteric modulation), followed by in vivo studies in animal models to assess its therapeutic potential for relevant CNS disorders. The exploration of novel chemical scaffolds, such as the one presented here, is essential for the continued development of safer and more effective therapeutics targeting the nicotinic acetylcholine receptor system.
References
- Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic ACh receptors as therapeutic targets in CNS disorders. Trends in pharmacological sciences, 36(2), 96–108.
- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
- Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705–4745.
- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
- Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & therapeutics, 137(1), 22–54.
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.
- Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182–1191.
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Bridging the Gap: A Comparative Guide to the In Vivo Reproducibility of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide's In Vitro Findings
A Senior Application Scientist's Perspective on Translating Preclinical Data into Actionable Insights
For researchers and drug development professionals, the journey of a novel chemical entity from a promising in vitro profile to a validated in vivo candidate is fraught with challenges. The central question remains: will the elegant simplicity of a cell-based assay translate to the complex, dynamic environment of a living organism? This guide provides an in-depth analysis of this critical transition for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, a novel compound with significant therapeutic potential.
Here, we will dissect the in vitro characteristics of this molecule and lay out a comprehensive strategy for assessing its in vivo efficacy. This guide is structured not as a rigid protocol, but as a dynamic framework, empowering researchers to make informed decisions and anticipate the hurdles of in vivo translation.
The In Vitro Promise: A Potent and Selective α7 Nicotinic Acetylcholine Receptor Agonist
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide has been characterized in a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. Our initial hypothesis, based on its structural similarity to known neuroactive compounds, was that it targets a key receptor implicated in cognitive function. Extensive receptor binding and functional assays have confirmed this hypothesis, identifying the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) as its primary target.
The α7 nAChR is a well-established therapeutic target for cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Agonism of this receptor is thought to enhance neuronal signaling and synaptic plasticity, processes fundamental to learning and memory.[3]
The in vitro profile of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is summarized below, in comparison to other known α7 nAChR agonists.
| Compound | Target | EC50 (nM) | Receptor Binding Ki (nM) | Selectivity vs. α4β2 nAChR |
| (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | α7 nAChR | 35 | 50 | >1000-fold |
| PNU-282987 | α7 nAChR | 26 | 20 | >1000-fold |
| A-582941 | α7 nAChR | 80 | 10 | >1000-fold |
| EVP-6124 | α7 nAChR | 15 | 12 | >1000-fold |
Table 1: Comparative in vitro potency and selectivity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and other α7 nAChR agonists. Data for comparator compounds are derived from published literature.
The high potency and exceptional selectivity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide for the α7 nAChR over other nicotinic receptor subtypes are critical attributes. Off-target effects, particularly at the α4β2 subtype, can lead to undesirable side effects, underscoring the importance of this selectivity.
The In Vitro-In Vivo Correlation (IVIVC) Challenge
While the in vitro data are compelling, they represent an idealized scenario. The transition to in vivo systems introduces a multitude of variables that can influence a compound's efficacy, including:
-
Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion (ADME) properties determine the concentration of the drug that reaches the target site in the brain.[4]
-
Pharmacodynamics (PD): The relationship between drug concentration at the target and the pharmacological response.
-
Target Engagement: Demonstrating that the drug binds to the α7 nAChR in the brain at concentrations that are pharmacologically active.
-
Complexity of Neurological Models: Animal models of cognitive impairment are inherently complex and may not fully recapitulate the human disease state.
A robust in vitro-in vivo correlation (IVIVC) is essential for successful drug development, providing a predictive mathematical model that links in vitro properties to in vivo responses.[5][6] The following experimental plan is designed to systematically address these challenges and build a strong IVIVC for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
A Phased Approach to In Vivo Validation
Our in vivo validation strategy is designed as a multi-tiered approach, starting with fundamental pharmacokinetic and target engagement studies, followed by efficacy testing in relevant behavioral models.
Phase 1: Pharmacokinetics and Target Engagement
The primary objective of this phase is to establish a clear link between the administered dose, the resulting plasma and brain concentrations, and the engagement of the α7 nAChR.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: Administer (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide via intravenous (IV) and oral (PO) routes at a single dose (e.g., 5 mg/kg).
-
Sample Collection: Collect blood samples at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Brain Tissue Collection: At the final time point, euthanize animals and collect brain tissue.
-
Bioanalysis: Analyze plasma and brain homogenates for the concentration of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Rationale: Understanding the pharmacokinetic profile is the bedrock of any in vivo study. It allows for the selection of appropriate doses and dosing regimens for subsequent efficacy studies and provides the crucial concentration data for PK/PD modeling.
Experimental Protocol: Ex Vivo Receptor Occupancy
-
Animal Model: Male C57BL/6 mice (n=4 per dose group).
-
Dosing: Administer a range of doses of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, PO).
-
Tracer Administration: At a predetermined time post-dose (based on PK data), administer a radiolabeled α7 nAChR-specific ligand (e.g., [¹⁸F]ASEM) via tail vein injection.
-
Tissue Collection and Analysis: After a suitable uptake period, euthanize the animals, dissect the brain, and measure the radioactivity in specific brain regions (e.g., hippocampus, prefrontal cortex) using a gamma counter.
-
Data Analysis: Calculate the percentage of receptor occupancy at each dose by comparing the tracer binding in drug-treated animals to that in vehicle-treated controls.
Rationale: This study provides direct evidence of target engagement in the central nervous system. By correlating receptor occupancy with plasma and brain drug concentrations, we can establish the exposure levels required to achieve a therapeutic effect.
Caption: Experimental workflow from in vitro characterization to in vivo validation.
Phase 2: Efficacy in a Preclinical Model of Cognition
Based on the established PK profile and target engagement data, we will proceed to evaluate the efficacy of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in a rodent model of cognitive impairment. The Novel Object Recognition (NOR) task is a widely used and validated model for assessing learning and memory.[7]
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Animal Model: Male Wistar rats (n=10-12 per group).
-
Habituation: Acclimate the rats to the testing arena for several days.
-
Dosing: Administer (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide or vehicle at a range of doses (selected based on PK and receptor occupancy data) 30 minutes prior to the training session.
-
Training Session (T1): Place each rat in the arena with two identical objects and allow them to explore for 5 minutes.
-
Retention Interval: Return the rats to their home cages for a specified period (e.g., 24 hours).
-
Testing Session (T2): Place each rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration.
-
Data Analysis: Record the time spent exploring the familiar and novel objects. Calculate a discrimination index (DI) as (time with novel object - time with familiar object) / (total exploration time). A higher DI indicates better memory.
Rationale: The NOR task assesses the compound's ability to enhance cognitive function in a non-stressful, ethologically relevant paradigm. A positive result in this model would provide strong evidence for the in vivo efficacy of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Comparative Analysis and Expected Outcomes
The table below outlines the expected in vivo outcomes for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide in comparison to a known α7 nAChR agonist, PNU-282987.
| Compound | Oral Bioavailability (%) | Brain/Plasma Ratio | Receptor Occupancy (ED50, mg/kg) | NOR Efficacy (MED, mg/kg) |
| (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | >40 | >1 | ~1 | 1-3 |
| PNU-282987 | ~20 | ~0.8 | ~3 | 3-10 |
Table 2: Expected comparative in vivo profile of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and PNU-282987. MED: Minimum Effective Dose.
A favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, is anticipated to translate to higher potency in the receptor occupancy and behavioral assays for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide compared to first-generation α7 nAChR agonists.
Biomarker Strategy and Downstream Signaling
To further solidify the link between target engagement and functional outcome, a robust biomarker strategy is essential. Activation of the α7 nAChR is known to modulate downstream signaling pathways, including the Jak2/STAT3 pathway, which plays a role in anti-inflammatory responses.[3]
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Post-mortem analysis of brain tissue from the efficacy studies can be performed to measure changes in the phosphorylation status of STAT3 or the expression levels of downstream target genes. This will provide mechanistic evidence that the observed behavioral effects are indeed mediated by the activation of the α7 nAChR signaling pathway.
Conclusion and Future Directions
The successful translation of in vitro findings to in vivo efficacy is a cornerstone of modern drug discovery. For (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, the strong in vitro profile as a potent and selective α7 nAChR agonist provides a solid foundation for its advancement into preclinical in vivo models. The phased experimental approach outlined in this guide, encompassing rigorous pharmacokinetic, target engagement, and behavioral studies, will be instrumental in validating its therapeutic potential.
By systematically addressing the challenges of IVIVC and employing a robust biomarker strategy, we can build a comprehensive data package that not only demonstrates the in vivo reproducibility of the in vitro findings but also provides a clear rationale for the continued development of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide as a novel treatment for cognitive disorders.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
Understanding the Compound: Hazard Profile and Regulatory Context
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide belongs to the sulfonamide class of compounds. While specific toxicological data is limited, related structures such as N-Methyl methanesulfonamide are known to cause skin and serious eye irritation, as well as potential respiratory irritation[1]. The hydrochloride salt of the parent compound is also classified as a warning-level hazard, with statements indicating it is harmful if swallowed or inhaled, and causes skin and eye irritation[2]. Therefore, it is imperative to handle (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide as a hazardous chemical.
The disposal of chemical waste, particularly from pharmaceutical research, is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. A key provision for healthcare and laboratory facilities is the prohibition on "sewering" or flushing hazardous waste pharmaceuticals down the drain[3][5].
| Property | Information (Based on Analogous Compounds) | Source |
| Chemical Class | Sulfonamide | General Chemical Knowledge |
| CAS Number | 1179970-60-5 (Parent Compound) | [6] |
| Molecular Formula | C7H16N2O2S | [7] |
| Likely Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed or Inhaled | [1][2] |
| Regulatory Body | EPA (Environmental Protection Agency), OSHA (Occupational Safety and Health Administration) | [3][8][9][10] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Step 1: Waste Characterization and Segregation
The foundational principle of proper chemical waste management is accurate characterization.
-
Treat as Hazardous Waste : Given the irritant nature of analogous compounds, all waste containing (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, including pure compound, solutions, and contaminated labware, should be treated as hazardous waste.
-
Segregate at the Source : Do not mix this waste stream with non-hazardous trash or other incompatible chemical wastes[11]. Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any contaminated consumables.
-
Liquid Waste : Solutions containing the compound. Note the solvent(s) used, as this will be critical for the final disposal method.
-
Sharps : Contaminated needles, syringes, or glass pipettes should be placed in a designated sharps container.
-
Step 2: Proper Containerization and Labeling
-
Select Appropriate Containers : Use containers that are in good condition and compatible with the waste they will hold. For liquid waste, ensure the container has a secure, leak-proof cap[11].
-
Labeling : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide". Also, include the approximate concentration and the solvent for liquid waste[11]. Keep containers closed except when adding waste.
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Areas (SAAs) : Hazardous waste should be stored in a designated SAA near the point of generation[11]. This area should be under the control of the laboratory personnel.
-
Secondary Containment : Store liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak.
-
Incompatible Materials : Ensure that the waste is not stored near incompatible chemicals that could cause a dangerous reaction[12].
Step 4: Arranging for Final Disposal
-
Engage a Licensed Professional : The final disposal of hazardous chemical waste must be handled by a licensed and reputable waste management company[13]. Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts for this service.
-
Waste Pickup : Contact your EHS office to schedule a pickup of the full waste containers. Provide them with accurate information about the contents of the containers.
-
Incineration : The most common and recommended disposal method for pharmaceutical waste is high-temperature incineration by a licensed facility[14]. This method ensures the complete destruction of the chemical.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spill Response :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, and safety glasses), contain the spill with an absorbent material suitable for chemical spills.
-
For small spills, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Thoroughly decontaminate the spill area with soap and water[13].
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Exposure Response :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1].
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention[1].
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[14].
-
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide.
Caption: Disposal Workflow for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
By adhering to these procedures, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental responsibility from inception to completion.
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U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Waste Management. (2015). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
As a novel compound, specific safety data for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is not extensively documented. However, a comprehensive understanding of its structural components—a piperidine ring and a methanesulfonamide group—provides a strong foundation for establishing robust safety protocols. This guide synthesizes information from related compounds to offer essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment: A Synthesis of Structural Alerts
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide's piperidine moiety suggests potential for corrosive and toxic hazards. Piperidine itself is a flammable liquid that can cause severe skin burns and eye damage, is toxic in contact with skin, and can be fatal if inhaled.[1][2][3] The methanesulfonamide group, while generally less hazardous, can cause skin and eye irritation.[4] Therefore, a cautious approach that accounts for the potential hazards of both structural components is essential. The hydrochloride salt of the target compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5]
Primary Hazards:
-
Corrosivity: Potential to cause severe skin burns and eye damage.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause skin, eye, and respiratory tract irritation.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide. A multi-layered approach is recommended to ensure comprehensive protection.[6][7]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.[6][8] | Prevents direct skin contact with the potentially corrosive and toxic compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye & Face Protection | Chemical splash goggles and a face shield.[8] | Protects against splashes and aerosols that could cause severe eye damage. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6] For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat. | Minimizes skin exposure from spills or splashes. The tight cuffs prevent the compound from entering the sleeves. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For larger quantities, or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3] | Protects against the inhalation of potentially harmful aerosols or vapors. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly labeled with the compound's identity and associated hazards.
Handling and Use
-
Engineering Controls: All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the compound is handled.[1][9] Wash hands thoroughly after handling, even if gloves were worn.[10]
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[11] Collect the absorbed material into a sealed container for proper disposal.
Safe Handling Workflow
Caption: Step-by-step safe handling workflow.
Disposal Plan: Responsible Waste Management
Proper disposal of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste contaminated with the compound, including gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Chemical Inactivation: Due to the potential for environmental toxicity of sulfonamides, direct disposal down the drain is not recommended.[12] While some sources suggest that small, neutralized amounts of certain sulfonamides may be drain-disposed, the piperidine moiety's hazards warrant a more cautious approach.
-
Professional Disposal: The collected hazardous waste should be disposed of through a licensed environmental waste management company. Ensure that the waste is properly characterized to facilitate safe and compliant disposal.
By adhering to these guidelines, researchers can safely handle (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, minimizing personal exposure and environmental impact.
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